molecular formula C4H7NO2 B034835 2-Oxazolidinone, 3-methyl- CAS No. 19836-78-3

2-Oxazolidinone, 3-methyl-

Cat. No.: B034835
CAS No.: 19836-78-3
M. Wt: 101.1 g/mol
InChI Key: VWIIJDNADIEEDB-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-methyl- is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Oxazolidinone, 3-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxazolidinone, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1,3-oxazolidin-2-one
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InChI

InChI=1S/C4H7NO2/c1-5-2-3-7-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VWIIJDNADIEEDB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0066537
Record name 2-Oxazolidinone, 3-methyl-
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Molecular Weight

101.10 g/mol
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CAS No.

19836-78-3, 16112-59-7
Record name 3-Methyl-2-oxazolidinone
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Record name 2-Oxazolidinone, 4-methyl-
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Record name 2-Oxazolidinone, 3-methyl-
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Record name 2-Oxazolidinone, 3-methyl-
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Record name 2-Oxazolidinone, 3-methyl-
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Record name 3-methyloxazolidin-2-one
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Foundational & Exploratory

"2-Oxazolidinone, 3-methyl-" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-methyl-2-oxazolidinone. The information is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in the characteristics and utility of this heterocyclic compound.

Core Physical and Chemical Properties

3-Methyl-2-oxazolidinone, identified by the CAS number 19836-78-3, is a five-membered heterocyclic compound.[1] It presents as a colorless to pale yellow liquid at room temperature and possesses a subtle, characteristic odor.[2] Its structure features a methyl group attached to the nitrogen atom of the oxazolidinone ring, which influences its physical and chemical behavior.

Identification and Nomenclature
IdentifierValue
IUPAC Name 3-methyl-1,3-oxazolidin-2-one[3]
Synonyms 3-Methyl-2-oxazolidone, N-Methyl-2-oxazolidinone, N-Methyloxazolidone[3][4]
CAS Number 19836-78-3[4]
Molecular Formula C₄H₇NO₂[4]
Molecular Weight 101.10 g/mol [5]
InChI Key VWIIJDNADIEEDB-UHFFFAOYSA-N[6]
Canonical SMILES CN1CCOC1=O[3]
Physicochemical Data

The following table summarizes the key physicochemical properties of 3-methyl-2-oxazolidinone, providing a quantitative snapshot of its characteristics.

PropertyValueReference
Melting Point 15 °C[4][7]
Boiling Point 87-90 °C at 1 mmHg[4][7]
Density 1.17 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.454[4][5]
Flash Point >110 °C (>230 °F)[4][8]
Water Solubility Moderately soluble[2]
logP (Octanol/Water Partition Coefficient) -0.1[3]
Vapor Pressure 0.00877 mmHg at 25°C[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-methyl-2-oxazolidinone. Key spectral data are summarized below.

Spectroscopic TechniqueData Highlights
¹H NMR Spectral data is available, providing information on the proton environment in the molecule.[2]
¹³C NMR Spectral data is available for the carbon skeleton of the compound.[2]
Infrared (IR) Spectroscopy IR spectra are available, showing characteristic absorption bands for the functional groups present.[2]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 3-methyl-2-oxazolidinone are not extensively published under its direct name, general methods for the synthesis of N-substituted oxazolidinones are well-established. These can be adapted for the preparation of the target compound.

General Synthesis of N-Alkyl-2-Oxazolidinones

A common route for the synthesis of N-alkyl-2-oxazolidinones involves the reaction of a corresponding N-alkylethanolamine with a carbonylating agent.

Materials:

  • N-methylethanolamine

  • A carbonylating agent (e.g., diethyl carbonate, phosgene, or a phosgene equivalent like triphosgene)

  • A suitable base (e.g., sodium methoxide, potassium carbonate)

  • An appropriate solvent (e.g., ethanol, toluene)

Procedure:

  • To a solution of N-methylethanolamine in a suitable solvent, a base is added.

  • The carbonylating agent (e.g., diethyl carbonate) is then added, often dropwise, to the reaction mixture.

  • The mixture is heated to reflux and stirred for a specified period, typically several hours, while monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified.

Purification Protocol

A reported method for the purification of 3-methyl-2-oxazolidinone involves the following steps:

Procedure:

  • The crude product is first purified by successive fractional freezing.

  • The partially purified compound is then dried over 4A molecular sieves in a dry box for 48 hours.

  • Finally, the dried product is distilled under high vacuum to yield the pure 3-methyl-2-oxazolidinone.[9]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Molecular Structure of 3-Methyl-2-Oxazolidinone C1 C O1 O C1->O1 O2 O C1->O2 O C2 C N1 N C2->N1 O1->C2 N1->C1 C3 C N1->C3 H3C C4 C

Figure 1: Molecular Structure of 3-Methyl-2-Oxazolidinone

Figure 2: General Synthesis Workflow start Start: N-Methylethanolamine + Carbonylating Agent reaction Reaction in Solvent with Base start->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Fractional Freezing & Distillation workup->purification end End Product: 3-Methyl-2-Oxazolidinone purification->end

Figure 2: General Synthesis Workflow

Applications and Biological Relevance

3-Methyl-2-oxazolidinone serves as a versatile building block in organic synthesis.[4] It is notably used as a component in electrolyte solutions for lithium batteries, where it contributes to enhancing performance and safety.[8]

In the pharmaceutical industry, this compound is employed as a solvent and a reaction medium.[4] More significantly, it is a key intermediate in the synthesis of more complex molecules.[10] The oxazolidinone ring is a critical pharmacophore in a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[11] While 3-methyl-2-oxazolidinone itself is not an antibiotic, its structural motif is integral to the development of these therapeutic agents. Its role in chiral synthesis is also noteworthy, where it can be a precursor for creating enantiomerically pure pharmaceuticals.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-methyl-2-oxazolidinone may cause serious eye damage.[3] It is also classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[11] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[11] Standard safe laboratory practices should be followed to avoid skin and eye contact, and inhalation.[11]

References

An In-depth Technical Guide to 2-Oxazolidinone, 3-methyl- (CAS 19836-78-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyl-2-oxazolidinone (CAS 19836-78-3), a versatile heterocyclic compound. This document collates critical data, detailed experimental protocols, and key mechanistic insights to support its application in research and development, particularly in the pharmaceutical and material science sectors.

Core Compound Information

Synonyms: 3-Methyl-1,3-oxazolidin-2-one, N-Methyl-2-oxazolidinone.[1][2]

3-Methyl-2-oxazolidinone is a five-membered heterocyclic compound featuring a carbamate group within the ring.[3] It is a colorless, water-soluble liquid with a wide range of applications stemming from its unique chemical properties.[1]

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for 3-methyl-2-oxazolidinone.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular FormulaC₄H₇NO₂[1][2][3]
Molecular Weight101.10 g/mol [1][2]
Melting Point15 °C (lit.)[1]
Boiling Point87-90 °C at 1 mm Hg (lit.)[1]
Density1.17 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D)1.454 (lit.)[1]
Flash Point>113 °C (>230 °F)[1]
logP (Octanol/Water)0.068 (Calculated)[4]
Water Solubility (log10WS)0.20 mol/L (Calculated)[4]

Table 2: Spectral Data Summary

TechniqueKey Peaks/SignalsSource(s)
¹H NMRData available[3][4]
¹³C NMRData available[3]
IR (Infrared)Data available[2]
Mass Spectrometry (MS)Data available[2][3][4]
RamanData available[4]

Applications

3-Methyl-2-oxazolidinone is a versatile molecule with applications in several fields:

  • Pharmaceutical Synthesis: It serves as a crucial building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][5] The oxazolidinone ring is a key structural motif in a class of antibiotics that are effective against Gram-positive bacteria, including resistant strains like MRSA.[3][6]

  • Electrolyte for Lithium-Ion Batteries: It is used as a component in electrolyte solutions to enhance the performance and safety of lithium-ion batteries.[1][3] Its addition to conventional carbonate-based electrolytes can improve ionic conductivity and overall battery efficiency.[3]

  • Polymer Industry: This compound is utilized as a monomer in the production of polyoxazolidones, which are biodegradable polymers with potential applications in packaging and medical devices.[1]

  • Chiral Auxiliary: The oxazolidinone scaffold is fundamental in asymmetric synthesis, where it can act as a chiral auxiliary to control the stereochemistry of reactions.[3]

Biological Activity and Mechanism of Action

The broader class of oxazolidinones, for which 3-methyl-2-oxazolidinone is a parent structure, exhibits significant antibacterial activity. Their primary mechanism of action is the inhibition of bacterial protein synthesis.

Oxazolidinones bind to the 50S ribosomal subunit and prevent the formation of the functional 70S initiation complex, which is a critical first step in protein synthesis.[6] This unique mechanism means there is a low probability of cross-resistance with other classes of protein synthesis inhibitors.

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 3-methyl-2-oxazolidinone and its purification. These are compiled from various literature sources and should be adapted and optimized based on laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Protocol 1: Synthesis of 3-Methyl-2-oxazolidinone via Phosgene-Free Method

This method utilizes the reaction of 2-(methylamino)ethanol with diethyl carbonate, avoiding the use of highly toxic phosgene.

Materials:

  • 2-(Methylamino)ethanol

  • Diethyl carbonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous diethyl ether

  • Celite

Equipment:

  • Round-bottom flask

  • Vigreux column

  • Distillation apparatus

  • Magnetic stirrer and heat source

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Vigreux column and a magnetic stirrer, combine 2-(methylamino)ethanol, a molar excess of diethyl carbonate (e.g., 1.2 equivalents), and a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to approximately 135°C. Ethanol will begin to distill off as the reaction proceeds. Continue heating until ethanol is no longer produced, indicating the reaction is nearing completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with anhydrous diethyl ether.

  • Filtration: Filter the solution through a pad of Celite to remove the potassium carbonate catalyst.

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess diethyl carbonate. The crude product can be further purified by vacuum distillation.

Protocol 2: Purification by Fractional Freezing and Vacuum Distillation

This protocol is suitable for purifying 3-methyl-2-oxazolidinone to a high degree.

Materials:

  • Crude 3-methyl-2-oxazolidinone

  • 4A Molecular sieves

  • Dry ice/acetone or liquid nitrogen for cooling

Equipment:

  • Apparatus for fractional freezing

  • High-vacuum distillation setup

  • Dry box or glove box

Procedure:

  • Fractional Freezing:

    • Place the crude 3-methyl-2-oxazolidinone in a suitable vessel for fractional freezing.

    • Slowly cool the liquid to induce crystallization. The pure compound will crystallize first, leaving impurities in the remaining liquid phase.

    • Carefully separate the solidified portion from the liquid. This process can be repeated for higher purity.

  • Drying: Transfer the purified solid to a dry box and dry over 4A molecular sieves for at least 48 hours.[7]

  • Vacuum Distillation:

    • Set up a high-vacuum distillation apparatus.

    • Carefully transfer the dried compound to the distillation flask.

    • Distill the compound under high vacuum (e.g., <1 mmHg). Collect the fraction that distills at the appropriate boiling point (87-90 °C at 1 mm Hg).[1]

    • Store the purified product under an inert atmosphere to prevent moisture absorption.

synthesis_workflow Reagents 2-(Methylamino)ethanol Diethyl Carbonate K₂CO₃ (catalyst) Reaction Reaction (Heating at 135°C) Reagents->Reaction Workup Work-up (Cooling, Dilution with Ether) Reaction->Workup Filtration Filtration (Remove Catalyst) Workup->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Final_Product Pure 3-Methyl-2-oxazolidinone Purification->Final_Product

Caption: General workflow for the synthesis of 3-methyl-2-oxazolidinone.

Safety and Handling

3-Methyl-2-oxazolidinone is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. It is a combustible liquid and should be kept away from open flames and high temperatures. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended for informational purposes for qualified individuals and does not supersede the need for careful literature review and adherence to all applicable safety protocols.

References

"2-Oxazolidinone, 3-methyl-" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of 3-Methyl-2-oxazolidinone, a key intermediate in pharmaceutical and chemical synthesis.

Core Physicochemical Data

3-Methyl-2-oxazolidinone, also known as N-methyl-2-oxazolidone, is a heterocyclic organic compound. Its fundamental properties are summarized below.

PropertyValueCitations
Molecular Formula C4H7NO2[1][2][3]
Molecular Weight 101.10 g/mol [3][4]
CAS Number 19836-78-3[1][2]
Appearance Colorless transparent liquid[5]
Density 1.17 g/mL at 25 °C (lit.)[6][7]
Melting Point 15 °C (lit.)[6][7]
Boiling Point 87-90 °C at 1 mmHg (lit.)[6][7]
Refractive Index n20/D 1.454 (lit.)[6][7]

Synthesis Protocol: A Representative Method

While numerous methods exist for the synthesis of the oxazolidinone core, a general and illustrative protocol for the preparation of a substituted 2-oxazolidinone is presented here. This method can be adapted for the synthesis of 3-methyl-2-oxazolidinone by utilizing the appropriate starting materials, namely N-methylethanolamine.

Reaction: Cyclization of an N-substituted ethanolamine with a carbonylating agent.

Materials:

  • N-methylethanolamine

  • A suitable carbonylating agent (e.g., diethyl carbonate, phosgene, or a phosgene equivalent like triphosgene or carbonyldiimidazole)

  • An appropriate solvent (e.g., toluene, dichloromethane)

  • A base (if required, e.g., triethylamine, potassium carbonate)

General Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylethanolamine in the chosen solvent.

  • Addition of Reagents: Slowly add the carbonylating agent to the solution. If a base is required to neutralize any acidic byproducts (like HCl from phosgene), it should be added at this stage.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reagents used. It may involve washing with water or brine to remove any water-soluble impurities, followed by drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation under vacuum or by column chromatography on silica gel to yield pure 3-methyl-2-oxazolidinone.

Applications in Synthesis

3-Methyl-2-oxazolidinone is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the oxazolidinone ring and its ability to serve as a precursor for more complex molecules.[5]

G Role of 3-Methyl-2-Oxazolidinone in Chemical Synthesis A 3-Methyl-2-Oxazolidinone (Building Block) B Chemical Transformation (e.g., Ring Opening, Substitution) A->B Reaction C Pharmaceutical Intermediates B->C Synthesis D Active Pharmaceutical Ingredients (APIs) C->D Further Synthesis

Caption: Synthetic pathway from 3-methyl-2-oxazolidinone to APIs.

Oxazolidinones, as a class of compounds, are known for their significant biological activity, most notably as antibacterial agents.[8] They function by inhibiting bacterial protein synthesis, a mechanism that makes them effective against a range of Gram-positive bacteria.[8][9] The core oxazolidinone structure is a key pharmacophore in several approved drugs.[10] Consequently, 3-methyl-2-oxazolidinone serves as a crucial starting material or intermediate in the synthesis of these and other novel therapeutic agents.[5]

References

Synthesis of 3-Methyl-2-oxazolidinone from Ethanolamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-methyl-2-oxazolidinone, a valuable building block in pharmaceutical and chemical industries, starting from the readily available precursor, ethanolamine. This document details various synthetic strategies, including two-step and one-pot methodologies, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the chemical pathways.

Introduction

3-Methyl-2-oxazolidinone is a heterocyclic compound of significant interest due to its utility as a chiral auxiliary, a polar aprotic solvent, and an intermediate in the synthesis of various biologically active molecules. Its synthesis from ethanolamine offers a cost-effective and straightforward approach. The primary transformation involves the cyclization of ethanolamine to form the 2-oxazolidinone ring, followed by or concurrent with the N-methylation of the nitrogen atom. This guide explores the most common and efficient methods to achieve this transformation.

Synthetic Pathways

The synthesis of 3-methyl-2-oxazolidinone from ethanolamine can be broadly categorized into two main approaches: a two-step synthesis involving the initial formation of 2-oxazolidinone followed by N-methylation, and a more streamlined one-pot synthesis where cyclization and methylation occur in a single reaction vessel.

A general overview of the synthetic pathways is presented below:

G cluster_main Synthesis of 3-Methyl-2-oxazolidinone from Ethanolamine cluster_twostep Two-Step Synthesis cluster_onepot One-Pot Synthesis Ethanolamine Ethanolamine 2-Oxazolidinone 2-Oxazolidinone Ethanolamine->2-Oxazolidinone Cyclization (e.g., Urea, CO₂, DMC) OnePotReaction Cyclization & Methylation (e.g., Dimethyl Carbonate) Ethanolamine->OnePotReaction N_Methylation N-Methylation (e.g., (CH₃)₂SO₄ or CH₃I) 2-Oxazolidinone->N_Methylation 3-Methyl-2-oxazolidinone_ts 3-Methyl-2-oxazolidinone N_Methylation->3-Methyl-2-oxazolidinone_ts Product 3-Methyl-2-oxazolidinone_op 3-Methyl-2-oxazolidinone OnePotReaction->3-Methyl-2-oxazolidinone_op Product

Figure 1: Overview of synthetic strategies for 3-methyl-2-oxazolidinone.

Two-Step Synthesis of 3-Methyl-2-oxazolidinone

This classical approach involves two distinct experimental stages:

  • Cyclization of Ethanolamine to 2-Oxazolidinone: This can be achieved using various carbonyl sources.

  • N-methylation of 2-Oxazolidinone: The subsequent methylation of the heterocyclic nitrogen.

Step 1: Synthesis of 2-Oxazolidinone from Ethanolamine

Several reagents can be employed for the cyclization of ethanolamine. The most common methods are summarized below.

The reaction of ethanolamine with urea is a straightforward and atom-economical method. Microwave irradiation has been shown to significantly accelerate this reaction.[1]

Experimental Protocol:

A paste is prepared by mixing ethanolamine (1.0 eq) and urea (1.0 eq) with a catalytic amount of nitromethane. This paste is then subjected to microwave irradiation. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically purified by recrystallization.

The direct carboxylation of ethanolamine with CO₂ represents a green synthetic route. This reaction usually requires a catalyst and elevated temperature and pressure to proceed efficiently. Various catalytic systems, including chlorostannoxanes and di-n-butyltin oxide, have been reported to be effective.[2]

Experimental Protocol:

In a high-pressure reactor, ethanolamine (1.0 eq), a suitable solvent such as methanol, and the catalyst (e.g., chlorostannoxane, 0.004 eq) are charged.[2] The reactor is purged with CO₂ and then pressurized to the desired pressure (e.g., 1.72 MPa).[2] The reaction mixture is heated to a specific temperature (e.g., 150 °C) for a designated time (e.g., 6 hours).[2] After cooling and depressurization, the product is isolated and purified, typically by chromatographic methods.

Step 2: N-Methylation of 2-Oxazolidinone

The second step involves the methylation of the nitrogen atom of the 2-oxazolidinone ring. Common methylating agents include dimethyl sulfate and methyl iodide.

Experimental Protocol:

To a solution of 2-oxazolidinone (1.0 eq) in a suitable solvent like acetone, a base such as anhydrous potassium carbonate or sodium bicarbonate (2.0 eq) is added. Dimethyl sulfate (1.2 eq) is then added dropwise to the suspension. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Experimental Protocol:

2-Oxazolidinone (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or acetone. A base, typically potassium carbonate (1.5 eq), is added to the solution. Methyl iodide (1.2 eq) is then introduced, and the mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.

One-Pot Synthesis of 3-Methyl-2-oxazolidinone

A more efficient approach is the one-pot synthesis, where both the cyclization and N-methylation steps are carried out sequentially in the same reaction vessel without isolation of the intermediate 2-oxazolidinone. Dimethyl carbonate (DMC) is a particularly attractive reagent for this purpose as it can act as both a carbonyl source for cyclization and a methylating agent. This process is often facilitated by microwave irradiation and the use of an ionic liquid catalyst.

G cluster_0 One-Pot Synthesis Workflow Ethanolamine Ethanolamine Reaction Reaction Mixture Ethanolamine->Reaction DMC Dimethyl Carbonate (DMC) DMC->Reaction Catalyst Ionic Liquid Catalyst (e.g., TBAC) Catalyst->Reaction Microwave Microwave Irradiation Microwave->Reaction Product 3-Methyl-2-oxazolidinone Reaction->Product

Figure 2: Workflow for the one-pot synthesis of 3-methyl-2-oxazolidinone.
One-Pot Synthesis using Dimethyl Carbonate

This method leverages the dual reactivity of dimethyl carbonate in the presence of a suitable catalyst.

Experimental Protocol:

In a microwave-transparent vessel, ethanolamine (1.0 eq), dimethyl carbonate (excess, acting as both reagent and solvent), and a catalytic amount of an ionic liquid such as tetrabutylammonium chloride (TBAC) (e.g., 0.2 eq) are combined. The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 130 °C) for a short duration (e.g., 10-20 minutes). After the reaction, the mixture is cooled, and the excess dimethyl carbonate is removed under reduced pressure. The residue is then purified, typically by vacuum distillation or column chromatography, to yield 3-methyl-2-oxazolidinone.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the different synthetic methods, allowing for a comparative analysis of their efficiency.

Table 1: Synthesis of 2-Oxazolidinone from Ethanolamine

MethodCarbonyl SourceCatalystSolventTemperature (°C)TimeYield (%)Reference
MicrowaveUreaNitromethanePasteN/A4-5 min81-97[1]
CatalyticCO₂CeO₂Solvent-free1506 h~98[3]
CatalyticCO₂ChlorostannoxaneMethanol1506 hHigh[2]

Table 2: One-Pot Synthesis of 3-Methyl-2-oxazolidinone from Amino Alcohols

Starting MaterialCarbonyl/Methyl SourceCatalystSolventTemperature (°C)TimeYield (%)Reference
Substituted Amino AlcoholsDimethyl CarbonateTBACDMF130 (Microwave)10 min79-95[4]

Note: The yield for the one-pot synthesis using ethanolamine specifically is not explicitly reported in the reviewed literature but is expected to be high based on the results with other amino alcohols.

Conclusion

The synthesis of 3-methyl-2-oxazolidinone from ethanolamine can be accomplished through several effective routes. The two-step synthesis offers a traditional and reliable method, with the reaction of ethanolamine and urea under microwave irradiation being a particularly rapid and high-yielding approach for the intermediate 2-oxazolidinone. For enhanced efficiency and process economy, the one-pot synthesis using dimethyl carbonate as both a carbonyl source and a methylating agent, particularly under microwave-assisted and ionic liquid-catalyzed conditions, presents a highly attractive and green alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and desired process intensity. This guide provides the necessary technical details to enable researchers and drug development professionals to select and implement the most suitable method for their applications.

References

3-Methyl-2-oxazolidinone: A Cornerstone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxazolidinone, a heterocyclic compound, has emerged as a pivotal intermediate in the pharmaceutical industry. Its structural motif is a key component in a range of therapeutics, most notably in the oxazolidinone class of antibiotics, such as the trailblazing drug Linezolid. This technical guide provides a comprehensive overview of 3-Methyl-2-oxazolidinone, encompassing its physicochemical properties, detailed synthetic protocols, and its critical role in the development of novel pharmaceuticals. The mechanism of action of drugs derived from this intermediate is also elucidated through a detailed signaling pathway diagram.

Physicochemical Properties of 3-Methyl-2-oxazolidinone

A thorough understanding of the physical and chemical characteristics of 3-Methyl-2-oxazolidinone is fundamental for its application in drug synthesis. This data is crucial for reaction optimization, purification, and formulation.

PropertyValue
CAS Number 19836-78-3
Molecular Formula C₄H₇NO₂[1][2][3]
Molecular Weight 101.10 g/mol [1]
Appearance Colorless to pale yellow liquid
Density 1.17 g/mL at 25 °C[4]
Melting Point 15 °C[4]
Boiling Point 87-90 °C at 1 mmHg[4]
Refractive Index n20/D 1.454[4]
Solubility Soluble in water and most organic solvents

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Methyl-2-oxazolidinone.

Technique Key Data Points
¹H NMR Spectra available in various databases, providing chemical shifts and coupling constants for the protons on the oxazolidinone ring and the methyl group.[1][5]
¹³C NMR Key signals include the carbonyl carbon, the two carbons of the heterocyclic ring, and the methyl carbon.[1]
Infrared (IR) Characteristic absorption bands include a strong C=O stretch for the cyclic carbamate.[1]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to its molecular weight.[2]

Synthesis of 3-Methyl-2-oxazolidinone: Experimental Protocol

The synthesis of 3-Methyl-2-oxazolidinone is commonly achieved through the cyclization of N-methylethanolamine with a carbonyl source, such as diethyl carbonate. This method is efficient and scalable for industrial production.

Reaction: N-methylethanolamine + Diethyl Carbonate → 3-Methyl-2-oxazolidinone + 2 Ethanol

Materials:

  • N-methylethanolamine

  • Diethyl carbonate

  • Sodium methoxide (catalyst)

  • Anhydrous toluene (solvent)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for reaction under reflux and distillation

Procedure:

  • Reaction Setup: A round-bottom flask is charged with N-methylethanolamine, a molar excess of diethyl carbonate, and a catalytic amount of sodium methoxide in anhydrous toluene. The flask is equipped with a reflux condenser and a drying tube.

  • Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the distillation of the ethanol byproduct.

  • Work-up: After the reaction is complete (as determined by TLC or GC analysis), the reaction mixture is cooled to room temperature.

  • Purification: The solvent and excess diethyl carbonate are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure 3-Methyl-2-oxazolidinone.

Application in Pharmaceutical Synthesis: The Case of Linezolid

3-Methyl-2-oxazolidinone is a critical building block in the synthesis of Linezolid, a potent antibiotic used against multi-drug resistant Gram-positive bacteria. The oxazolidinone core is the pharmacophore responsible for its antibacterial activity.

Mechanism of Action of Linezolid

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. This unique mechanism of action reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[6]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex 70S Initiation Complex 50S_subunit->70S_complex binds 30S_subunit 30S Subunit 30S_subunit->70S_complex binds Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis initiates mRNA mRNA mRNA->70S_complex binds fMet_tRNA fMet-tRNA fMet_tRNA->70S_complex binds Linezolid Linezolid Linezolid->50S_subunit

Caption: Mechanism of action of Linezolid.

Linezolid specifically binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[7][8][9] This complex is essential for the commencement of protein synthesis. By disrupting this initial step, Linezolid effectively halts the production of vital bacterial proteins, leading to a bacteriostatic effect.[8][9]

Experimental and Synthetic Workflow

The journey from starting materials to a final pharmaceutical product involves a structured workflow, encompassing synthesis, purification, and analysis.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Methyl-2-oxazolidinone cluster_purification Purification cluster_analysis Analysis cluster_api_synthesis API Synthesis Start_Materials Starting Materials (N-methylethanolamine, Diethyl carbonate) Reaction Cyclization Reaction Start_Materials->Reaction Crude_Product Crude 3-Methyl-2-oxazolidinone Reaction->Crude_Product Purification_Step Vacuum Distillation Crude_Product->Purification_Step QC Quality Control (NMR, IR, MS, Purity) Purification_Step->QC Pure Intermediate API_Synthesis Synthesis of API (e.g., Linezolid) QC->API_Synthesis Approved Intermediate

References

The Role of 3-Methyl-2-Oxazolidinone in Chiral Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Role of 3-Methyl-2-Oxazolidinone

In the landscape of asymmetric synthesis, the term "oxazolidinone" is often synonymous with the powerful class of chiral auxiliaries developed by David Evans. These auxiliaries, typically substituted at the 4 and 5 positions, are instrumental in controlling the stereochemical outcome of a wide array of chemical transformations. It is crucial, however, to draw a distinction for the subject of this guide, 2-Oxazolidinone, 3-methyl- (also known as 3-methyl-1,3-oxazolidin-2-one). This molecule, in its isolated form, is achiral and therefore does not function as a chiral auxiliary itself.

The significance of 3-methyl-2-oxazolidinone in chiral synthesis lies in its role as a fundamental structural motif and a versatile precursor in the construction of more complex, stereochemically defined molecules.[1] Its oxazolidinone ring system is a key feature in numerous pharmaceutical agents and serves as a rigid scaffold upon which chirality can be established. This guide will provide an in-depth exploration of how the 3-methyl-2-oxazolidinone core is integrated into chiral structures, with a focus on the synthesis of chiral N-methylated oxazolidinones from readily available chiral precursors.

The 3-Methyl-2-Oxazolidinone Moiety in Chiral Molecules

The 3-methyl-2-oxazolidinone unit is a common feature in a variety of chiral compounds, including established chiral auxiliaries and biologically active molecules. The chirality in these molecules is conferred by substituents at the C4 and/or C5 positions of the oxazolidinone ring. The N-methyl group can influence the conformational rigidity of the ring and the stereochemical course of reactions involving an attached acyl group, but it is the stereocenters on the ring itself that are the primary source of chirality.

A key strategy for the synthesis of enantiomerically pure compounds is the use of these C4/C5-substituted N-methyl oxazolidinones. These can be prepared from chiral starting materials, such as amino acids, which provide a straightforward entry to optically active products.

Synthesis of Chiral 4-Substituted-3-methyl-1,3-oxazolidin-2-ones

A direct and efficient method for the preparation of chiral 4-substituted-3-methyl-1,3-oxazolidin-2-ones involves a one-pot cyclization-methylation reaction of chiral amino alcohols with dimethyl carbonate. This approach is advantageous as it often proceeds with high yields and can be performed under microwave-assisted conditions to reduce reaction times.

The general transformation can be visualized as follows:

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product start_amino_alcohol Chiral Amino Alcohol product_oxazolidinone Chiral 4-Substituted-3-methyl-1,3-oxazolidin-2-one start_amino_alcohol->product_oxazolidinone One-pot reaction start_dmc Dimethyl Carbonate start_dmc->product_oxazolidinone reagent_catalyst Catalyst (e.g., Ionic Liquid) reagent_catalyst->product_oxazolidinone reagent_energy Energy (e.g., Microwave) reagent_energy->product_oxazolidinone

Caption: General workflow for the synthesis of chiral 4-substituted-3-methyl-1,3-oxazolidin-2-ones.

Quantitative Data for Synthesis

The following table summarizes the yields for the synthesis of various chiral 4-substituted-3-methyl-1,3-oxazolidin-2-ones from their corresponding chiral amino alcohols.

EntryChiral Amino Alcohol PrecursorR GroupProductYield (%)
1(S)-2-Amino-3-methyl-1-butanolisopropyl(S)-4-isopropyl-3-methyl-1,3-oxazolidin-2-one95
2(S)-2-Amino-1-propanolmethyl(S)-4-methyl-3-methyl-1,3-oxazolidin-2-one92
3(S)-2-Amino-3-phenyl-1-propanolbenzyl(S)-4-benzyl-3-methyl-1,3-oxazolidin-2-one96
4(1S,2R)-2-Amino-1-phenyl-1-propanolH (at C4), phenyl (at C5)(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one94
5(R)-2-Amino-1-butanolethyl(R)-4-ethyl-3-methyl-1,3-oxazolidin-2-one93

Data adapted from a study on the microwave-assisted synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones.[2]

Experimental Protocol: Synthesis of (S)-4-benzyl-3-methyl-1,3-oxazolidin-2-one

This protocol describes a representative one-pot synthesis of a chiral 4-substituted-3-methyl-1,3-oxazolidin-2-one.

Materials:

  • (S)-2-Amino-3-phenyl-1-propanol (1 equivalent)

  • Dimethyl carbonate (10 equivalents)

  • Tetrabutylammonium chloride (TBAC) (0.1 equivalents)

  • Microwave reactor vial (10 mL)

Procedure:

  • To a 10 mL microwave reactor vial, add (S)-2-amino-3-phenyl-1-propanol, dimethyl carbonate, and tetrabutylammonium chloride.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure (S)-4-benzyl-3-methyl-1,3-oxazolidin-2-one.

Role in Asymmetric Transformations: The N-Acyl Oxazolidinone Enolate

Once the chiral 3-methyl-4-substituted-2-oxazolidinone is synthesized, it can be acylated at the nitrogen atom. The resulting N-acyl derivative can then be used in various asymmetric transformations, such as aldol additions and alkylations. The stereochemical outcome of these reactions is directed by the chiral center at the C4 (and/or C5) position of the oxazolidinone ring.

The general principle involves the formation of a rigid enolate structure, often chelated to a metal ion, which blocks one face of the enolate from attack by an electrophile.

G cluster_workflow Asymmetric Alkylation Workflow start Chiral N-Acyl-3-methyl-4-substituted-2-oxazolidinone enolate Formation of a Rigid Metal Enolate (e.g., with LDA or NaHMDS) start->enolate Deprotonation alkylation Diastereoselective Alkylation with an Electrophile (R'-X) enolate->alkylation Attack by Electrophile product Alkylated Product with High Diastereoselectivity alkylation->product cleavage Cleavage of the Auxiliary (e.g., with LiOH/H2O2) product->cleavage final_product Enantiomerically Enriched Carboxylic Acid Derivative cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary Recyclable

References

The Ascendant Role of the 3-Methyl-2-Oxazolidinone Core in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone scaffold, a five-membered heterocyclic ring, has cemented its position as a cornerstone in contemporary medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore, most notably in the development of novel antibacterial agents. Among its various substituted forms, the 3-methyl-2-oxazolidinone moiety serves as a critical building block and a key feature in a range of therapeutically significant molecules. This technical guide provides an in-depth exploration of the applications of the 3-methyl-2-oxazolidinone core, with a focus on its role in the synthesis of bioactive compounds, its mechanism of action, and the quantitative data underpinning its therapeutic relevance.

The 3-Methyl-2-Oxazolidinone Scaffold: A Versatile Synthetic Intermediate

The 3-methyl-2-oxazolidinone unit is a versatile intermediate in pharmaceutical synthesis, valued for its role in constructing complex molecular architectures.[1] Its utility stems from its ability to participate in various chemical transformations, enabling the creation of diverse drug candidates. This includes its application in chiral synthesis, where it can serve as a precursor to stereochemically defined molecules, a critical factor for drug efficacy and safety.[1] The oxazolidinone ring system itself is a valuable motif in medicinal chemistry, often incorporated into drug candidates for its specific binding properties and pharmacological activities.[1] Researchers have utilized this intermediate in the development of a broad spectrum of pharmaceuticals, including antibiotics and antivirals.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for many drugs containing the oxazolidinone core, including those with the 3-methyl-2-oxazolidinone feature, is the inhibition of bacterial protein synthesis.[2][3] Unlike many other classes of antibiotics that target later stages of protein elongation, oxazolidinones uniquely target the initiation phase.[2] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the crucial 70S initiation complex.[4] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator transfer RNA (fMet-tRNA). By interfering with the binding of fMet-tRNA to the ribosomal P-site, oxazolidinones effectively halt the translation process before it can begin, leading to a bacteriostatic effect.[5] This novel mechanism of action means that there is no cross-resistance with other classes of protein synthesis inhibitors.[2]

G Bacterial Protein Synthesis Inhibition by Oxazolidinones cluster_initiation Initiation Phase cluster_elongation Elongation Phase mRNA mRNA Initiation_Complex_30S 30S Initiation Complex mRNA->Initiation_Complex_30S Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex_30S fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex_30S Initiation_Complex_70S 70S Initiation Complex Initiation_Complex_30S->Initiation_Complex_70S Ribosome_50S 50S Ribosomal Subunit Ribosome_50S->Initiation_Complex_70S Peptide_Chain Polypeptide Chain (Protein Synthesis) Initiation_Complex_70S->Peptide_Chain Translation Oxazolidinone 3-Methyl-2-Oxazolidinone Derivative (e.g., Linezolid) Oxazolidinone->Inhibition

Mechanism of Bacterial Protein Synthesis Inhibition.

Therapeutic Applications and Quantitative Data

The most prominent application of the 2-oxazolidinone scaffold is in the field of antibacterial agents. Linezolid, the first clinically approved oxazolidinone antibiotic, is a prime example of a drug containing a structure related to the 3-methyl-2-oxazolidinone core. It is effective against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Following the success of linezolid, a second-generation oxazolidinone, tedizolid, was approved for the treatment of acute bacterial skin and skin structure infections.[6]

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various oxazolidinone derivatives against a panel of clinically relevant bacterial strains.

Table 1: In Vitro Antibacterial Activity of Selected Oxazolidinone Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureus (MRSA)S. pneumoniae (PRSP)E. faecalis (VRE)Reference
Linezolid0.5 - 4.00.5 - 2.01.0 - 4.0[7]
Tedizolid0.25 - 1.00.25 - 0.50.5 - 1.0[6]
Benzoxazinyl-oxazolidinone 16<0.5<0.5<0.5[6]
1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone 80.5-1.0[6]

PRSP: Penicillin-Resistant Streptococcus pneumoniae

Table 2: Pharmacokinetic Properties of Selected Oxazolidinone Antibiotics

DrugBioavailability (%)Protein Binding (%)Elimination Half-life (h)Primary Route of EliminationReference
Linezolid~100314.5 - 5.5Renal and non-renal[8]
Tedizolid~9070-9012Hepatic[8]

Experimental Protocols

General Synthesis of 3-Methyl-2-Oxazolidinone

A common method for the synthesis of 2-oxazolidinones involves the cyclization of β-amino alcohols. For 3-methyl-2-oxazolidinone, N-methylethanolamine serves as the starting material.

Method: Cyclization using a Phosgene Equivalent (e.g., Carbonyldiimidazole - CDI)

  • To a stirred solution of N-methylethanolamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add 1,1'-carbonyldiimidazole (CDI) (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford pure 3-methyl-2-oxazolidinone.

Representative Synthesis of a Linezolid Analogue

The following is a generalized multi-step synthesis illustrating the incorporation of a pre-formed oxazolidinone ring to create a more complex, biologically active molecule.

G General Synthetic Workflow for Oxazolidinone Drug Discovery Start Starting Materials (e.g., Amino Alcohols) Synthesis Synthesis of Oxazolidinone Core Start->Synthesis Functionalization Functionalization & Side-Chain Introduction Synthesis->Functionalization Library Compound Library Generation Functionalization->Library Screening In Vitro Screening (Antibacterial Activity) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Functionalization Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt Lead_Opt->SAR In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Experimental Workflow for Oxazolidinone Drug Discovery.

Step 1: Synthesis of an N-Aryl-2-Oxazolidinone Intermediate

A key step often involves the N-arylation of the oxazolidinone core.

  • To a solution of 3-methyl-2-oxazolidinone (1.0 eq) in a suitable solvent (e.g., dimethylformamide), add a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • After stirring for 30 minutes, add the desired aryl halide (e.g., a substituted fluoronitrobenzene) (1.0 eq).

  • The reaction mixture is heated and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Step 2: Further Functionalization

The intermediate from Step 1 can then undergo further chemical modifications, such as reduction of a nitro group to an amine, followed by acylation or other coupling reactions to introduce the desired side chains found in active pharmaceutical ingredients.

Conclusion

The 3-methyl-2-oxazolidinone core is a valuable and versatile scaffold in medicinal chemistry. Its central role in the development of the oxazolidinone class of antibiotics highlights its importance in combating multi-drug resistant pathogens. The unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, provides a distinct advantage over existing antibiotic classes. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable heterocyclic system. This guide provides a foundational understanding for researchers and scientists to build upon in their drug discovery and development endeavors.

References

The Versatility of 3-Methyl-2-Oxazolidinone as a Foundational Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methyl-2-oxazolidinone, a heterocyclic compound belonging to the oxazolidinone class, has emerged as a critical and versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique structural features and reactivity allow for its incorporation into complex molecular architectures, making it a valuable tool for medicinal chemists and drug development professionals. This technical guide provides an in-depth overview of the chemical properties, synthesis, and application of 3-methyl-2-oxazolidinone in the generation of key pharmaceutical agents, with a focus on the anticoagulant Rivaroxaban and the antibiotic Linezolid. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its practical application in research and development settings.

Chemical and Physical Properties

3-Methyl-2-oxazolidinone is a colorless to pale yellow liquid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 19836-78-3[2][3][4][5]
Molecular Formula C4H7NO2[2][3][4][5][6]
Molecular Weight 101.10 g/mol [2][4][7]
Appearance Colorless transparent liquid[3]
Density 1.17 g/mL at 25 °C[2][6]
Melting Point 15 °C[2][6]
Boiling Point 87-90 °C at 1 mmHg[2][6]
Refractive Index n20/D 1.454[2][6]
Solubility Moderately soluble in water; soluble in polar organic solvents.[1]

Application in API Synthesis

The oxazolidinone ring system is a prevalent motif in medicinal chemistry, often contributing to the pharmacological activity of various drugs.[3] 3-Methyl-2-oxazolidinone serves as a precursor for the synthesis of more complex oxazolidinone-containing APIs, particularly in the development of antibiotics, antivirals, and treatments for central nervous system disorders.[3] While direct incorporation of the 3-methyl-2-oxazolidinone moiety is less common, its demethylated analogue, 2-oxazolidinone, is a key intermediate that can be readily arylated to form the core structures of several important drugs.

Synthetic Pathway to Key API Intermediates

A plausible and efficient synthetic strategy to utilize 3-methyl-2-oxazolidinone as a building block for APIs like Rivaroxaban and Linezolid involves an initial demethylation to yield 2-oxazolidinone. This versatile intermediate can then undergo N-arylation via established methods such as the Buchwald-Hartwig amination or the Ullmann condensation to introduce the necessary aryl substituents.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_apis API Precursors 3-Methyl-2-oxazolidinone 3-Methyl-2-oxazolidinone 2-Oxazolidinone 2-Oxazolidinone 3-Methyl-2-oxazolidinone->2-Oxazolidinone Demethylation Rivaroxaban Intermediate Rivaroxaban Intermediate 2-Oxazolidinone->Rivaroxaban Intermediate N-Arylation Linezolid Intermediate Linezolid Intermediate 2-Oxazolidinone->Linezolid Intermediate N-Arylation

Caption: General synthetic workflow from 3-Methyl-2-oxazolidinone.

Experimental Protocols

Detailed experimental procedures for the key transformations are provided below.

Step 1: Demethylation of 3-Methyl-2-oxazolidinone to 2-Oxazolidinone

While a specific, high-yield protocol for the demethylation of 3-methyl-2-oxazolidinone was not found in the immediate search results, a general approach using strong acid or other demethylating agents could be envisioned. Further methodological development would be required to optimize this step.

Step 2: N-Arylation of 2-Oxazolidinone to form API Intermediates

The N-arylation of 2-oxazolidinone is a critical step in the synthesis of Rivaroxaban and Linezolid. Both Buchwald-Hartwig amination and Ullmann condensation are powerful methods to achieve this transformation.

A. Synthesis of 3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Linezolid Intermediate)

This intermediate is synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 2-Oxazolidinone 2-Oxazolidinone Linezolid Intermediate Linezolid Intermediate 2-Oxazolidinone->Linezolid Intermediate 1-Bromo-3-fluoro-4-morpholinobenzene 1-Bromo-3-fluoro-4-morpholinobenzene 1-Bromo-3-fluoro-4-morpholinobenzene->Linezolid Intermediate Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Linezolid Intermediate Ligand (e.g., Xantphos) Ligand (e.g., Xantphos) Ligand (e.g., Xantphos)->Linezolid Intermediate Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->Linezolid Intermediate

Caption: Buchwald-Hartwig amination for Linezolid intermediate synthesis.

Experimental Protocol (Adapted from Buchwald-Hartwig amination principles):

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-oxazolidinone (1.0 eq), 1-bromo-3-fluoro-4-morpholinobenzene (1.1 eq), Pd2(dba)3 (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a dry, degassed solvent such as dioxane or toluene.

  • Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

B. Synthesis of 4-(4-(2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Rivaroxaban Intermediate)

This intermediate can be synthesized using a copper-catalyzed Ullmann condensation.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 2-Oxazolidinone 2-Oxazolidinone Rivaroxaban Intermediate Rivaroxaban Intermediate 2-Oxazolidinone->Rivaroxaban Intermediate 4-(4-Bromophenyl)morpholin-3-one 4-(4-Bromophenyl)morpholin-3-one 4-(4-Bromophenyl)morpholin-3-one->Rivaroxaban Intermediate CuI CuI CuI->Rivaroxaban Intermediate Ligand (e.g., L-proline) Ligand (e.g., L-proline) Ligand (e.g., L-proline)->Rivaroxaban Intermediate Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Rivaroxaban Intermediate

Caption: Ullmann condensation for Rivaroxaban intermediate synthesis.

Experimental Protocol (Adapted from Ullmann condensation principles):

  • In a reaction flask, combine 2-oxazolidinone (1.0 eq), 4-(4-bromophenyl)morpholin-3-one (1.0 eq), CuI (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like K2CO3 (2.0 eq).

  • Add a high-boiling polar solvent such as DMSO or DMF.

  • Heat the mixture to a high temperature, typically between 100-150 °C, and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4-(4-(2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.

Signaling Pathways of Final APIs

A. Rivaroxaban: Inhibition of the Coagulation Cascade

Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. By binding to the active site of Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.

G Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Thrombin Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibits

Caption: Mechanism of action of Rivaroxaban.

B. Linezolid: Inhibition of Bacterial Protein Synthesis

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex and thereby halting the production of essential bacterial proteins.

G cluster_ribosome Bacterial Ribosome 50S Subunit 50S Subunit Initiation Complex Formation Initiation Complex Formation 50S Subunit->Initiation Complex Formation 50S Subunit->Initiation Complex Formation Inhibits 30S Subunit 30S Subunit 30S Subunit->Initiation Complex Formation mRNA mRNA mRNA->Initiation Complex Formation Protein Synthesis Protein Synthesis Initiation Complex Formation->Protein Synthesis tRNA tRNA tRNA->Initiation Complex Formation Linezolid Linezolid Linezolid->50S Subunit Binds to

Caption: Mechanism of action of Linezolid.

Conclusion

3-Methyl-2-oxazolidinone, through its demethylated derivative, serves as a highly valuable and adaptable building block for the synthesis of complex and medically important APIs. The ability to perform efficient N-arylation reactions on the 2-oxazolidinone core provides a convergent and powerful strategy for the construction of drugs such as Rivaroxaban and Linezolid. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to design and synthesize novel therapeutics based on this versatile scaffold. Further research into direct functionalization of 3-methyl-2-oxazolidinone and the development of more sustainable synthetic methodologies will undoubtedly expand its utility in the pharmaceutical industry.

References

The Role of 3-Methyl-2-oxazolidinone in Lithium-Ion Battery Electrolytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

As the demand for high-performance lithium-ion batteries continues to grow, research into novel electrolyte components is paramount. 3-Methyl-2-oxazolidinone (NMO), a heterocyclic organic compound, has emerged as a promising candidate for use in lithium battery electrolytes, both as a solvent and as an additive. Its unique molecular structure and physicochemical properties offer potential advantages in terms of ionic conductivity, thermal stability, and electrochemical performance. This in-depth technical guide provides a comprehensive overview of the use of 3-methyl-2-oxazolidinone in lithium battery electrolytes, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts to aid researchers in this field.

Physicochemical and Electrolytic Properties

3-Methyl-2-oxazolidinone is a liquid at room temperature with a high polarity.[1] Its physical and chemical properties make it an interesting solvent for lithium salts. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Methyl-2-oxazolidinone (NMO)

PropertyValueReference
Chemical Formula C₄H₇NO₂[2][3]
Molecular Weight 101.10 g/mol [2][3]
CAS Number 19836-78-3[4]
Appearance Colorless to yellow liquid
Density 1.17 g/mL at 25 °C[4]
Melting Point 15 °C[4]
Boiling Point 87-90 °C at 1 mmHg[4]
Flash Point 113 °C (closed cup)
Refractive Index n20/D 1.454
Relative Permittivity (εr) 77.5 at 25 °C[1]

The electrolytic properties of NMO-based electrolytes are crucial for their performance in lithium-ion batteries. Key parameters such as ionic conductivity and viscosity determine the efficiency of ion transport. Table 2 provides a comparison of these properties for electrolytes containing NMO and other common solvents.

Table 2: Electrolytic Properties of 1M LiPF₆ Electrolytes at 25 °C

SolventIonic Conductivity (mS cm⁻¹)Dynamic Viscosity (mPa·s)
3-Methyl-2-oxazolidinone (NMO) 3.64.9
Propylene Carbonate (PC) 6.55.2
4,4'-Difluoro-NMO & 4,5-Difluoro-NMO mix 1.88.8

Data extracted from a study by M. Ue et al.[1]

As shown in Table 2, the ionic conductivity of the NMO-based electrolyte is lower than that of the propylene carbonate (PC)-based electrolyte, while its viscosity is comparable.[1] Difluorination of NMO leads to a decrease in ionic conductivity and an increase in viscosity.[1]

Electrochemical Performance

The performance of 3-methyl-2-oxazolidinone in lithium-ion cells has been investigated, primarily in the context of its impact on cycle life and capacity retention.

Charge-Discharge Performance

A study utilizing Li/LiCoO₂ coin cells evaluated the performance of an electrolyte composed of a 1:1 mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) with the addition of 5% by mass of NMO. The cells were cycled at a rate of 0.2C. The results indicated that the addition of NMO did not significantly suppress the discharge capacity fading compared to the base electrolyte.[1] However, the addition of a difluorinated NMO mixture (DFNMO) showed a notable improvement in suppressing capacity fade under the same conditions.[1]

Table 3: Discharge Capacity Retention in Li/LiCoO₂ Coin Cells

Electrolyte Additive (5 mass%)Capacity Retention after 50 Cycles
None (Base Electrolyte) ~70%
3-Methyl-2-oxazolidinone (NMO) ~70%
Difluorinated NMO mix (DFNMO) ~85%

Estimated from graphical data presented in a study by M. Ue et al.[1]

Experimental Protocols

This section provides detailed methodologies for the preparation and testing of lithium-ion battery coin cells with electrolytes containing 3-methyl-2-oxazolidinone. These protocols are generalized from standard laboratory procedures.

Electrolyte Preparation

Objective: To prepare a 1 M LiPF₆ electrolyte solution with 3-methyl-2-oxazolidinone as a co-solvent.

Materials:

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Ethylene carbonate (EC), battery grade

  • Dimethyl carbonate (DMC), battery grade

  • 3-Methyl-2-oxazolidinone (NMO), anhydrous

  • Anhydrous solvents and salts are critical to prevent unwanted side reactions.

Procedure:

  • All preparation steps must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Gently heat the EC until it melts (melting point ~36 °C).

  • In a clean, dry glass vial, mix the desired ratio of EC, DMC, and NMO by volume or weight. For example, a common mixture is EC:DMC (1:1 v/v). NMO can be added as a percentage of the total solvent volume.

  • Slowly add the LiPF₆ salt to the solvent mixture while stirring with a magnetic stir bar until the salt is completely dissolved. The standard concentration is typically 1 M.

  • Store the prepared electrolyte in a tightly sealed container in the glovebox.

Coin Cell Assembly (CR2032)

Objective: To assemble a half-cell with a lithium cobalt oxide (LiCoO₂) cathode and a lithium metal anode for electrochemical testing.

Materials:

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • LiCoO₂ coated aluminum foil (cathode)

  • Lithium metal foil (anode)

  • Celgard separator

  • Prepared electrolyte solution

  • Crimping machine

Procedure:

  • Inside the glovebox, punch out circular electrodes from the LiCoO₂ coated foil and the lithium metal foil. A typical diameter for the cathode is 12 mm and for the anode is 14 mm.

  • Punch out a circular separator with a diameter of 16 mm.

  • Place the cathode at the center of the bottom case of the coin cell.

  • Dispense a few drops of the electrolyte onto the cathode to ensure it is well-wetted.

  • Place the separator on top of the wetted cathode.

  • Add another few drops of electrolyte onto the separator.

  • Carefully place the lithium metal anode on top of the separator.

  • Place the spacer and then the spring on top of the anode.

  • Place the gasket and the top cap over the assembly.

  • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

Electrochemical Testing

1. Charge-Discharge Cycling:

  • Objective: To evaluate the specific capacity, coulombic efficiency, and cycle life of the assembled coin cell.

  • Procedure:

    • Let the assembled cell rest for at least 4 hours to ensure complete wetting of the components.

    • Place the cell in a battery cycler.

    • Perform the initial formation cycles at a low C-rate (e.g., C/10). A typical voltage window for a LiCoO₂/Li cell is 3.0 V to 4.2 V.

    • Subsequent cycling is typically performed at a higher C-rate (e.g., C/5 or C/2) for a specified number of cycles.

    • Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency.

2. Cyclic Voltammetry (CV):

  • Objective: To determine the electrochemical stability window of the electrolyte and identify the reduction and oxidation potentials of the electrolyte components.

  • Procedure:

    • Use a three-electrode setup or a coin cell configuration.

    • Set the potential window to a wide range (e.g., 0.01 V to 5.0 V vs. Li/Li⁺).

    • Apply a slow scan rate (e.g., 0.1 mV/s) to observe the electrochemical reactions.

    • Analyze the resulting voltammogram for reduction peaks (indicative of SEI formation on the anode) and oxidation peaks (indicative of electrolyte decomposition on the cathode).

3. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To investigate the impedance characteristics of the cell, including the resistance of the electrolyte, the SEI layer, and charge transfer processes.

  • Procedure:

    • Connect the cell to a potentiostat with an EIS module.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • The test is typically performed at different states of charge (SOC) and after a certain number of cycles.

    • Analyze the resulting Nyquist plot to model the different impedance contributions within the cell.

Visualizations

Chemical Structure of 3-Methyl-2-oxazolidinone

Caption: Chemical structure of 3-Methyl-2-oxazolidinone (NMO).

Experimental Workflow for Battery Testing

G cluster_prep Preparation cluster_test Electrochemical Testing Electrolyte\nPreparation Electrolyte Preparation Coin Cell\nAssembly Coin Cell Assembly Electrolyte\nPreparation->Coin Cell\nAssembly Inside Glovebox Charge-Discharge\nCycling Charge-Discharge Cycling Coin Cell\nAssembly->Charge-Discharge\nCycling Cyclic\nVoltammetry (CV) Cyclic Voltammetry (CV) Coin Cell\nAssembly->Cyclic\nVoltammetry (CV) Electrochemical\nImpedance\nSpectroscopy (EIS) Electrochemical Impedance Spectroscopy (EIS) Coin Cell\nAssembly->Electrochemical\nImpedance\nSpectroscopy (EIS) Data Analysis\n(Capacity, Efficiency, Cycle Life) Data Analysis (Capacity, Efficiency, Cycle Life) Charge-Discharge\nCycling->Data Analysis\n(Capacity, Efficiency, Cycle Life) Data Analysis\n(Electrochemical Window) Data Analysis (Electrochemical Window) Cyclic\nVoltammetry (CV)->Data Analysis\n(Electrochemical Window) Data Analysis\n(Resistance, Kinetics) Data Analysis (Resistance, Kinetics) Electrochemical\nImpedance\nSpectroscopy (EIS)->Data Analysis\n(Resistance, Kinetics) Performance\nEvaluation Performance Evaluation Data Analysis\n(Capacity, Efficiency, Cycle Life)->Performance\nEvaluation Data Analysis\n(Electrochemical Window)->Performance\nEvaluation Data Analysis\n(Resistance, Kinetics)->Performance\nEvaluation

Caption: General experimental workflow for lithium-ion battery testing.

Hypothetical SEI Formation Pathway with NMO

Due to a lack of specific experimental data on the reductive decomposition of 3-methyl-2-oxazolidinone on lithium metal or graphite anodes, the following diagram presents a hypothetical pathway based on the known reactivity of similar cyclic carbonate and carbamate compounds. It is proposed that the initial reduction of NMO could lead to ring-opening reactions, forming components that contribute to the Solid Electrolyte Interphase (SEI).

G cluster_electrolyte Electrolyte Bulk cluster_interface Anode-Electrolyte Interface cluster_sei_components Potential SEI Components from NMO NMO 3-Methyl-2-oxazolidinone (NMO) Anode Anode Surface (e.g., Graphite, Li metal) NMO->Anode Reduction (e⁻) Li_ion Li+ SEI Solid Electrolyte Interphase (SEI) Li_ion->SEI Forms inorganic components (e.g., Li₂CO₃, LiF) Solvent Other Solvents (EC, DMC) Solvent->SEI Co-decomposition Ring-Opening\nProducts Ring-Opening Products Anode->Ring-Opening\nProducts Decomposition Ring-Opening\nProducts->SEI Incorporation Lithium Alkoxides Lithium Alkoxides Ring-Opening\nProducts->Lithium Alkoxides Lithium Carbamates Lithium Carbamates Ring-Opening\nProducts->Lithium Carbamates Oligomers/Polymers Oligomers/Polymers Ring-Opening\nProducts->Oligomers/Polymers

Caption: Hypothetical SEI formation pathway involving NMO reduction.

Conclusion and Future Outlook

3-Methyl-2-oxazolidinone presents itself as a viable component for further investigation in the field of lithium-ion battery electrolytes. Its high polarity and liquid state at room temperature are advantageous properties for a solvent. While initial studies suggest that its direct impact as an additive on the performance of LiCoO₂ cells may be limited, its derivatives, such as fluorinated NMO, show significant promise in enhancing cycle life.

To fully realize the potential of NMO and its derivatives, further research is required. Specifically, a detailed investigation into its electrochemical stability window through cyclic voltammetry is crucial to understand its compatibility with high-voltage cathode materials and various anode materials. Furthermore, in-depth studies, both experimental and computational, are needed to elucidate the precise mechanism of its reductive decomposition and its contribution to the formation and properties of the SEI layer. A deeper understanding of the Li⁺ solvation structure within NMO-containing electrolytes will also be vital for optimizing ionic conductivity and transport properties.

This technical guide provides a foundational understanding of the current state of knowledge on 3-methyl-2-oxazolidinone in lithium battery electrolytes. It is intended to serve as a valuable resource for researchers and scientists as they continue to explore and develop next-generation energy storage solutions.

References

Spectroscopic Analysis of 3-Methyl-2-Oxazolidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the versatile synthetic intermediate, 3-methyl-2-oxazolidinone. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the unambiguous identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key quantitative NMR and IR spectroscopic data for 3-methyl-2-oxazolidinone.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.42Triplet2H-CH₂-N-
~4.28Triplet2H-O-CH₂-
~2.85Singlet3HN-CH₃
¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Chloroform-d at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~158.8C=O
~61.6-O-CH₂-
~43.8-CH₂-N-
~29.3N-CH₃
Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~2970MediumC-H stretch (aliphatic)
~2880MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (cyclic carbamate)
~1480MediumCH₂ scissoring
~1270StrongC-N stretch
~1040StrongC-O stretch

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra of 3-methyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-methyl-2-oxazolidinone (approximately 10-20 mg) is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard single-pulse experiment is utilized with the following typical parameters: a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired, and the resulting free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is employed with a 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Typically, 1024 scans are averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond crystal Attenuated Total Reflectance (ATR) accessory. A small drop of neat 3-methyl-2-oxazolidinone is placed directly onto the surface of the ATR crystal. The spectrum is recorded in the range of 4000 to 400 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 3-methyl-2-oxazolidinone.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_data Data Processing & Analysis Sample 3-Methyl-2-Oxazolidinone NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep H_NMR ¹H NMR Acquisition NMR_Prep->H_NMR C_NMR ¹³C NMR Acquisition NMR_Prep->C_NMR NMR_Process Fourier Transform & Phasing H_NMR->NMR_Process C_NMR->NMR_Process IR_Acq FTIR-ATR Acquisition IR_Prep->IR_Acq IR_Process Background Subtraction IR_Acq->IR_Process Structure_Confirm Structure Confirmation NMR_Process->Structure_Confirm IR_Process->Structure_Confirm

Caption: Workflow for the Spectroscopic Characterization of 3-Methyl-2-Oxazolidinone.

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reactions Utilizing Chiral Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral oxazolidinones in asymmetric aldol reactions, a cornerstone of modern organic synthesis for the stereocontrolled construction of carbon-carbon bonds. While the specific compound "2-Oxazolidinone, 3-methyl-" is achiral and therefore not suitable for inducing stereoselectivity, this document focuses on the widely successful and structurally related class of chiral oxazolidinones, famously employed in the Evans aldol reaction. These powerful chiral auxiliaries, derived from readily available amino acids, offer exceptional levels of stereocontrol, making them invaluable tools in the synthesis of complex molecules such as natural products and pharmaceutical agents.[1][2][3]

Principle and Applications

The Evans asymmetric aldol reaction utilizes a chiral oxazolidinone, temporarily attached to a carboxylic acid derivative, to direct the stereochemical outcome of an aldol reaction.[1][3] The steric hindrance provided by the substituent on the chiral auxiliary controls the facial selectivity of the enolate addition to an aldehyde, leading to the formation of a specific diastereomer.[1] This method is renowned for its high diastereoselectivity, often exceeding 97%, and the predictability of its stereochemical outcome.[4]

Key Applications:

  • Natural Product Synthesis: The Evans aldol reaction is a standard strategy in the total synthesis of polyketide natural products and other complex molecules possessing multiple stereocenters.[3]

  • Drug Development: The ability to construct specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. Chiral oxazolidinones are instrumental in the synthesis of enantiomerically pure pharmaceutical intermediates.[2]

  • Complex Molecule Synthesis: This methodology provides a reliable route to create contiguous stereocenters, a common structural motif in many biologically active compounds.[1]

Reaction Mechanism and Stereochemical Control

The high degree of stereoselectivity in the Evans aldol reaction is attributed to a well-defined, chair-like six-membered transition state. The reaction proceeds through the formation of a (Z)-enolate, which is directed by the chiral auxiliary.[3]

Mechanism Overview:

  • Acylation: The chiral oxazolidinone is first acylated with a carboxylic acid derivative (e.g., an acyl chloride) to form an N-acyloxazolidinone.[1]

  • Enolate Formation: A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), are used to generate a (Z)-boron enolate.[3] The boron atom chelates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, locking the enolate in a rigid conformation.

  • Aldol Addition: The enolate then reacts with an aldehyde through a closed, chair-like transition state. The substituent on the chiral auxiliary sterically shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters.[3]

  • Auxiliary Removal: After the reaction, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction, or conversion to other functional groups) to yield the desired chiral product, and the auxiliary can often be recovered for reuse.[1]

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Removal A N-Acyloxazolidinone B (Z)-Boron Enolate A->B Bu₂BOTf, DIPEA D Chair-like Transition State B->D C Aldehyde C->D E Aldol Adduct D->E Stereocontrolled C-C bond formation F Chiral Aldol Product E->F Hydrolysis/Reduction G Recovered Auxiliary E->G Cleavage

Experimental Protocols

Protocol for Acylation of Chiral Oxazolidinone

This protocol is adapted from a procedure for the acylation of (S)-4-(phenylmethyl)-2-oxazolidinone.[4]

Materials:

  • (S)-4-(phenylmethyl)-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • 1 M aqueous sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A dry flask equipped with a magnetic stir bar is charged with the oxazolidinone and flushed with nitrogen.

  • Anhydrous THF is added, and the solution is cooled to -78 °C.

  • n-Butyllithium in hexane is added dropwise over 10 minutes.

  • Freshly distilled propionyl chloride is added in one portion.

  • The solution is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature over 30 minutes.

  • The reaction is quenched with saturated aqueous NH₄Cl.

  • The organic solvents are removed under reduced pressure.

  • The residue is extracted with dichloromethane.

  • The combined organic extracts are washed with 1 M NaOH and brine, dried over Na₂SO₄, filtered, and concentrated to yield the N-acyloxazolidinone.

Protocol for the Boron-Mediated Asymmetric Aldol Reaction

This protocol describes a general procedure for the diastereoselective aldol condensation.[4]

Materials:

  • N-Acyloxazolidinone

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Phosphate buffer (pH 7)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • A dry flask is charged with the N-acyloxazolidinone and flushed with nitrogen.

  • Anhydrous DCM is added, and the solution is cooled to 0 °C.

  • Dibutylboron triflate is added, followed by the dropwise addition of Et₃N or DIPEA.

  • The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

  • The aldehyde is added dropwise.

  • The reaction is stirred at -78 °C for 30 minutes, then at 0 °C for 1-2 hours.

  • The reaction is quenched with a pH 7 phosphate buffer.

  • Methanol is added, followed by the slow addition of 30% H₂O₂ at 0 °C.

  • The mixture is stirred vigorously for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography or recrystallization.

Data Presentation

The following table summarizes representative data for the Evans asymmetric aldol reaction, highlighting the high yields and diastereoselectivities typically achieved.

EntryN-Acyl GroupAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
1PropionylBenzaldehydeBu₂BOTf / Et₃N>97:384[4]
2PropionylIsobutyraldehydeBu₂BOTf / Et₃N>99:185-95[3]
3PropionylAcroleinTiCl₄ / DIPEA95:587[5]
4AcetylPropionaldehydeTiCl₄ / DIPEA>98:2High[5]

Workflow and Logic in Drug Development

The application of asymmetric aldol reactions using chiral oxazolidinones is a critical step in the early stages of drug discovery and development. The ability to reliably synthesize specific stereoisomers allows for the systematic investigation of structure-activity relationships (SAR).

G A Target Molecule Identification B Retrosynthetic Analysis A->B C Asymmetric Aldol Reaction (Chiral Oxazolidinone) B->C D Synthesis of Stereoisomers C->D E Biological Screening (SAR Studies) D->E F Lead Optimization E->F G Preclinical Development F->G

This workflow illustrates how the Evans aldol reaction is integrated into the broader context of drug development. By providing access to stereochemically defined building blocks, it enables the synthesis of a library of related compounds for biological evaluation, ultimately leading to the identification and optimization of lead candidates.

References

Application Notes and Protocols: Enantioselective Alkylation Utilizing Chiral Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective alkylation is a cornerstone of modern organic synthesis, enabling the construction of stereochemically defined carbon centers, a critical step in the synthesis of many pharmaceuticals and biologically active molecules. Chiral oxazolidinones, particularly the class known as Evans auxiliaries, are powerful tools for achieving high levels of stereocontrol in these transformations.

It is important to clarify a common point of confusion: "2-Oxazolidinone, 3-methyl-" is not a chiral auxiliary. The methyl group on the nitrogen at the 3-position does not create a stereocenter, and therefore, this compound cannot be used to induce enantioselectivity in alkylation reactions. Its utility in pharmaceutical synthesis lies in its role as a versatile heterocyclic building block.[1]

This document will focus on the application of true chiral oxazolidinone auxiliaries, specifically those substituted at the 4- and/or 5-positions, which are widely employed for diastereoselective alkylation of N-acyl imides. The general principles, protocols, and data presented herein are derived from the extensive body of work on these highly effective chiral auxiliaries.

Mechanism of Stereocontrol

The stereochemical outcome of the alkylation of N-acyl oxazolidinone enolates is dictated by the formation of a rigid chelated (Z)-enolate, which is then approached by the electrophile from the less sterically hindered face. The substituent at the C4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.

G cluster_0 Enolate Formation and Alkylation AcylOx N-Acyl Chiral Oxazolidinone Enolate (Z)-Enolate (Chelated) AcylOx->Enolate Deprotonation Base Strong Base (e.g., LDA, NaHMDS) Base->Enolate AlkylatedProduct Alkylated Product (High Diastereoselectivity) Enolate->AlkylatedProduct Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct

Caption: Mechanism of Diastereoselective Alkylation.

Application Data

The following table summarizes representative data for the enantioselective alkylation of various N-acyl chiral oxazolidinones with different electrophiles.

Auxiliary (R')Acyl Group (R)Electrophile (R''-X)BaseYield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-BenzylPropionylBenzyl bromideLDA9299:1Evans, et al.
(S)-4-IsopropylPropionylAllyl iodideNaHMDS85>98:2Smith, et al.[2]
(R)-4-PhenylAcetylMethyl iodideLDA9597:3Ager, et al.
(4R,5S)-4-Methyl-5-phenylButyrylEthyl iodideLHMDS8895:5Gage, et al.

Experimental Protocols

Protocol 1: N-Acylation of the Chiral Auxiliary

This procedure describes the coupling of the chiral auxiliary with an acid chloride to form the N-acyl imide substrate for the alkylation reaction.

Materials:

  • Chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • Acid chloride (e.g., propionyl chloride) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the chiral oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium to the solution and stir for 15 minutes.

  • Add the acid chloride dropwise and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_workflow N-Acylation Workflow start Dissolve Auxiliary in THF (-78 °C) deprotonation Add n-BuLi start->deprotonation acylation Add Acid Chloride deprotonation->acylation warm Warm to Room Temperature acylation->warm quench Quench with NH₄Cl warm->quench extraction Extract with Ethyl Acetate quench->extraction workup Wash, Dry, Concentrate extraction->workup purification Column Chromatography workup->purification

Caption: N-Acylation Experimental Workflow.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation to introduce the desired alkyl group with high stereocontrol.

Materials:

  • N-Acyl chiral oxazolidinone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)) (1.1 eq)

  • Electrophile (e.g., benzyl bromide) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the N-acyl chiral oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add the strong base and stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Add the electrophile dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the chiral auxiliary to yield the desired chiral carboxylic acid, alcohol, or other functional group.

Materials:

  • Alkylated N-acyl chiral oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water at 0 °C.

  • Add an aqueous solution of lithium hydroxide and 30% hydrogen peroxide.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract the desired chiral carboxylic acid with diethyl ether.

  • Dry the organic layer containing the product over Na₂SO₄, filter, and concentrate.

Conclusion

The use of chiral oxazolidinone auxiliaries provides a robust and predictable method for the enantioselective synthesis of a wide range of chiral molecules. The high diastereoselectivity, coupled with the reliable and straightforward experimental protocols for attachment, alkylation, and removal of the auxiliary, makes this a valuable strategy for researchers in both academic and industrial settings. The commercial availability of various Evans auxiliaries further enhances their practical application in complex molecule synthesis.

References

Application Notes and Protocols: N-Acyl-2-Oxazolidinones as Dienophiles in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a powerful and widely utilized cycloaddition reaction in organic synthesis for the construction of six-membered rings. Achieving stereocontrol in this reaction is of paramount importance, particularly in the synthesis of complex chiral molecules such as natural products and pharmaceuticals. N-acyl-2-oxazolidinones have emerged as highly effective dienophiles in asymmetric Diels-Alder reactions. Their utility stems from the ability to control the stereochemical outcome of the cycloaddition, leading to the formation of enantiomerically enriched products.

This document provides a detailed overview of the application of N-acyl-2-oxazolidinones in asymmetric Diels-Alder reactions. It clarifies the role of substitution on the oxazolidinone ring for chirality, presents quantitative data for representative reactions, and offers detailed experimental protocols.

The Role of Chirality in 2-Oxazolidinone Auxiliaries

A common misconception is that any substituted 2-oxazolidinone can function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. For an oxazolidinone to be an effective chiral auxiliary, it must itself be chiral.

3-Methyl-2-Oxazolidinone: An Achiral Substrate

3-Methyl-2-oxazolidinone, with a methyl group on the nitrogen atom, is not a chiral molecule as it does not possess a stereocenter. Therefore, it cannot function as a chiral auxiliary on its own. When N-acryloyl-3-methyl-2-oxazolidinone is used in a Diels-Alder reaction without any other source of chirality, the product will be a racemic mixture of enantiomers.

Evans Auxiliaries: The Power of 4- and 5-Substitution

The widely recognized "Evans auxiliaries" are 2-oxazolidinones that are substituted at the 4 and/or 5 positions, typically derived from readily available and optically pure amino alcohols.[1] For instance, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone are powerful chiral auxiliaries. The substituent at the 4-position creates a chiral environment that effectively shields one face of the attached N-acyl dienophile, leading to a highly diastereoselective cycloaddition.

Strategy 1: Diastereoselective Diels-Alder Reactions Using Evans-Type Chiral Auxiliaries

The most common strategy for asymmetric Diels-Alder reactions involving oxazolidinones is the use of an Evans-type chiral auxiliary. The steric bulk of the substituent at the 4-position of the oxazolidinone ring directs the approach of the diene to the opposite face of the dienophile, resulting in high diastereoselectivity. Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and to lock the conformation of the N-acyl group, thereby increasing the stereoselectivity.

Quantitative Data

The following table summarizes representative data for the Diels-Alder reaction between N-acryloyl and N-crotonyl derivatives of Evans auxiliaries with cyclopentadiene, a common diene.

Auxiliary (R)Dienophile (R')Lewis AcidTemp (°C)Yield (%)endo:exoDiastereomeric Ratio
i-PrHEt₂AlCl-10081>100:1>99:1
BnHEt₂AlCl-10078>100:1>99:1
i-PrMeEt₂AlCl-788248:198:2
BnMeEt₂AlCl-788355:198:2

Data adapted from Evans, D. A.; Chapman, K. T.; Bisaha, J. J. Am. Chem. Soc. 1988, 110, 1238-1256.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of N-Acryloyl-(S)-4-benzyl-2-oxazolidinone with Cyclopentadiene

Materials:

  • N-Acryloyl-(S)-4-benzyl-2-oxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask is added N-acryloyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous dichloromethane (0.1 M).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Diethylaluminum chloride (1.1 equiv) is added dropwise via syringe. The solution is stirred for 30 minutes at -78 °C.

  • Freshly cracked cyclopentadiene (3.0 equiv) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is allowed to warm to room temperature and is then partitioned between dichloromethane and water.

  • The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired Diels-Alder adduct.

Strategy 2: Enantioselective Diels-Alder Reactions Using Achiral N-Acyl-2-Oxazolidinones and a Chiral Lewis Acid Catalyst

An alternative approach to achieve asymmetry is to use an achiral N-acyl-2-oxazolidinone, such as N-acryloyl-3-methyl-2-oxazolidinone, in the presence of a chiral Lewis acid catalyst. In this case, the chiral Lewis acid coordinates to the dienophile and creates a chiral environment, directing the diene to attack one face of the double bond preferentially.

Quantitative Data

The following table presents data for the Diels-Alder reaction of N-acryloyl-2-oxazolidinone with cyclopentadiene using a chiral oxazaborolidine catalyst.

DienophileDieneChiral Catalyst (mol%)Temp (°C)Yield (%)endo:exoee (%)
N-Acryloyl-2-oxazolidinoneCyclopentadieneChiral Oxazaborolidine (10)-789193:792 (endo)

Data adapted from Corey, E. J.; Loh, T.-P. J. Am. Chem. Soc. 1991, 113, 8966-8967.

Experimental Protocol: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction of N-Acryloyl-2-oxazolidinone with Cyclopentadiene

Materials:

  • N-Acryloyl-2-oxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Chiral oxazaborolidine catalyst

  • Triflic acid (TfOH)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask is added the chiral oxazaborolidine catalyst (0.1 equiv) and anhydrous dichloromethane.

  • The solution is cooled to -78 °C.

  • Triflic acid (0.1 equiv) is added, and the mixture is stirred for 15 minutes.

  • A solution of N-acryloyl-2-oxazolidinone (1.0 equiv) in dichloromethane is added dropwise.

  • After stirring for 15 minutes, freshly cracked cyclopentadiene (1.2 equiv) is added.

  • The reaction is stirred at -78 °C for the specified time (typically 1-3 hours).

  • The reaction is quenched with saturated aqueous sodium bicarbonate.

  • The mixture is warmed to room temperature and extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by silica gel chromatography.

Visualizations

General Diels-Alder Reaction Scheme

Caption: General scheme of a Diels-Alder reaction.

Experimental Workflow

Workflow Reactants 1. Mix Dienophile & Lewis Acid in Solvent Cooling 2. Cool to Low Temperature Reactants->Cooling Diene_Addition 3. Add Diene Cooling->Diene_Addition Reaction 4. Stir for Reaction Time Diene_Addition->Reaction Quench 5. Quench Reaction Reaction->Quench Workup 6. Aqueous Workup & Extraction Quench->Workup Purification 7. Dry & Purify (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for a typical Diels-Alder reaction.

Stereochemical Model for Evans Auxiliary

Stereocontrol cluster_model Stereocontrol with Evans Auxiliary Auxiliary Chiral Auxiliary (e.g., 4-Bn-oxazolidinone) Chelation Lewis Acid Chelation (locks conformation) Auxiliary->Chelation Steric_Hindrance Steric Hindrance from 4-substituent Chelation->Steric_Hindrance Facial_Bias Facial Bias (one face of dienophile is blocked) Steric_Hindrance->Facial_Bias Diastereoselective_Attack Diastereoselective Attack by Diene Facial_Bias->Diastereoselective_Attack

Caption: Logical relationship for stereocontrol using an Evans auxiliary.

References

Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-acylation of 3-methyl-2-oxazolidinone, a key transformation in organic synthesis. N-acylated oxazolidinones are crucial intermediates, particularly when the oxazolidinone core is chiral, serving as one of the most reliable chiral auxiliaries in asymmetric synthesis for drug development and natural product synthesis. The following protocols offer a range of methods, from classic base-mediated approaches to modern catalytic systems, allowing researchers to choose the most suitable procedure based on substrate scope, reaction conditions, and available reagents.

Introduction

The N-acylation of oxazolidinones attaches an acyl group to the nitrogen atom of the heterocyclic ring. This transformation is fundamental for employing these compounds as chiral auxiliaries, as developed by Evans, enabling highly diastereoselective carbon-carbon bond-forming reactions such as alkylations, aldol reactions, and Diels-Alder reactions.[1][2] The resulting N-acyl derivatives possess a conformationally rigid structure that effectively shields one face of the enolate, leading to excellent stereocontrol. While many protocols are demonstrated on commercially available chiral oxazolidinones like 4-benzyl-2-oxazolidinone, the principles are directly applicable to 3-methyl-2-oxazolidinone.

The choice of acylation method can be critical. Traditional protocols often require strong bases like n-butyllithium (n-BuLi) at low temperatures.[1][3] However, milder and more operationally simple methods have been developed to avoid the use of pyrophoric reagents and cryogenic conditions.[1][3][4] These include catalysis by 4-(dimethylamino)pyridine (DMAP)[3][5][6] or Lewis acids[7], and the use of alternative acylating agents like acid fluorides.[1][8] More recent advancements have focused on greener catalytic methods, such as aerobic oxidative N-heterocyclic carbene (NHC) catalysis.[9]

Comparative Summary of N-acylation Protocols

The following table summarizes various protocols for the N-acylation of oxazolidinones, providing a comparative overview of their key parameters.

Protocol Acylating Agent Base / Catalyst Solvent Temperature Typical Yield Key Features
1. Strong Base Acyl Chloriden-Butyllithium (n-BuLi)THF-78 °C to RTHighTraditional, reliable method; requires cryogenic temperatures and pyrophoric reagents.[3]
2. DMAP Catalysis Acyl Anhydride or Acyl ChlorideTriethylamine (Et3N) / DMAP (cat.)Dichloromethane (DCM) or THFRoom TemperatureHighOperationally simple, avoids strong bases, and proceeds under mild conditions.[3][4][5]
3. Lewis Acid Catalysis Acyl AnhydrideZinc Chloride (ZnCl2, cat.)Solvent-freeRoom TemperatureGood to ExcellentEffective for less nucleophilic oxazolidinones; avoids strong bases and can be run neat.[7]
4. Acid Fluoride Method Acyl FluorideDiisopropylethylamine (iPr2NEt) or Et3NDichloromethane (DCM)Room TemperatureUp to 98%Mild conditions, high yields, and avoids the use of sensitive anhydrides.[1][8]
5. In Situ Acid Activation Carboxylic AcidPivaloyl Chloride / Et3NDichloromethane (DCM)0 °C to RTGoodOne-pot procedure directly from carboxylic acids, avoiding the need to prepare acyl chlorides.[2]
6. Oxidative NHC Catalysis AldehydeDBU / NHC Precursor / Fe(II)PhthalocyanineTHFRoom TemperatureGood to ExcellentGreen chemistry approach using air as the oxidant and readily available aldehydes.[9]

Experimental Protocols

Protocol 1: N-acylation using Strong Base (n-BuLi)

This classic protocol involves the deprotonation of the oxazolidinone with n-butyllithium to form a lithium salt, which is then quenched with an acyl chloride.

Materials:

  • 3-methyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acyl chloride (e.g., Propionyl chloride)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 3-methyl-2-oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the N-acylated 3-methyl-2-oxazolidinone.

Protocol 2: N-acylation using DMAP Catalysis

This widely used method avoids strong bases and cryogenic conditions, making it more convenient for many applications.[3][5][6]

Materials:

  • 3-methyl-2-oxazolidinone

  • Acyl anhydride (e.g., Propionic anhydride) or Acyl chloride

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 3-methyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Add the acyl anhydride (1.2 eq.) or acyl chloride (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture overnight at room temperature.[3] Alternatively, the reaction time can be shortened to 30 minutes by heating to reflux in a suitable solvent like toluene.[3]

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired product.

Protocol 3: Lewis Acid-Catalyzed N-acylation

This protocol is particularly useful for solvent-free conditions and employs a catalytic amount of a Lewis acid.[7]

Materials:

  • 3-methyl-2-oxazolidinone

  • Carboxylic acid anhydride (e.g., Acetic anhydride)

  • Zinc chloride (ZnCl2, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • In a round-bottom flask, mix 3-methyl-2-oxazolidinone (1.0 eq.), the carboxylic acid anhydride (1.5 eq.), and a catalytic amount of anhydrous ZnCl2 (3 mol%).

  • Stir the mixture at room temperature. The reaction is typically performed under solvent-free conditions.[7]

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 12 hours.

  • Once the reaction is complete, add ethyl acetate to dissolve the mixture.

  • Wash the organic solution with saturated aqueous NaHCO3 to neutralize any remaining acid and anhydride.

  • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_strong_base Protocol 1: Strong Base Workflow start1 Dissolve Oxazolidinone in Anhydrous THF cool Cool to -78 °C start1->cool deprotonate Add n-BuLi (Deprotonation) cool->deprotonate acylate Add Acyl Chloride (Acylation) deprotonate->acylate warm Warm to RT acylate->warm quench1 Quench with aq. NH4Cl warm->quench1 workup1 Extraction & Purification quench1->workup1 product1 N-Acylated Product workup1->product1

Caption: Workflow for N-acylation using a strong base.

G cluster_dmap Protocol 2: DMAP Catalysis Workflow start2 Mix Oxazolidinone, Et3N, and DMAP in DCM add_anhydride Add Acyl Anhydride or Acyl Chloride start2->add_anhydride react Stir at Room Temperature add_anhydride->react workup2 Aqueous Workup react->workup2 purify2 Purification workup2->purify2 product2 N-Acylated Product purify2->product2

Caption: Workflow for DMAP-catalyzed N-acylation.

G title General N-acylation Reaction reactants 3-Methyl-2-Oxazolidinone Acylating Agent (R-CO-X) conditions Reaction Conditions (Base/Catalyst, Solvent, Temp.) reactants->conditions product N-Acylated Product Byproducts conditions->product

Caption: General relationship of components in N-acylation.

References

Application Notes and Protocols for the Cleavage of 3-Methyl-2-Oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-2-oxazolidinone auxiliary, a derivative of the well-established Evans auxiliaries, is a powerful tool in asymmetric synthesis for controlling the stereochemical outcome of reactions such as alkylations, aldol additions, and acylations. The final critical step in this methodology is the efficient and selective cleavage of the auxiliary from the elaborated product to yield the desired chiral molecule and allow for the recovery of the valuable auxiliary. The choice of cleavage method is dictated by the desired functional group in the final product, with common transformations leading to carboxylic acids, alcohols, or esters.

This document provides detailed application notes and protocols for the most common methods employed for the cleavage of the 3-methyl-2-oxazolidinone auxiliary.

Overview of Cleavage Methods

The cleavage of the N-acyl bond of the 3-methyl-2-oxazolidinone auxiliary can be achieved under various conditions to afford different functionalities. The primary methods include:

  • Hydrolytic Cleavage: This is the most common method to obtain chiral carboxylic acids and typically employs lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[1][2][3][4][5]

  • Reductive Cleavage: This approach yields chiral primary alcohols through the use of hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).[1][6]

  • Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol, can produce the corresponding ester.[1][7]

Data Presentation: Comparison of Cleavage Methods

The following table summarizes quantitative data for various cleavage methods applied to N-acylated 2-oxazolidinone auxiliaries.

Target Functional GroupReagentsSubstrate (Acyl Group)Yield (%)Diastereomeric Ratio (d.r.)Reaction Time (h)Reference
Carboxylic AcidLiOH, H₂O₂N-propionyl>9598:21[3][4][5]
Carboxylic AcidLiOH, H₂O₂N-allylHigh98:21[3][4][5]
AlcoholLiBH₄N-acylHighN/ANot specified[6]
AlcoholLiAlH₄N-acylHighN/ANot specified[6]
ThioesterEtSH, n-BuLiN-Diels-Alder adductNot specifiedSingle diastereomerNot specified[8][9]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to Carboxylic Acid using LiOH/H₂O₂

This protocol describes the cleavage of the 3-methyl-2-oxazolidinone auxiliary to yield the corresponding carboxylic acid.

Materials:

  • N-acylated 3-methyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acylated 3-methyl-2-oxazolidinone (1.0 equiv) in a mixture of THF and water (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 M, 5.0 equiv) and stir for 15 minutes.

  • Remove the THF under reduced pressure.

  • The aqueous residue is then extracted with diethyl ether to recover the 3-methyl-2-oxazolidinone auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The crude product can be further purified by column chromatography or crystallization.

Safety Note: The reaction of LiOH with H₂O₂ can lead to the evolution of oxygen gas, which can create a safety hazard in a closed system.[2][10] It is crucial to ensure proper venting of the reaction vessel.

Protocol 2: Reductive Cleavage to Alcohol using LiBH₄

This protocol outlines the reductive cleavage of the auxiliary to produce a primary alcohol.

Materials:

  • N-acylated 3-methyl-2-oxazolidinone

  • Diethyl ether (Et₂O)

  • Lithium borohydride (LiBH₄)

  • Water (H₂O)

  • 1 M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acylated 3-methyl-2-oxazolidinone (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Carefully add lithium borohydride (2.0 equiv) portion-wise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of water, followed by 1 M NaOH.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, containing the desired alcohol and the 3-methyl-2-oxazolidinone auxiliary, can be purified by column chromatography.

Mandatory Visualizations

Reaction Mechanism: Hydrolytic Cleavage

The following diagram illustrates the proposed mechanism for the hydrolytic cleavage of an N-acyl-2-oxazolidinone using lithium hydroperoxide (LiOOH), which is formed in situ from LiOH and H₂O₂. The preferential attack of the hydroperoxide anion on the exocyclic carbonyl group is a key feature of this selective cleavage.[11][12][13]

hydrolytic_cleavage Mechanism of Hydrolytic Cleavage cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products start N-Acyl-3-methyl-2-oxazolidinone R-C(=O)-N(CH₃)C(=O)O intermediate Tetrahedral Intermediate R-C(O⁻)(OOH)-N(CH₃)C(=O)O start:f1->intermediate:f0 Nucleophilic Attack reagent Lithium Hydroperoxide LiOOH product1 Carboxylic Acid R-COOH intermediate:f1->product1:f0 Collapse & Protonation product2 3-Methyl-2-oxazolidinone CH₃-N(C=O)O intermediate:f1->product2:f0 Release of Auxiliary

Caption: Mechanism of Hydrolytic Cleavage of N-Acyl-2-oxazolidinone.

Experimental Workflow: General Cleavage and Workup

This diagram outlines a general workflow for the cleavage of the 3-methyl-2-oxazolidinone auxiliary and subsequent product isolation.

experimental_workflow General Experimental Workflow start Start: N-Acylated 3-Methyl-2-oxazolidinone reaction Cleavage Reaction (e.g., Hydrolysis, Reduction) start->reaction quench Reaction Quenching reaction->quench extraction Aqueous Workup & Phase Separation quench->extraction separation Separation of Product and Auxiliary extraction->separation purification Product Purification (e.g., Chromatography) separation->purification end Final Product purification->end

Caption: General Workflow for Auxiliary Cleavage and Product Isolation.

References

Application Notes and Protocols for the Synthesis of Novel Oxazolidinone Derivatives from 3-Methyl-2-Oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel oxazolidinone derivatives, utilizing 3-methyl-2-oxazolidinone as a versatile starting material. The protocols outlined below are based on established principles of oxazolidinone chemistry and are intended to serve as a guide for the development of new chemical entities with potential therapeutic applications, particularly in the realm of antibacterial agents.

Introduction

The oxazolidinone ring is a critical pharmacophore found in a number of clinically important antibacterial agents, most notably Linezolid.[1][2] These compounds exert their therapeutic effect by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotic classes.[1] This unique mode of action makes oxazolidinone derivatives attractive candidates for combating drug-resistant bacteria. 3-Methyl-2-oxazolidinone is a readily available and versatile building block for the synthesis of novel analogs, offering opportunities for structural modification at the C5 position to explore new structure-activity relationships (SAR).

Synthetic Strategy: C5-Functionalization of 3-Methyl-2-Oxazolidinone

A key strategy for generating novel derivatives from 3-methyl-2-oxazolidinone involves the functionalization of the C5 position of the oxazolidinone ring. This can be achieved through the generation of a C5-lithiated intermediate, followed by quenching with a suitable electrophile. This approach allows for the introduction of a wide variety of substituents at this position, enabling the exploration of diverse chemical space.

Proposed Synthetic Pathway

cluster_0 Synthesis of C5-Substituted 3-Methyl-2-Oxazolidinone Derivatives start 3-Methyl-2-oxazolidinone intermediate C5-Lithio-3-methyl-2-oxazolidinone (Intermediate) start->intermediate  n-BuLi, THF, -78 °C product 5-Substituted-3-methyl-2-oxazolidinone (Novel Derivative) intermediate->product  Quench with E+ electrophile Electrophile (E+)

Caption: Proposed synthetic route for C5-functionalization.

Experimental Protocols

Note: These protocols are based on general procedures for similar transformations and should be optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Synthesis of 5-Alkyl-3-methyl-2-oxazolidinone Derivatives

This protocol describes the alkylation of 3-methyl-2-oxazolidinone at the C5 position.

Materials:

  • 3-Methyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-methyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: To the freshly prepared solution of the lithiated intermediate, add the alkyl halide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-alkyl-3-methyl-2-oxazolidinone derivative.

Protocol 2: Characterization of Novel Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl group of the oxazolidinone ring.

  • Melting Point (for solid compounds): The melting point is a useful indicator of purity.

Data Presentation

The following tables provide a template for summarizing the characterization and biological activity data for newly synthesized derivatives.

Table 1: Synthesis and Characterization of 5-Substituted-3-methyl-2-oxazolidinone Derivatives

Compound IDR-Group (at C5)Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
1a -CH₃e.g., 75e.g., 4.25 (q), 3.50 (t), 2.80 (s), 1.50 (d)e.g., 158.0, 72.5, 55.0, 30.0, 15.0e.g., [M+H]⁺ found: xxx, calc: yyy
1b -CH₂Phe.g., 68e.g., 7.30-7.20 (m), 4.30 (m), 3.60 (t), 3.10 (dd), 2.90 (dd), 2.75 (s)e.g., 157.8, 137.5, 129.0, 128.5, 127.0, 71.0, 54.5, 40.0, 30.2e.g., [M+H]⁺ found: xxx, calc: yyy
..................

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDStaphylococcus aureusStreptococcus pneumoniaeBacillus subtilisEscherichia coli
1a e.g., 16e.g., 32e.g., 8>64
1b e.g., 8e.g., 16e.g., 4>64
Linezolid 221>64
...............

Mechanism of Action and Signaling Pathway

Oxazolidinone antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1] This binding event prevents the formation of the initiation complex, thereby halting protein synthesis.

cluster_pathway Bacterial Protein Synthesis Inhibition by Oxazolidinones ribosome 70S Ribosome sub50S 50S Subunit ribosome->sub50S Dissociation sub30S 30S Subunit ribosome->sub30S initiation_complex 70S Initiation Complex (Blocked) sub50S->initiation_complex Associates mRNA mRNA sub30S->mRNA Binds tRNA fMet-tRNA mRNA->tRNA Binds oxazolidinone Oxazolidinone Derivative oxazolidinone->sub50S Binds to PTC protein_synthesis Protein Synthesis (Inhibited) initiation_complex->protein_synthesis Leads to

Caption: Inhibition of bacterial protein synthesis.

Conclusion

The synthetic protocols and application notes presented here offer a foundational approach for the generation of novel oxazolidinone derivatives from 3-methyl-2-oxazolidinone. By systematically modifying the C5 position, researchers can explore the structure-activity relationships of this important class of antibacterial agents and potentially identify new lead compounds for further development. The provided templates for data presentation and the visualization of the mechanism of action are intended to facilitate clear and concise communication of research findings.

References

Microwave-Assisted Synthesis Featuring 3-Methyl-2-Oxazolidinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of and with 2-oxazolidinone derivatives, with a specific focus on 3-methyl-2-oxazolidinone analogues. Microwave irradiation has emerged as a powerful technique in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of products.[1][2] These benefits are particularly valuable in the rapid generation of compound libraries and the efficient development of pharmacologically active molecules, where the oxazolidinone scaffold is a key structural motif, notably in antibacterial agents.[1][3]

Application Notes

The use of microwave energy accelerates chemical transformations by efficiently heating polar molecules and ions in the reaction mixture.[2] This rapid, uniform heating minimizes the formation of side products and can enable reactions that are sluggish or inefficient under conventional conditions.

Key applications involving microwave-assisted synthesis with oxazolidinones include:

  • One-Pot Cyclization and N-Alkylation: A highly efficient method involves the simultaneous cyclization of amino alcohols and N-methylation using dimethyl carbonate, facilitated by a phase-transfer catalyst under microwave irradiation. This provides a rapid and direct route to 4-substituted-3-methyl-1,3-oxazolidin-2-ones.[4]

  • Synthesis of Chiral Auxiliaries: Microwave heating significantly shortens the time required for the synthesis of Evans-type chiral auxiliaries from amino alcohols and diethyl carbonate.[3][5][6] These auxiliaries are fundamental tools in asymmetric synthesis for the creation of stereochemically defined molecules.

  • Derivatization for Pharmacological Screening: The oxazolidinone core can be rapidly functionalized under microwave conditions. For example, N-acylated oxazolidinones can be condensed with other pharmacophores, such as sulfonamides, to quickly generate novel hybrid molecules with potential antibacterial properties.[2]

The protocols detailed below provide practical examples of these applications, highlighting the efficiency and versatility of microwave-assisted organic synthesis in the context of oxazolidinone chemistry.

Data Presentation: Summary of Reactions

The following tables summarize quantitative data from key microwave-assisted syntheses involving the formation of oxazolidinone rings.

Table 1: One-Pot Microwave-Assisted Synthesis of 4-Substituted-3-methyl-1,3-oxazolidin-2-ones [4]

EntryStarting Amino AlcoholProductTime (min)Yield (%)
1(S)-Phenylalaninol(S)-4-Benzyl-3-methyl-1,3-oxazolidin-2-one1095
2(S)-Valinol(S)-4-Isopropyl-3-methyl-1,3-oxazolidin-2-one1092
3(S)-Phenylglycinol(S)-3-Methyl-4-phenyl-1,3-oxazolidin-2-one1094
4(1S,2R)-Norephedrine(4S,5R)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one1093
5(R)-2-Amino-1-butanol(R)-4-Ethyl-3-methyl-1,3-oxazolidin-2-one1088

Reactions were performed using the amino alcohol, dimethyl carbonate (DMC), tetrabutylammonium chloride (TBAC) in DMF under microwave irradiation.

Table 2: Microwave-Assisted Synthesis of 4-Substituted-1,3-oxazolidin-2-ones [3][5]

EntryStarting Amino AlcoholBasePower (W)Temp (°C)Time (min)Yield (%)
1(S)-PhenylalaninolNaOMe1001352092
2(S)-PhenylglycinolK₂CO₃1251252090
3(S)-ValinolNaOMe1251352085
4(1S,2R)-NorephedrineNaOMe1451351589

Reactions were performed using the amino alcohol and diethyl carbonate with a catalytic amount of base under microwave irradiation.

Table 3: Microwave-Assisted Condensation of Acylated Oxazolidinone with Sulfonamide [2]

Starting MaterialsPowerTime (min)Yield (%)
3-(2-Chloroacetyl) oxazolidinone + Commercial SulfonamideNot specified570

Reaction was performed in ethanol under microwave irradiation.

Experimental Protocols & Workflows

Protocol 1: One-Pot Synthesis of (S)-4-Benzyl-3-methyl-1,3-oxazolidin-2-one[4]

This protocol describes a one-pot cyclization and methylation reaction to form a 3-methyl-2-oxazolidinone derivative.

Methodology:

  • In a microwave reactor vessel, combine (S)-phenylalaninol (1.0 eq.), dimethyl carbonate (DMC, 10 eq.), tetrabutylammonium chloride (TBAC, 0.2 eq.), and dimethylformamide (DMF) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The conversion and yield can be determined by analysis of the crude reaction mixture (e.g., by GC-MS or NMR spectroscopy).

  • Purify the product using standard techniques such as column chromatography.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Combine Reagents: (S)-Phenylalaninol Dimethyl Carbonate (DMC) Tetrabutylammonium Chloride (TBAC) DMF mw_irrad Irradiate in Microwave Reactor (10 minutes) reagents->mw_irrad 1. Seal Vessel cool Cool to Room Temperature mw_irrad->cool 2. Reaction Complete purify Purify Product (e.g., Column Chromatography) cool->purify 3. Isolate Crude Product final_product final_product purify->final_product (S)-4-Benzyl-3-methyl- 1,3-oxazolidin-2-one

Workflow for One-Pot Synthesis of a 3-Methyl-2-Oxazolidinone.
Protocol 2: Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one Chiral Auxiliary[5]

This protocol details the synthesis of a foundational oxazolidinone chiral auxiliary.

Methodology:

  • Place (S)-phenylalaninol (1.00 g, 6.61 mmol, 1.0 eq.), diethyl carbonate (1.17 g, 1.2 mL, 9.92 mmol, 1.5 eq.), and sodium methoxide (0.017 g, 0.33 mmol, 0.05 eq.) into a 10 mL microwave reaction vessel.

  • Seal the vessel and subject it to microwave irradiation for 20 minutes at 135 °C, using a power of 100 W.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Partition the resulting mixture between dichloromethane (CH₂Cl₂, 20 mL) and water (H₂O, 20 mL).

  • Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a hexane-ethyl acetate solvent system to yield the pure oxazolidinone.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Combine in 10 mL Vessel: (S)-Phenylalaninol Diethyl Carbonate Sodium Methoxide mw_irrad Irradiate in Microwave Reactor 135 °C, 100 W, 20 min reagents->mw_irrad 1. Seal Vessel partition Partition with CH₂Cl₂/H₂O mw_irrad->partition 2. Cool & Transfer purify Purify by Column Chromatography partition->purify 3. Separate & Dry Organic Layer final_product final_product purify->final_product (S)-4-Benzyl-1,3- oxazolidin-2-one

Workflow for Chiral Auxiliary Synthesis.
Protocol 3: Synthesis of an Oxazolidinone-Sulfonamide Derivative[2]

This two-step protocol describes the preparation of an N-acylated oxazolidinone intermediate followed by its microwave-assisted condensation with a sulfonamide.

Methodology:

Step 1: Synthesis of 3-(2-Chloroacetyl) oxazolidinone

  • Acylate 2-oxazolidinone (1 eq.) with chloroacetyl chloride (1 eq.) in the presence of triethylamine (2 eq.) in dichloromethane.

  • Note: The original procedure uses ultrasonic irradiation for this step, but it can be adapted to conventional stirring.

  • Work up the reaction to isolate the 3-(2-chloroacetyl) oxazolidinone intermediate.

Step 2: Microwave-Assisted Condensation

  • In a microwave reactor vessel, place the previously prepared 3-(2-chloroacetyl) oxazolidinone (0.1 g, 1 eq.) and a commercial sulfonamide (1 eq.) in a minimal amount of ethanol.

  • Seal the vessel and expose the reaction mixture to microwave irradiation for 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Purify the product by recrystallization from dichloromethane to obtain the final compound as a white powder.

G cluster_step1 Step 1: Acylation (Non-Microwave) cluster_step2_prep Step 2: Reaction Setup cluster_step2_react Step 2: Microwave Condensation cluster_step2_workup Step 2: Workup acylate Acylate 2-Oxazolidinone with Chloroacetyl Chloride intermediate intermediate acylate->intermediate 3-(2-Chloroacetyl) oxazolidinone combine Combine in Vessel: Acylated Oxazolidinone Sulfonamide Ethanol mw_irrad Irradiate in Microwave Reactor (5 minutes) combine->mw_irrad 1. Seal Vessel recrystallize Recrystallize from Dichloromethane mw_irrad->recrystallize 2. Cool & Isolate Crude final_product final_product recrystallize->final_product Oxazolidinone-Sulfonamide Product intermediate->combine

References

Application Notes and Protocols: 3-Methyl-2-Oxazolidinone in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinone heterocycle, particularly the 2-oxazolidinone core, is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of antibiotics such as Linezolid.[1] Beyond antibacterial applications, the versatility of the oxazolidinone structure has led to its exploration in various therapeutic areas, including the development of novel antiviral agents. 3-Methyl-2-oxazolidinone serves as a crucial chiral building block and key intermediate in the synthesis of these complex bioactive molecules. Its rigid structure and ability to be functionalized at multiple positions allow for the precise spatial orientation of substituents to interact with viral targets.

This document provides detailed application notes and experimental protocols for the synthesis of antiviral compounds utilizing the 2-oxazolidinone scaffold, with a focus on inhibitors of Herpes Simplex Virus (HSV) and SARS-CoV-2.

Antiviral Applications of Oxazolidinone Derivatives

Recent research has highlighted the potential of oxazolidinone derivatives as potent inhibitors of viral replication. Two key areas of investigation include:

  • Herpesvirus DNA Polymerase Inhibitors: A novel class of non-nucleoside oxazolidinone derivatives has been identified as broad-spectrum inhibitors of herpesviruses, including Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV), and Herpes Simplex Virus 1/2 (HSV-1/2).[2][3] These compounds act by directly inhibiting the viral DNA polymerase, a critical enzyme for viral replication.[2]

  • SARS-CoV-2 3CL Protease (Mpro) Inhibitors: The 3-chymotrypsin-like protease (3CLpro or Mpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2.[4] Oxazolidinone-based compounds have been designed and synthesized as inhibitors of this key viral protease.[4]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of representative oxazolidinone derivatives.

Table 1: Antiviral Activity of Oxazolidinone-based Herpesvirus DNA Polymerase Inhibitors [2]

Compound IDTarget VirusAssayIC50 / EC50 (µM)
42 HSV-1Cell-based0.1
42 CMVCell-based0.3
42 VZVCell-based0.2
44 HSV-1DNA Polymerase0.02

Table 2: Inhibitory Activity of Oxazolidinone-based SARS-CoV-2 3CLpro Inhibitors [4]

Compound IDTargetAssayIC50 (µM)
3g SARS-CoV-2 3CLproFRET-based14.47
3m SARS-CoV-2 3CLproFRET-based21.35
3a SARS-CoV-2 3CLproFRET-based> 50

Experimental Protocols

Protocol 1: Synthesis of a Broad-Spectrum Herpesvirus Inhibitor (Analogue of Compound 42)

This protocol outlines a potential synthetic route to an (S)-oxazolidinone 3-methoxy trifluoromethyl phenyl acetamide derivative, a potent herpesvirus DNA polymerase inhibitor.[2] The key step involves a nickel-mediated aryl-alkyl photochemical coupling.

Step 1: Synthesis of the (S)-oxazolidinone core

A detailed, multi-step synthesis is required to produce the chiral (S)-5-(aminomethyl)-3-aryl-2-oxazolidinone intermediate. This typically involves the use of a chiral starting material like (R)-glycidyl butyrate.

Step 2: Nickel-Mediated Aryl-Alkyl Photochemical Coupling [2]

  • Reaction Setup: In a nitrogen-filled glovebox, combine the (S)-5-(aminomethyl)-3-aryl-2-oxazolidinone intermediate (1.0 equiv.), the desired aryl bromide (1.2 equiv.), a nickel catalyst such as NiCl2(dme) (0.1 equiv.), and a suitable photoredox catalyst like Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.01 equiv.) in a degassed solvent (e.g., DMF).

  • Ligand Addition: Add a suitable ligand for the nickel catalyst, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 equiv.).

  • Base: Add an appropriate base, for example, a hindered organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv.).

  • Irradiation: Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Step 3: Amide Coupling

  • Activation: Dissolve the desired carboxylic acid (e.g., 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetic acid) (1.1 equiv.) in an anhydrous solvent like dichloromethane (DCM). Add a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equiv.) and a base like triethylamine (2.0 equiv.).

  • Coupling: To this activated mixture, add a solution of the amine product from Step 2 (1.0 equiv.) in DCM.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the final antiviral compound.

Protocol 2: Synthesis of an Oxazolidinone-based SARS-CoV-2 3CLpro Inhibitor (General Procedure)[6]

This protocol describes a general method for synthesizing sulfonamide-hybridized oxazolidinone derivatives as potential SARS-CoV-2 3CLpro inhibitors.

Step 1: Synthesis of (R)-5-(azidomethyl)-3-(substituted phenyl)oxazolidin-2-one

  • Start with a commercially available or synthesized (R)-glycidyl butyrate.

  • React with the desired substituted aniline to form the corresponding amino alcohol.

  • Cyclize the amino alcohol using a carbonylating agent like carbonyldiimidazole (CDI) to form the oxazolidinone ring.

  • Convert the primary alcohol of the resulting (R)-5-(hydroxymethyl)oxazolidin-2-one to a leaving group (e.g., mesylate or tosylate).

  • Displace the leaving group with sodium azide to yield the azido intermediate.

Step 2: Reduction of the Azide

  • Reduce the azide from Step 1 to the corresponding primary amine using a standard method such as hydrogenation with a palladium catalyst (Pd/C) or using a reducing agent like triphenylphosphine followed by water.

Step 3: Sulfonylation

  • Reaction: Dissolve the amine from Step 2 (1.0 equiv.) in a suitable solvent like pyridine or DCM.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 equiv.) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the final sulfonamide-oxazolidinone derivative.

Signaling Pathways and Mechanisms of Action

Herpesvirus DNA Polymerase Inhibition

The oxazolidinone-based herpesvirus inhibitors are non-nucleoside analogues that target the viral DNA polymerase.[2] They bind to a site on the polymerase that is distinct from the nucleotide-binding site, leading to allosteric inhibition of the enzyme's function.[2] This prevents the synthesis of new viral DNA, thereby halting viral replication.

Herpesvirus_DNA_Polymerase_Inhibition cluster_virus Herpesvirus Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_Entry Viral Entry and Uncoating Viral_DNA Viral DNA Replication Viral_Entry->Viral_DNA Transcription_Translation Transcription and Translation of Viral Proteins Viral_DNA->Transcription_Translation Assembly_Egress Virion Assembly and Egress Transcription_Translation->Assembly_Egress Oxazolidinone_Inhibitor Oxazolidinone Derivative DNA_Polymerase Viral DNA Polymerase Oxazolidinone_Inhibitor->DNA_Polymerase DNA_Polymerase->Viral_DNA Inhibition Inhibition

Caption: Inhibition of Herpesvirus DNA Polymerase by Oxazolidinone Derivatives.

SARS-CoV-2 3CL Protease Inhibition

The SARS-CoV-2 3CL protease is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. Oxazolidinone-based inhibitors are designed to fit into the active site of the 3CL protease, thereby blocking its catalytic activity and preventing the maturation of viral proteins.[4]

SARS_CoV_2_3CLpro_Inhibition Viral_RNA Viral Genomic RNA Polyprotein Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyprotein Translation NSPs Functional Non-Structural Proteins (NSPs) Polyprotein->NSPs Cleavage by 3CLpro 3CLpro 3CL Protease (Mpro) Replication_Complex Viral Replication and Transcription Complex NSPs->Replication_Complex Oxazolidinone_Inhibitor Oxazolidinone Derivative Oxazolidinone_Inhibitor->3CLpro Inhibition Inhibition

Caption: Inhibition of SARS-CoV-2 3CL Protease by Oxazolidinone Derivatives.

Conclusion

The 2-oxazolidinone scaffold, with 3-methyl-2-oxazolidinone as a key synthetic precursor, represents a promising platform for the development of novel antiviral therapeutics. The examples provided for herpesvirus and SARS-CoV-2 demonstrate the adaptability of this chemical class to target diverse viral enzymes. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development in this exciting area of medicinal chemistry. Researchers are encouraged to adapt and optimize these methods for the synthesis of new and more potent antiviral agents.

References

Troubleshooting & Optimization

Troubleshooting low yield in "2-Oxazolidinone, 3-methyl-" mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 2-Oxazolidinone, 3-methyl- in mediated synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-Oxazolidinone, 3-methyl-?

A1: The most prevalent and industrially scalable methods for synthesizing 2-Oxazolidinone, 3-methyl- involve the cyclization of 2-(methylamino)ethanol with a carbonylating agent. The two primary approaches are:

  • Reaction with Diethyl Carbonate: This is a widely used method where 2-(methylamino)ethanol is reacted with diethyl carbonate, often in the presence of a base catalyst, at elevated temperatures. Ethanol is generated as a byproduct and is typically removed to drive the reaction to completion.

  • Reaction with Phosgene or Phosgene Derivatives: While effective, this route involves the use of highly toxic reagents like phosgene or its derivatives (e.g., triphosgene), necessitating stringent safety precautions.

An alternative, often higher-yielding but potentially more expensive laboratory-scale method, involves the use of 1,1'-carbonyldiimidazole (CDI) as the carbonyl source. Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[1][2]

Q2: What are the critical parameters influencing the yield of 2-Oxazolidinone, 3-methyl-?

A2: Several factors can significantly impact the final yield of the synthesis:

  • Temperature: The reaction temperature is a crucial parameter. Higher temperatures generally favor the reaction rate but can also lead to the formation of byproducts and decomposition of the product.

  • Catalyst: The choice and amount of catalyst, particularly in the diethyl carbonate route, are critical. Common catalysts include bases like potassium carbonate or sodium methoxide.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. However, prolonged reaction times at high temperatures can lead to degradation of the product.

  • Purity of Reactants: The purity of the starting materials, 2-(methylamino)ethanol and the carbonylating agent, is essential to prevent side reactions.

  • Removal of Byproducts: In the diethyl carbonate method, the continuous removal of the ethanol byproduct is crucial to shift the equilibrium towards the product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC): GC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of reactants and products.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H and O-H stretching bands of the starting amino alcohol and the appearance of the characteristic carbonyl (C=O) stretching band of the oxazolidinone ring can be monitored.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in the synthesis of 2-Oxazolidinone, 3-methyl-.

Problem 1: Incomplete reaction or low conversion of starting materials.
Possible Cause Suggested Solution
Insufficient Reaction Time or Temperature Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or GC. Extend the reaction time, taking care to avoid product degradation.
Inefficient Catalyst Ensure the catalyst is active and used in the appropriate amount. For the diethyl carbonate route, consider screening different base catalysts such as potassium carbonate, sodium methoxide, or DBU.
Inefficient Removal of Ethanol Byproduct (Diethyl Carbonate Route) If using distillation for ethanol removal, ensure the distillation setup is efficient. A Dean-Stark trap can also be employed.
Poor Quality of Starting Materials Verify the purity of 2-(methylamino)ethanol and the carbonylating agent. Impurities can interfere with the reaction.
Problem 2: Formation of significant byproducts.
Possible Cause Suggested Solution
Reaction Temperature is too High High temperatures can lead to side reactions and decomposition. Optimize the temperature to find a balance between reaction rate and selectivity.
Incorrect Stoichiometry Ensure the molar ratio of the reactants is correct. An excess of one reactant may lead to the formation of undesired products.
Presence of Water Water can react with the carbonylating agent and lead to the formation of unwanted byproducts. Ensure all reactants and solvents are anhydrous.
Problem 3: Product loss during workup and purification.
Possible Cause Suggested Solution
Incomplete Extraction 2-Oxazolidinone, 3-methyl- has some water solubility. During aqueous workup, perform multiple extractions with a suitable organic solvent to ensure complete recovery.
Decomposition during Distillation The product may be sensitive to high temperatures. If purification is done by distillation, perform it under reduced pressure to lower the boiling point.
Loss on Chromatography Column If using column chromatography, choose an appropriate solvent system to ensure good separation and elution of the product. Silica gel is a common stationary phase.

Experimental Protocols

Key Experiment: Synthesis of 2-Oxazolidinone, 3-methyl- via the Diethyl Carbonate Route

Materials:

  • 2-(Methylamino)ethanol

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-(methylamino)ethanol (1.0 eq), diethyl carbonate (1.5 eq), and anhydrous potassium carbonate (0.1 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain the temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate.

  • Remove the toluene and excess diethyl carbonate by distillation under reduced pressure.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane mixture).

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Generic Oxazolidinone Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
None1308< 10
K₂CO₃130475
NaOMe120385
DBU100290

Note: This table represents typical trends observed in oxazolidinone synthesis and specific yields for 2-Oxazolidinone, 3-methyl- may vary.

Visualizations

experimental_workflow start Start reactants Combine 2-(methylamino)ethanol, diethyl carbonate, and catalyst in solvent start->reactants reaction Heat to reflux (110-120°C, 4-6h) reactants->reaction monitoring Monitor by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Cool, filter, and concentrate monitoring->workup Complete purification Purify by vacuum distillation or column chromatography workup->purification product 2-Oxazolidinone, 3-methyl- purification->product

Caption: Experimental workflow for the synthesis of 2-Oxazolidinone, 3-methyl-.

troubleshooting_low_yield low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction byproducts Byproduct Formation low_yield->byproducts loss_workup Loss During Workup low_yield->loss_workup temp_time Insufficient Temp/Time incomplete_reaction->temp_time catalyst Inefficient Catalyst incomplete_reaction->catalyst ethanol_removal Poor Byproduct Removal incomplete_reaction->ethanol_removal high_temp Temperature Too High byproducts->high_temp stoichiometry Incorrect Stoichiometry byproducts->stoichiometry water Presence of Water byproducts->water extraction Incomplete Extraction loss_workup->extraction distillation Decomposition on Distillation loss_workup->distillation

Caption: Troubleshooting logic for low yield in 2-Oxazolidinone, 3-methyl- synthesis.

References

Technical Support Center: 2-Oxazolidinone, 3-methyl- in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 3-methyl-2-oxazolidinone when used in the context of asymmetric synthesis. While less common as a chiral auxiliary for inducing stereochemistry at the α-position of an acyl group compared to analogues substituted at the 4- or 5-positions (e.g., Evans auxiliaries), the fundamental reactivity of the N-acyl oxazolidinone scaffold presents a consistent set of potential challenges. This guide addresses these common issues.

Frequently Asked Questions (FAQs)

Q1: I am observing low diastereoselectivity in my alkylation reaction. What are the common causes?

A1: Low diastereoselectivity in alkylation reactions using N-acyl oxazolidinones is often linked to the geometry of the enolate and the reaction conditions. Key factors include:

  • Incomplete Enolate Formation: Insufficient base or a base that is not strong enough can lead to a mixture of starting material and enolate, resulting in poor selectivity.

  • Enolate Geometry: The formation of the desired Z-enolate is crucial for high diastereoselectivity. The choice of base and solvent can influence the E/Z ratio of the enolate.

  • Reaction Temperature: Alkylation reactions are typically performed at low temperatures (e.g., -78 °C) to maximize selectivity. Higher temperatures can lead to reduced facial selectivity.

  • Lewis Acid Additives: For some transformations, the presence of a Lewis acid is required to ensure a well-defined, chelated enolate structure, which enhances facial bias.

Q2: My final product yield is low after cleaving the auxiliary. What could be the reason?

A2: Low yields upon cleavage can result from incomplete reaction or from side reactions that degrade the desired product or the auxiliary. Common issues include:

  • Endocyclic Cleavage: Using reagents like lithium hydroxide (LiOH) alone can lead to the cleavage of the oxazolidinone ring itself (endocyclic cleavage) rather than the desired removal of the acyl group (exocyclic cleavage).

  • Product Degradation: The desired product may be sensitive to the cleavage conditions. For example, strongly basic or acidic conditions can cause epimerization or decomposition of certain functional groups.

  • Incomplete Reaction: Insufficient reagent stoichiometry or reaction time can lead to incomplete cleavage, leaving a significant portion of the starting material unreacted.

Q3: I suspect epimerization is occurring during my reaction sequence. How can I confirm and prevent this?

A3: Epimerization, the change in configuration at a stereocenter, is a common side reaction, particularly at the α-carbon of the acyl group, which is prone to deprotonation.

  • Confirmation: Epimerization can be confirmed by NMR analysis of the crude product mixture, where the appearance of diastereomeric signals will be evident. Chiral chromatography (HPLC or GC) can also be used to separate and quantify the diastereomers.

  • Prevention: To minimize epimerization, it is crucial to use non-nucleophilic, strong bases for enolate formation and to maintain low temperatures throughout the reaction and work-up. During cleavage, if basic conditions are used, they should be as mild as possible and the reaction should be kept cold.

Q4: Can the 3-methyl-2-oxazolidinone auxiliary be recovered after the reaction?

A4: Yes, one of the advantages of using oxazolidinone auxiliaries is that they can often be recovered and reused. Recovery is typically achieved during the work-up of the cleavage step. After cleavage and isolation of the desired product, the aqueous layer can be treated to recover the auxiliary. For example, after hydrolytic cleavage, the auxiliary can be extracted from the aqueous phase after basification.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Alkylation
Potential Cause Troubleshooting Steps
Incorrect Enolate Geometry Ensure the use of a suitable base for Z-enolate formation (e.g., NaHMDS, LDA). The solvent can also play a role; THF is commonly used.
Epimerization of the Product If the alkylation is successful but the product epimerizes upon work-up, ensure that the quenching and extraction steps are performed at low temperatures and avoid prolonged exposure to basic conditions.
Reaction Temperature Too High Maintain a consistently low temperature (e.g., -78 °C) during enolate formation and alkylation. Use a cryostat or a well-insulated dry ice/acetone bath.
Steric Hindrance The electrophile or the N-acyl group may be too sterically demanding, leading to poor facial discrimination. Consider using a less hindered electrophile or a different acylation strategy.
Issue 2: Auxiliary Cleavage Results in a Mixture of Products or Low Yield
Potential Cause Troubleshooting Steps
Endocyclic Cleavage of the Oxazolidinone Ring For hydrolytic cleavage to the carboxylic acid, use a combination of lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) instead of LiOH alone. The hydroperoxide anion selectively attacks the exocyclic carbonyl.
Formation of Hydroxyamide Impurity This can occur with LiOH/H₂O₂ cleavage due to competing attack by hydroxide. Ensure the reaction is kept cold (0 °C) and optimize the ratio of LiOH to H₂O₂.
Incomplete Reductive Cleavage to the Alcohol If using a reducing agent like LiBH₄, ensure the reagent is fresh and used in sufficient excess. The reaction may require elevated temperatures for sterically hindered substrates.
Product is Water Soluble If the desired product has high polarity, it may be partially lost to the aqueous phase during work-up. Perform multiple extractions with an appropriate organic solvent.

Quantitative Data Summary

The following tables provide representative data on how reaction conditions can influence the outcome of key steps. Note that this data is often derived from studies using other common oxazolidinone auxiliaries but illustrates the general principles applicable to the N-acyl-3-methyl-2-oxazolidinone system.

Table 1: Influence of Base on Diastereoselectivity of Alkylation (Representative data based on Evans auxiliary systems)

N-Acyl GroupBaseElectrophileDiastereomeric Ratio (desired:undesired)
PropionylLDABenzyl bromide>95:5
PropionylNaHMDSBenzyl bromide>98:2
PropionylKHMDSBenzyl bromide>95:5
PhenylacetylLDAMethyl iodide>90:10

Table 2: Comparison of Cleavage Methods and Common Side Products

Cleavage ReagentDesired ProductCommon Side Product(s)Notes
LiOH / H₂O₂Carboxylic AcidHydroxyamideFavors exocyclic cleavage.
LiOH in H₂O/THFCarboxylic AcidRing-opened amino alcoholProne to endocyclic cleavage.
LiBH₄ in Et₂OPrimary Alcohol-Reductive cleavage.
NaOMe in MeOHMethyl Ester-Transesterification.
EtSH / n-BuLiEthyl Thioester-Useful for sterically hindered substrates.

Key Experimental Protocols

Protocol 1: Diastereoselective Alkylation of N-Propionyl-3-methyl-2-oxazolidinone

This protocol is adapted from standard procedures for the alkylation of Evans-type auxiliaries.

  • Acylation: To a solution of 3-methyl-2-oxazolidinone (1.0 equiv) in anhydrous THF, add DMAP (0.1 equiv) and propionyl chloride (1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Enolate Formation: Dissolve the purified N-propionyl-3-methyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add NaHMDS (1.1 equiv, 1.0 M solution in THF) dropwise, and stir the mixture for 30-60 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-4 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC.

Protocol 2: Hydrolytic Cleavage to the Carboxylic Acid using LiOH/H₂O₂

This protocol is a standard and reliable method for the exocyclic cleavage of N-acyl oxazolidinones.

  • Dissolution: Dissolve the N-acylated oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add aqueous lithium hydroxide (2.0 equiv) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (4.0 equiv), ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture vigorously at 0 °C for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.

  • Product Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. Extract the carboxylic acid product with ethyl acetate or dichloromethane.

  • Auxiliary Recovery: Make the aqueous layer basic (pH 10-11) with 1M NaOH and extract with dichloromethane to recover the 3-methyl-2-oxazolidinone.

Visual Guides

Below are diagrams created using Graphviz to illustrate key concepts.

G cluster_0 Troubleshooting Low Diastereoselectivity start Low d.r. Observed q1 Check Enolate Formation Conditions start->q1 s1 Use Strong, Non-nucleophilic Base (e.g., NaHMDS) q1->s1 [Base/Solvent Issue] q2 Was Reaction Temperature <-70°C? q1->q2 [OK] s1->q2 s2 Maintain Strict Low Temperature Control q2->s2 [No] s3 Consider Chelating Lewis Acid (if applicable) q2->s3 [Yes] s2->s3 end Improved Diastereoselectivity s3->end

Caption: Troubleshooting workflow for low diastereoselectivity.

G cluster_1 Auxiliary Cleavage Pathways cluster_exo Exocyclic Cleavage (Desired) cluster_endo Endocyclic Cleavage (Side Reaction) acyl_ox N-Acyl-3-methyl-2-oxazolidinone reagent_exo LiOH / H₂O₂ acyl_ox->reagent_exo reagent_endo LiOH only acyl_ox->reagent_endo product_acid Carboxylic Acid reagent_exo->product_acid aux_recovered Recovered Auxiliary reagent_exo->aux_recovered product_amino_alcohol Ring-Opened Product reagent_endo->product_amino_alcohol

Caption: Comparison of desired vs. undesired cleavage pathways.

Technical Support Center: Optimizing Solvent Conditions for 3-Methyl-2-Oxazolidinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-methyl-2-oxazolidinone reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 3-methyl-2-oxazolidinone?

A1: 3-Methyl-2-oxazolidinone is a versatile pharmaceutical intermediate.[1] Common laboratory and industrial synthetic methods include:

  • N-methylation of 2-oxazolidinone: This involves the reaction of 2-oxazolidinone with a methylating agent.

  • Reaction of N-methylethanolamine with a carbonyl source: This is a direct cyclization method.

  • From methylamine and ethylene carbonate: This method provides a straightforward route to the desired product.

Q2: What are the key physical and chemical properties of 3-methyl-2-oxazolidinone?

A2: Understanding the properties of 3-methyl-2-oxazolidinone is crucial for its handling and use in reactions.

PropertyValue
CAS Number 19836-78-3
Molecular Formula C₄H₇NO₂
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 87-90 °C at 1 mmHg
Melting Point 15 °C
Density 1.17 g/mL at 25 °C
Solubility Moderately soluble in water; good solubility in polar organic solvents.[2]

Q3: How can I purify 3-methyl-2-oxazolidinone?

A3: A general purification method involves successive fractional freezing, followed by drying over 4A molecular sieves for two days. Subsequent high-vacuum distillation can yield a highly purified product.[3]

Q4: What are the primary applications of 3-methyl-2-oxazolidinone?

A4: 3-Methyl-2-oxazolidinone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, antivirals, and treatments for central nervous system disorders.[1] It is also used in electrolytes for lithium batteries when mixed with ethylene carbonate or dimethyl carbonate.[4]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 4-Substituted-3-methyl-1,3-oxazolidin-2-ones

When synthesizing derivatives of 3-methyl-2-oxazolidinone, such as 4-substituted versions, low yields can be a significant issue. The choice of solvent plays a critical role in the reaction outcome.

Potential Cause: Suboptimal solvent selection.

Suggested Solutions:

  • Solvent Screening: A study on the microwave-assisted synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones from amino alcohols and dimethyl carbonate (DMC) demonstrated the impact of the solvent on yield.[5]

  • Consider DMF: In the aforementioned study, N,N-Dimethylformamide (DMF) consistently provided the highest yields across various substrates.[5]

  • Avoid Low-Yielding Solvents: Toluene, dichloromethane, hexane, and THF have been reported to give very low yields in similar syntheses.[6]

Quantitative Data on Solvent Effects:

The following table summarizes the yields obtained for the synthesis of a specific derivative, 4-isopropyl-3-methyl-1,3-oxazolidin-2-one, in different solvents under microwave irradiation.[5]

EntrySolventYield (%)
1Toluene25
2Acetonitrile40
3Dioxane55
4DMF95
5No Solvent70
Problem 2: Incomplete Reaction or Formation of Byproducts in N-Arylation of 2-Oxazolidinones

The palladium-catalyzed N-arylation of 2-oxazolidinones to produce 3-aryl-2-oxazolidinones can be sensitive to reaction conditions, leading to incomplete conversion or the formation of unwanted side products.

Potential Cause: Inappropriate choice of solvent, base, or ligand.

Suggested Solutions:

  • Solvent and Base Optimization: The nature of the solvent and base strongly influences the reaction outcome. A systematic optimization of these parameters is recommended.[7]

  • Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the palladium catalyst.[7]

Problem 3: Hydrolysis of the Oxazolidinone Ring

The oxazolidinone ring can be susceptible to hydrolysis under certain conditions, leading to ring-opening and the formation of amino alcohol derivatives.

Potential Cause: Presence of strong acidic or basic conditions.

Suggested Solutions:

  • pH Control: Maintain neutral or mildly acidic/basic conditions to prevent hydrolysis. The stability of oxazolidine derivatives is pH-dependent.[8]

  • Avoid Strong Aqueous Acids and Bases: Prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures, should be avoided.

  • Monitor for Byproducts: The formation of dimeric β-amino alcohol compounds has been observed as a result of hydrolysis and subsequent side reactions.[8]

Experimental Protocols

Microwave-Assisted Synthesis of 4-Substituted-3-methyl-1,3-oxazolidin-2-ones

This protocol is adapted from a method for the one-pot cyclization-methylation of amino alcohols with dimethyl carbonate (DMC).[5]

Materials:

  • Amino alcohol

  • Dimethyl carbonate (DMC)

  • Tetrabutylammonium chloride (TBAC)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine the amino alcohol, 0.2 equivalents of TBAC, and DMF as the solvent.

  • Add dimethyl carbonate to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 10 minutes at the appropriate temperature and power settings (optimization may be required depending on the specific substrate and microwave unit).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using standard workup and purification techniques, such as extraction and column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Substituted-3-methyl-1,3-oxazolidin-2-ones A Combine Amino Alcohol, TBAC, and DMF B Add Dimethyl Carbonate A->B C Microwave Irradiation (10 min) B->C D Cool to Room Temperature C->D E Product Isolation and Purification D->E

Fig. 1: Experimental workflow for microwave-assisted synthesis.

troubleshooting_low_yield Start Low Yield Observed Solvent Is the solvent optimal? Start->Solvent CheckDMF Consider using DMF Solvent->CheckDMF No Temp Is the temperature appropriate? Solvent->Temp Yes CheckDMF->Temp AvoidSolvents Avoid Toluene, DCM, Hexane, THF OptimizeTemp Optimize microwave temperature Temp->OptimizeTemp No Catalyst Is the catalyst loading correct? Temp->Catalyst Yes OptimizeTemp->Catalyst CheckCatalyst Verify catalyst concentration (e.g., 0.2 eq. TBAC) Catalyst->CheckCatalyst No

References

Temperature optimization for "2-Oxazolidinone, 3-methyl-" alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the temperature for the N-alkylation of 3-methyl-2-oxazolidinone.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for the N-alkylation of 3-methyl-2-oxazolidinone?

The optimal temperature for N-alkylation of 3-methyl-2-oxazolidinone can vary significantly based on the reactivity of the alkylating agent and the choice of base and solvent. Generally, temperatures can range from ambient (room temperature) to reflux conditions of common organic solvents. For less reactive alkylating agents, such as alkyl chlorides, higher temperatures (e.g., 80-120 °C) may be necessary to achieve a reasonable reaction rate.

Q2: How does temperature affect the yield of the alkylation reaction?

Temperature has a direct impact on the reaction kinetics. Increasing the temperature typically accelerates the reaction, which can lead to higher conversion of the starting material and potentially a higher yield within a shorter timeframe. However, excessively high temperatures can promote side reactions, leading to a decrease in the isolated yield of the desired product.

Q3: What are common side reactions in the alkylation of 3-methyl-2-oxazolidinone, and how are they influenced by temperature?

Common side reactions include:

  • Over-alkylation: While less common for this substrate, it can occur with highly reactive alkylating agents.

  • Elimination: With secondary and tertiary alkyl halides, higher temperatures can favor elimination side products.

  • Decomposition: At very high temperatures, both the starting material and the product can decompose.

Careful temperature control is crucial to balance the rate of the desired alkylation against these undesired pathways.

Q4: Is a low-temperature deprotonation step necessary, similar to the alkylation of chiral auxiliaries?

For the N-alkylation of 3-methyl-2-oxazolidinone, a low-temperature deprotonation step (e.g., -78 °C) is generally not required. This technique is typically employed for the stereoselective alkylation of N-acyl oxazolidinones, where a chiral auxiliary is used to direct the stereochemistry of alkylation at the α-carbon of the acyl group.[1][2] In the case of N-alkylation of 3-methyl-2-oxazolidinone, the reaction proceeds via direct substitution on the nitrogen atom.

Troubleshooting Guides

Problem 1: Low or No Conversion
Possible CauseSuggested Solution
Insufficient Temperature Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or GC/LC-MS.
Poor Solvent Choice Ensure the solvent is appropriate for the reaction temperature and can dissolve the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.
Weak Base The chosen base may not be strong enough to facilitate the reaction. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Inactive Alkylating Agent Confirm the purity and reactivity of your alkylating agent. If using an alkyl chloride, consider converting it to a more reactive iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide.
Problem 2: Formation of Multiple Products
Possible CauseSuggested Solution
Reaction Temperature is Too High Decrease the reaction temperature. While this may slow down the reaction, it can improve selectivity and reduce the formation of byproducts from elimination or decomposition.
Over-alkylation Use a stoichiometric amount or a slight excess of the 3-methyl-2-oxazolidinone relative to the alkylating agent.
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the base or alkylating agent.

Data Presentation

The following tables provide representative data on how temperature can influence the N-alkylation of 3-methyl-2-oxazolidinone with a generic alkyl bromide.

Table 1: Effect of Temperature on Reaction Conversion and Yield

EntryTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)
125 (Room Temp)241510
250126558
38069585
41104>9975 (decomposition observed)

Reaction Conditions: 3-methyl-2-oxazolidinone (1.0 equiv), Alkyl Bromide (1.2 equiv), K₂CO₃ (1.5 equiv), DMF.

Table 2: Influence of Temperature on Side Product Formation

EntryAlkyl HalideTemperature (°C)Desired Product (%)Elimination Product (%)
1sec-Butyl Bromide609010
2sec-Butyl Bromide907525
3tert-Butyl Bromide602080

Yields determined by GC analysis of the crude reaction mixture.

Experimental Protocols

Key Experiment: Temperature Optimization for the N-Alkylation of 3-Methyl-2-Oxazolidinone with Benzyl Bromide

This protocol describes a general procedure for the N-alkylation and can be adapted for temperature optimization studies.

Materials:

  • 3-methyl-2-oxazolidinone

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-methyl-2-oxazolidinone (1.0 equiv) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equiv) to the solution.

  • Stir the mixture at the desired temperature (e.g., 25 °C, 50 °C, 80 °C) for 15 minutes.

  • Slowly add benzyl bromide (1.2 equiv) to the reaction mixture.

  • Maintain the reaction at the set temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Temperature Optimization prep Reaction Setup: - 3-methyl-2-oxazolidinone - Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., DMF) temp_control Set and Stabilize Reaction Temperature prep->temp_control addition Add Alkylating Agent temp_control->addition monitoring Monitor Reaction Progress (TLC, GC/MS) addition->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analyze Product and Determine Yield purification->analysis

Caption: A generalized experimental workflow for the temperature optimization of the alkylation of 3-methyl-2-oxazolidinone.

troubleshooting_low_conversion Troubleshooting: Low Conversion start Low or No Conversion Observed check_temp Is the reaction temperature sufficiently high? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes success Improved Conversion increase_temp->success stronger_base Use a Stronger Base (e.g., NaH, KOtBu) check_base->stronger_base No check_reagent Is the alkylating agent reactive? check_base->check_reagent Yes stronger_base->success activate_reagent Use a More Reactive Agent (e.g., Alkyl Iodide) check_reagent->activate_reagent No activate_reagent->success

Caption: A decision-making diagram for troubleshooting low conversion in the alkylation of 3-methyl-2-oxazolidinone.

References

Technical Support Center: Removal of 3-Methyl-2-Oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of the 3-methyl-2-oxazolidinone chiral auxiliary. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing epimerization at the adjacent stereocenter.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the 3-methyl-2-oxazolidinone auxiliary?

A1: The primary methods for cleaving the N-acyl bond of the 3-methyl-2-oxazolidinone auxiliary are dictated by the desired functional group in the final product. The most prevalent techniques include:

  • Hydrolytic Cleavage: This method yields a chiral carboxylic acid and is most commonly achieved using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂). The use of lithium hydroperoxide (LiOOH) is considered a mild and effective variation that helps preserve the integrity of newly introduced stereocenters.[1][2]

  • Reductive Cleavage: To obtain a chiral primary alcohol, hydride reagents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

  • Transesterification: The formation of esters can be accomplished by treating the N-acyl oxazolidinone with an alkoxide, for example, sodium methoxide in methanol to produce the methyl ester.

Q2: What is epimerization in the context of auxiliary removal, and why is it a concern?

A2: Epimerization is the unwanted inversion of a stereocenter in a molecule that has multiple stereocenters. In this context, the stereocenter of concern is typically the one alpha to the carbonyl group of the acyl moiety. Basic conditions used during auxiliary removal can lead to the deprotonation of the alpha-proton, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a loss of stereochemical purity. This is a significant issue as the biological activity of a molecule is often dependent on its specific stereochemistry.

Q3: How can I minimize or prevent epimerization during the removal of the 3-methyl-2-oxazolidinone auxiliary?

A3: Minimizing epimerization is crucial for maintaining the stereochemical integrity of your product. Key strategies include:

  • Low Reaction Temperatures: Performing the cleavage reaction at low temperatures, typically 0°C or below, is one of the most effective ways to suppress the rate of epimerization.[3]

  • Choice of Reagents: The selection of the base and nucleophile is critical. For hydrolytic cleavage, lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is generally preferred as it is a milder reagent and less prone to causing epimerization compared to stronger, more sterically hindered bases.[1]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to basic conditions.

  • Careful Work-up: Neutralize the reaction mixture promptly and efficiently during the work-up to prevent further base-catalyzed epimerization.

Troubleshooting Guides

Problem 1: Significant epimerization is observed in my final product.

  • Possible Cause: The reaction temperature was too high, the base used was too strong or hindered, or the reaction time was excessively long.

  • Solutions:

    • Lower the Temperature: Conduct the reaction at 0°C or even -20°C. Ensure the temperature is maintained consistently throughout the addition of reagents and the reaction period.

    • Change the Base/Reagent System: If using a strong base, consider switching to the milder LiOH/H₂O₂ system. The hydroperoxide anion is a more effective nucleophile for the desired exocyclic cleavage and is less basic, reducing the risk of deprotonation at the alpha-carbon.[1][4]

    • Optimize Reaction Time: Monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

    • Use a Buffered Work-up: Quench the reaction with a pre-cooled, mild acidic buffer to neutralize the base quickly.

Problem 2: The reaction is incomplete, and starting material remains.

  • Possible Cause: Insufficient amount of reagent, low reaction temperature leading to slow kinetics, or poor solubility of the substrate.

  • Solutions:

    • Increase Reagent Stoichiometry: Ensure that a sufficient excess of the cleaving reagent (e.g., LiOH/H₂O₂) is used.

    • Slightly Increase Temperature: If the reaction is clean but slow at very low temperatures, consider raising the temperature incrementally (e.g., from -20°C to 0°C) while carefully monitoring for epimerization.

    • Co-solvent: If solubility is an issue, consider using a co-solvent system (e.g., THF/water) to ensure all reactants are in solution.

Problem 3: Low yield of the desired product due to side reactions.

  • Possible Cause: A common side reaction is endocyclic cleavage of the oxazolidinone ring, especially with strong bases like LiOH in the absence of H₂O₂.[1][5]

  • Solutions:

    • Ensure Presence of H₂O₂: When performing hydrolytic cleavage with LiOH, the presence of hydrogen peroxide is crucial to favor the desired exocyclic cleavage. The hydroperoxide anion (OOH⁻) is a softer nucleophile that preferentially attacks the exocyclic acyl carbonyl.[4]

    • Reagent Purity: Use high-purity reagents to avoid unforeseen side reactions.

Data Presentation

Table 1: Comparison of Common Cleavage Methods for N-Acyl Oxazolidinone Auxiliaries

Cleavage MethodReagentsProductTypical Reaction ConditionsPotential for EpimerizationKey Considerations
Hydrolytic LiOH, H₂O₂Carboxylic AcidTHF/H₂O, 0°CLow to ModerateH₂O₂ is crucial to prevent endocyclic cleavage. Low temperature is critical.
Reductive LiBH₄Primary AlcoholTHF or Et₂O, 0°C to RTLowChemoselectivity can be an issue with other reducible functional groups.
Reductive LiAlH₄Primary AlcoholTHF or Et₂O, 0°C to RTLowMore reactive than LiBH₄; requires careful handling.
Transesterification NaOMe, MeOHMethyl EsterMeOH, 0°C to RTModerateThe basicity of the alkoxide can pose a risk of epimerization.

Experimental Protocols

Protocol 1: Epimerization-Free Hydrolytic Cleavage to the Carboxylic Acid

  • Dissolution: Dissolve the N-acyl-3-methyl-2-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, 2.0-3.0 equiv). Following this, add 30% aqueous hydrogen peroxide (H₂O₂, 4.0-5.0 equiv) dropwise, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.

  • Work-up: Adjust the pH of the solution to acidic (pH ~2-3) with a pre-cooled dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Auxiliary Recovery: To recover the 3-methyl-2-oxazolidinone auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent.

  • Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude carboxylic acid by column chromatography or crystallization.

Protocol 2: Reductive Cleavage to the Primary Alcohol

  • Dissolution: Dissolve the N-acyl-3-methyl-2-oxazolidinone (1.0 equiv) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of lithium borohydride (LiBH₄, 1.5-2.0 equiv) in THF or as a solid portion-wise. Be cautious of hydrogen evolution.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC. For less reactive substrates, the reaction may be allowed to warm to room temperature.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Dilute the mixture with water and an organic solvent. Separate the layers and extract the aqueous layer with additional organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.

Mandatory Visualization

Removal_Workflow cluster_start Starting Material cluster_cleavage Cleavage Method Selection cluster_product Desired Product cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions start N-Acyl-3-methyl-2-oxazolidinone hydrolytic Hydrolytic Cleavage (LiOH/H₂O₂) start->hydrolytic reductive Reductive Cleavage (LiBH₄ or LiAlH₄) start->reductive transesterification Transesterification (NaOMe/MeOH) start->transesterification acid Chiral Carboxylic Acid hydrolytic->acid alcohol Chiral Primary Alcohol reductive->alcohol ester Chiral Ester transesterification->ester epimerization Epimerization Observed? acid->epimerization incomplete Incomplete Reaction? alcohol->incomplete low_yield Low Yield? ester->low_yield sol_temp Lower Temperature epimerization->sol_temp Yes sol_reagent Change Reagent epimerization->sol_reagent Yes sol_time Optimize Time epimerization->sol_time Yes incomplete->sol_temp If too low sol_stoich Increase Stoichiometry incomplete->sol_stoich Yes sol_h2o2 Ensure H₂O₂ Presence low_yield->sol_h2o2 If hydrolytic

Caption: Workflow for the removal of the 3-methyl-2-oxazolidinone auxiliary.

Epimerization_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Epimerization Detected (e.g., via chiral HPLC/GC) cause_temp High Reaction Temperature problem->cause_temp cause_base Strong/Hindered Base problem->cause_base cause_time Prolonged Reaction Time problem->cause_time solution_temp Maintain Reaction at 0°C or below cause_temp->solution_temp solution_reagent Use Milder Reagents (e.g., LiOH/H₂O₂) cause_base->solution_reagent solution_monitoring Monitor Reaction Closely and Quench Promptly cause_time->solution_monitoring

Caption: Decision tree for troubleshooting epimerization.

References

Preventing byproduct formation in "2-Oxazolidinone, 3-methyl-" aldol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Oxazolidinone Aldol Reactions

Welcome to the technical support center for aldol reactions utilizing N-acyl-2-oxazolidinones, a cornerstone of asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation, ensuring high diastereoselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of using a chiral 2-oxazolidinone auxiliary in an aldol reaction?

The primary goal is to achieve a highly diastereoselective aldol addition. By attaching the oxazolidinone as a chiral auxiliary to the propanoyl group (or other acyl group), you can direct the enolization and subsequent reaction with an aldehyde to form predominantly one of four possible stereoisomers. For N-propionyl oxazolidinones, the "Evans-syn" product is typically the major diastereomer desired.[1][2]

Q2: What are the most common byproducts in a "3-methyl-2-oxazolidinone" (N-propionyl oxazolidinone) aldol reaction?

The term "byproduct" in this context usually refers to undesired stereoisomers or products from side reactions. The most common issues include:

  • "Anti" Diastereomers: Formation of the anti-aldol adducts instead of the desired syn-products. This represents a loss of diastereoselectivity.[3]

  • Epimers: If the reaction or workup conditions are too harsh (e.g., strongly basic), epimerization at the α-carbon of the carbonyl group can occur, scrambling the stereochemistry.[4]

  • Retro-Aldol Products: The aldol reaction is reversible. Under certain conditions, particularly during workup or purification, the aldol adduct can decompose back into the starting N-acyl oxazolidinone and the aldehyde.[4]

  • Dehydration Products: Subsequent elimination of water from the β-hydroxy group of the aldol adduct can lead to the formation of an α,β-unsaturated N-acyl oxazolidinone, especially if the reaction is heated.[5][6]

  • Products from Self-Condensation of the Aldehyde: If the aldehyde substrate has α-protons, it can undergo self-condensation, leading to a complex mixture of products.[7]

Q3: Why am I getting low diastereoselectivity (a mixture of syn and anti products)?

Low diastereoselectivity is one of the most frequent challenges. The stereochemical outcome is dictated by the geometry of the enolate and the subsequent Zimmerman-Traxler transition state.[1][8] Several factors can lead to poor selectivity:

  • Incomplete Formation of the (Z)-Enolate: The high syn-selectivity of the Evans aldol reaction relies on the preferential formation of the (Z)-boron enolate.[1][2] Incomplete or incorrect enolization can lead to the formation of the (E)-enolate, which can produce the anti-adduct.

  • Incorrect Lewis Acid or Base: The combination of di-n-butylboryl triflate (Bu₂BOTf) and a hindered amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is crucial for generating the (Z)-enolate.[2] Using other Lewis acids (e.g., TiCl₄, Sn(OTf)₂) can favor different diastereomers.

  • Reaction Temperature: The reaction must be kept at low temperatures (typically -78 °C) to "lock in" the chelated transition state that favors the syn product.[9] Higher temperatures can lead to less organized transition states and lower selectivity.

  • "Acetate" Aldol Problem: If using an N-acetyl oxazolidinone (no methyl group on the enolate), diastereoselectivity is inherently poor because the steric clash that disfavors one transition state over the other is absent.[8]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My reaction yields a nearly 1:1 mixture of diastereomers.

  • Question: I performed an aldol reaction with my N-propionyl oxazolidinone and an aldehyde, but the ¹H NMR spectrum of the crude product shows a complex mixture, suggesting very low diastereoselectivity. What went wrong?

  • Answer: A near 1:1 mixture of diastereomers points to a critical failure in stereocontrol. Consider these possibilities:

    • Reagent Quality: Are your Bu₂BOTf and amine base fresh and pure? Bu₂BOTf is moisture-sensitive. The amine base should be distilled and dry.

    • Enolization Time/Temperature: Did you allow sufficient time for the enolization to complete at the correct temperature before adding the aldehyde? A common protocol involves stirring the N-acyl oxazolidinone, base, and Bu₂BOTf at 0 °C for 30 minutes to an hour to ensure complete (Z)-enolate formation.[9]

    • Temperature Control: Was the temperature strictly maintained at -78 °C during the aldehyde addition and subsequent stirring? Any significant rise in temperature can compromise selectivity.

    • Stoichiometry: Ensure you are using a slight excess of the Lewis acid (e.g., 1.1 equivalents) and base (e.g., 1.2 equivalents) relative to the N-acyl oxazolidinone.[9]

Problem 2: The reaction is clean, but my overall yield is low after purification.

  • Question: The initial reaction appears to be high-yielding with good diastereoselectivity, but I lose a significant amount of product during workup and chromatography. What could be the cause?

  • Answer: Low recovery after a clean reaction often points to issues during the workup or purification stages, likely due to product instability.

    • Retro-Aldol Reaction: The primary suspect is a retro-aldol reaction. This is often triggered by basic conditions during the quench or extraction.

      • Solution: Quench the reaction with a buffered solution (e.g., pH 7 phosphate buffer) instead of a strong base or unbuffered water. When performing aqueous extractions, ensure the aqueous layer does not become basic.

    • Product Lability on Silica Gel: Aldol adducts can be sensitive to silica gel, which is slightly acidic. This can sometimes catalyze dehydration or retro-aldol reactions.

      • Solution: Minimize the time your product spends on the silica gel column. You can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% NEt₃ in the eluent) to neutralize acidic sites.

    • Incomplete Extraction: Ensure your product is fully extracted from the aqueous layer. Aldol products can have some water solubility due to the hydroxyl group. Use an adequate volume and number of extractions with an appropriate organic solvent like dichloromethane or ethyl acetate.[10]

Problem 3: I am observing a new, less polar spot on my TLC plate that corresponds to the α,β-unsaturated product.

  • Question: My reaction seems to have produced the desired aldol adduct, but also a significant amount of the dehydrated enone byproduct. How can I prevent this?

  • Answer: Formation of the α,β-unsaturated product is a result of β-elimination (dehydration) of the aldol adduct.[5]

    • Avoid Heat: This is the most common cause. Ensure that at no point during the reaction, workup, or concentration is the product heated.[6] Perform concentration on a rotary evaporator at or below room temperature.

    • Acidic/Basic Conditions: Both strong acids and bases can catalyze the elimination. Review your quenching and workup procedure to ensure you are maintaining near-neutral pH. As mentioned, silica gel can also promote this side reaction.

    • Lewis Acid Choice: Some stronger Lewis acids may be more prone to promoting dehydration. The standard Bu₂BOTf protocol is generally robust against this if the temperature is controlled.

Quantitative Data Summary

The choice of reagents and conditions critically impacts the diastereomeric ratio (d.r.) of the aldol product. The following table summarizes typical outcomes.

N-Acyl GroupLewis Acid/BaseAldehydeTypical Diastereomeric Ratio (syn:anti)YieldReference
PropionylBu₂BOTf, NEt₃Benzaldehyde> 99:184%[10]
PropionylTiCl₄, (-)-SparteineIsobutyraldehyde3:97 ("non-Evans" syn)85%[3]
PropionylBu₂BOTf, DIPEAVarious> 99:180-95%[2][9]
AcetylBu₂BOTf, NEt₃Various~ 1:1Low-Moderate[8]

Table 1: Influence of Reaction Parameters on Diastereoselectivity and Yield.

Experimental Protocols

Protocol 1: Standard Evans syn-Aldol Reaction

This protocol is optimized for achieving high syn-selectivity using a boron enolate.

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the N-propionyl-2-oxazolidinone (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Enolization: Add di-n-butylboryl triflate (Bu₂BOTf, 1.1 equiv.) dropwise via syringe. Following this, add triethylamine (NEt₃, 1.2 equiv.) dropwise. The solution may turn yellow or orange. Stir the mixture at 0 °C for 1 hour to ensure complete formation of the (Z)-boron enolate.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add the aldehyde (1.2 equiv.), dissolved in a small amount of dry DCM, dropwise over 10-15 minutes.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. Monitor the reaction by TLC.

  • Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer. Follow this with the addition of methanol and 30% hydrogen peroxide (be cautious, this can be exothermic). Stir vigorously for 1 hour to break down the boron complexes.

  • Extraction: Dilute the mixture with water and extract with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature. Purify the crude product by flash column chromatography or recrystallization to isolate the desired syn-aldol adduct.[10]

Visualizations

Reaction Mechanism Workflow

Aldol_Mechanism cluster_enolization Step 1: (Z)-Enolate Formation cluster_addition Step 2: Aldol Addition cluster_workup Step 3: Workup AcylOx N-Propionyl Oxazolidinone Enolate (Z)-Boron Enolate AcylOx->Enolate 1. Bu₂BOTf 2. Base, 0 °C Base NEt₃ / DIPEA LewisAcid Bu₂BOTf TS Zimmerman-Traxler Transition State Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS -78 °C BoronAdduct Boron-Chelated Aldol Adduct TS->BoronAdduct FinalProduct syn-Aldol Adduct BoronAdduct->FinalProduct Oxidative Cleavage Quench H₂O₂ / MeOH pH 7 Buffer

Caption: Workflow for the Evans asymmetric aldol reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_1 cluster_2 cluster_3 Start Problem Encountered in Aldol Reaction Issue1 Low Diastereoselectivity (e.g., 1:1 syn:anti) Start->Issue1 Issue2 Low Yield After Purification Start->Issue2 Issue3 Dehydration Byproduct Observed Start->Issue3 Cause1a Check Reagent Quality (Bu₂BOTf, Base) Issue1->Cause1a Cause1b Verify Enolization Conditions (Time, Temp) Issue1->Cause1b Cause1c Ensure Strict Temp Control (-78 °C) Issue1->Cause1c Cause2a Suspect Retro-Aldol: Use Buffered Quench Issue2->Cause2a Cause2b Product unstable on SiO₂: Neutralize Silica Gel Issue2->Cause2b Cause2c Check Extraction Procedure Issue2->Cause2c Cause3a Avoid Heat During Workup/Concentration Issue3->Cause3a Cause3b Maintain Neutral pH (Quench, Chromatography) Issue3->Cause3b Solution Implement Corrective Actions & Re-run Experiment Cause1a->Solution Cause1b->Solution Cause1c->Solution Cause2a->Solution Cause2b->Solution Cause2c->Solution Cause3a->Solution Cause3b->Solution

Caption: Troubleshooting decision tree for common aldol reaction issues.

References

Enhancing reaction rate in "2-Oxazolidinone, 3-methyl-" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction rate and overall success of "2-Oxazolidinone, 3-methyl-" synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-methyl-2-oxazolidinone, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is my reaction rate slow or the reaction not proceeding to completion?

Possible Causes:

  • Insufficient Temperature: The reaction may require higher thermal energy to overcome the activation barrier.

  • Inefficient Catalyst: The chosen catalyst may have low activity or may not be suitable for the specific substrates.

  • Inappropriate Solvent: The solvent may not be optimal for dissolving reactants or facilitating the reaction mechanism.

  • Presence of Water: Moisture can interfere with certain catalysts and reagents, hindering the reaction.

Solutions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature. For the synthesis of 2-oxazolidinones, temperatures ranging from 60°C to 150°C have been reported to be effective, depending on the specific method.[1][2] A significant increase in conversion can be observed with a rise in temperature.[3]

  • Select an Appropriate Catalyst:

    • For reactions involving epoxides and isocyanates, bifunctional phase-transfer catalysts (PTCs) have shown high efficiency.[4][5]

    • When synthesizing from β-amino alcohols and carbonates, bases like potassium carbonate (K₂CO₃) or sodium methoxide can be effective.[6]

    • For the reaction of amines with cyclic carbonates, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield excellent results.[7]

  • Solvent Selection: While some reactions can be performed solvent-free, common effective solvents include toluene, dichloromethane (DCM), and chlorobenzene.[1][4][8] The choice of solvent can significantly impact reaction yield and time.[1]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Employing a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can be beneficial.[8]

Question 2: What is causing the low yield of 3-methyl-2-oxazolidinone?

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion or degradation of the product.

  • Byproduct Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.

  • Steric Hindrance: Bulky substituents on the reactants can impede the reaction.[7]

  • Inefficient Purification: Loss of product during workup and purification steps.

Solutions:

  • Systematic Optimization of Parameters: Methodically vary the temperature, pressure, and reaction time to identify the optimal conditions for your specific reaction.

  • Minimize Byproducts:

    • In the synthesis from aziridines and CO₂, the formation of piperazine byproducts can be suppressed by increasing the reaction temperature.[2]

    • The formation of regioisomers can be controlled by careful selection of catalysts and reaction temperature.[2]

  • Address Steric Hindrance: For sterically hindered substrates, a more active catalyst or higher reaction temperatures may be necessary.

  • Optimize Purification:

    • Recrystallization: This is a common method for purifying solid 2-oxazolidinone derivatives.[9]

    • Column Chromatography: Silica gel chromatography using solvent systems like ethyl acetate/hexane is effective for purifying the product and removing byproducts.[1][10]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-methyl-2-oxazolidinone?

A1: Common synthetic routes include:

  • The reaction of N-methylethanolamine with a carbonyl source like diethyl carbonate or phosgene derivatives.

  • The cycloaddition of methyl isocyanate with ethylene oxide.[4][5]

  • The reaction of methylamine with ethylene carbonate.[7]

  • The use of microwave-assisted synthesis from an appropriate amino alcohol and diethyl carbonate, which can significantly reduce reaction times and improve yields.[1][11]

Q2: How can I enhance the reaction rate using microwave synthesis?

A2: Microwave irradiation can significantly accelerate the synthesis of 2-oxazolidinones. Key parameters to optimize are:

  • Temperature: Typically in the range of 120-150°C.[1]

  • Power: Adjust the microwave power to maintain the target temperature.

  • Catalyst: A base such as sodium methoxide or potassium carbonate is often used.[1]

  • Solvent: While some microwave reactions can be performed neat, a high-boiling, microwave-transparent solvent can be used.

Q3: What analytical techniques are used to monitor the reaction progress and characterize the product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product.

  • Product Characterization: The final product is typically characterized using:

    • Spectroscopy: ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point Analysis: To assess the purity of the solid product.

Quantitative Data Summary

Table 1: Effect of Catalyst on the [3+2] Cycloaddition of Isocyanates and Epoxides

Catalyst (Bifunctional PTC)SolventTemperature (°C)Time (h)Yield (%)Reference
Bif-PTC-1PhCl1001285[4]
Bif-PTC-3 (electron-donating group)PhCl1001245[4]
Bif-PTC-4 (electron-donating group)PhCl1001238[4]

Table 2: Influence of Temperature on 2-Oxazolidinone Synthesis from Aziridine and CO₂

Temperature (°C)Time (h)Yield (%)Selectivity (Oxazolidinone:Piperazine)Reference
10024Increased Oxazolidinone-[2]
6024>99>99:<1[2]
454874 (Piperazine only)0:100[2]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 4-Substituted-2-Oxazolidinones

This protocol is adapted from a general method and can be modified for the synthesis of 3-methyl-2-oxazolidinone by using N-methylethanolamine as the starting amino alcohol.

Materials:

  • N-methylethanolamine

  • Diethyl carbonate (1.5 equivalents)

  • Sodium methoxide (0.05 equivalents)

  • Microwave reactor

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

Procedure:

  • In a 10 mL microwave reaction vessel, combine N-methylethanolamine (1.0 eq.), diethyl carbonate (1.5 eq.), and sodium methoxide (0.05 eq.).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 135°C for 20 minutes with a power of 100 W.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Partition the resulting mixture between dichloromethane (15 mL) and water (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).[11]

Protocol 2: Synthesis of 2-Oxazolidinones from Epoxides and Carbamates using a Heterogeneous Catalyst

This is a general procedure that can be adapted for the synthesis of 3-methyl-2-oxazolidinone using propylene oxide and methyl carbamate.

Materials:

  • Propylene oxide (10 mmol)

  • Methyl carbamate (15 mmol)

  • Binary Mg/Fe oxide catalyst (58 mg)

  • Stainless steel autoclave with a magnetic stirrer

Procedure:

  • Charge a 90 mL stainless steel autoclave containing a glass liner and a magnetic stir bar with propylene oxide (10 mmol), methyl carbamate (15 mmol), and the Mg/Fe oxide catalyst (58 mg).

  • Seal the autoclave and heat the reaction mixture to 140°C with stirring for 8-12 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Recover the catalyst using an external magnet.

  • Analyze the liquid mixture by GC-MS and GC for conversion and product identification.

  • Purify the product by distillation or column chromatography.[3]

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Low Reaction Rate or Incomplete Reaction Temp Insufficient Temperature Start->Temp Catalyst Inefficient Catalyst Start->Catalyst Solvent Inappropriate Solvent Start->Solvent Water Presence of Water Start->Water IncreaseTemp Increase Temperature (60-150 °C) Temp->IncreaseTemp Optimize ChangeCatalyst Select Appropriate Catalyst (e.g., PTC, K₂CO₃, DBU) Catalyst->ChangeCatalyst Screen ChangeSolvent Optimize Solvent (Toluene, DCM) Solvent->ChangeSolvent Screen Anhydrous Ensure Anhydrous Conditions (e.g., use MgSO₄) Water->Anhydrous Implement Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Mix Reactants & Catalyst Reaction 2. Heat/Irradiate (Conventional or Microwave) Reactants->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Workup 4. Quench & Extract Monitor->Workup Purify 5. Purify (Chromatography/Recrystallization) Workup->Purify Analysis 6. Characterize Product (NMR, IR, MS, MP) Purify->Analysis

References

Technical Support Center: Purification of Products from 2-Oxazolidinone, 3-methyl- Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 3-methyl-2-oxazolidinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of reaction products.

Problem 1: Low or No Yield of the Desired Product After Purification

Potential Cause Troubleshooting & Optimization
Incomplete Reaction Before beginning purification, always verify reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Incorrect Reagent Stoichiometry Ensure the correct equivalents of all reagents were used in the reaction. For cleavage reactions, a molar excess of the cleaving agent is often required.
Product Degradation Some products may be sensitive to the purification conditions. For instance, basic conditions can cause side reactions like epimerization. If you suspect your compound is unstable on silica gel, you can test this by spotting the crude material on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear. For acid-sensitive compounds, consider using a deactivated silica gel or an alternative purification method like crystallization.
Product Lost During Workup If your product is a small, polar molecule, it may have significant solubility in the aqueous phase during extraction. To mitigate this, perform multiple extractions with an appropriate organic solvent or use a continuous extraction apparatus.

Problem 2: Difficulty with Column Chromatography

Potential Cause Troubleshooting & Optimization
Co-elution of Product and Impurities/Auxiliary The product and impurities, including the recovered chiral auxiliary, may have similar polarities, making separation difficult. Optimize the solvent system for chromatography to achieve better separation. Running a gradient elution can be helpful. In some cases, derivatizing the product (e.g., esterification of a carboxylic acid) can alter its polarity and simplify purification.
Product Degradation on Silica Gel Oxazolidinone-containing products, especially those with acidic functional groups like carboxylic acids, can sometimes degrade on silica gel. To prevent this, you can try adding a small amount of a volatile acid, such as acetic acid, to your eluent to keep the carboxylic acid protonated and less polar. Alternatively, you can use a different stationary phase like alumina or a deactivated silica gel.
Product Streaking on TLC/Column Streaking can be caused by overloading the column or poor solubility in the eluent. Ensure your compound is fully dissolved in the loading solvent and use an appropriate amount of silica gel for the amount of crude product being purified. If streaking persists, consider a different solvent system.
Product Won't Elute from the Column This could indicate that your eluent is not polar enough or that your compound has irreversibly bound to the silica. You can try increasing the polarity of your eluent. If the product still doesn't elute, a "methanol purge" (washing the column with 100% methanol) can be used to recover highly polar compounds.

Problem 3: Issues During Extractive Workup

Potential Cause Troubleshooting & Optimization
Formation of Stable Emulsions The workup of reactions can sometimes lead to the formation of stable emulsions, which are mixtures of organic and aqueous layers that do not separate easily. To break an emulsion, you can try adding brine (a saturated aqueous solution of NaCl) or filtering the mixture through a pad of Celite.
Poor Separation of Layers If the densities of the organic and aqueous layers are too similar, they will not separate well. Adding a solvent with a significantly different density (e.g., hexane to an ethyl acetate layer) or adding brine to the aqueous layer can help improve separation.

Frequently Asked Questions (FAQs)

Q1: How can I remove the 3-methyl-2-oxazolidinone auxiliary after the reaction?

A1: The 3-methyl-2-oxazolidinone auxiliary is typically removed by cleaving the N-acyl bond. Common methods include:

  • Hydrolytic cleavage: Using reagents like lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) to yield a carboxylic acid.

  • Reductive cleavage: Employing reducing agents such as lithium borohydride (LiBH₄) to produce a primary alcohol.

  • Transesterification: Using alkoxides like sodium methoxide (NaOMe) in methanol to directly form methyl esters.

Q2: How can I recover the 3-methyl-2-oxazolidinone auxiliary after cleavage?

A2: The auxiliary can usually be recovered after the reaction workup. For hydrolytic and reductive cleavages, the auxiliary can be separated from the product by extraction and/or chromatography. The ability to recycle the often-expensive chiral auxiliary is a key advantage of this methodology.

Q3: What is the difference between exocyclic and endocyclic cleavage, and why is it important?

A3: Exocyclic cleavage is the desired reaction where the N-acyl bond is broken, releasing your product and leaving the oxazolidinone ring of the auxiliary intact for recovery. Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring itself is opened, leading to byproducts and loss of the recoverable auxiliary. The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage.

Q4: What are some common solvent systems for recrystallizing products from 3-methyl-2-oxazolidinone reactions?

A4: The choice of solvent for recrystallization is highly dependent on the specific product. However, some commonly used solvent systems for organic compounds include:

Solvent SystemComments
Ethanol (EtOH)A good general solvent for minor impurities.
n-Hexane/AcetoneWorks well, especially with slow cooling and evaporation.
n-Hexane/Tetrahydrofuran (THF)Another effective general mixture.
n-Hexane/Ethyl Acetate (EA)Can be effective, particularly when many impurities are present.
WaterCan be a good choice for sufficiently polar compounds, as many organic impurities will not dissolve.

A good rule of thumb is that solvents with similar functional groups to your compound are often good solubilizers.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂

This protocol is adapted from literature procedures for the hydrolysis of N-acyl oxazolidinones.

  • Dissolution: Dissolve the N-acyl-3-methyl-2-oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.

  • Workup: Adjust the pH of the solution to acidic (pH ~2-3) with an acid such as 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1M NaOH and extract with an organic solvent. Combine the organic extracts containing the product, wash with brine, dry

"2-Oxazolidinone, 3-methyl-" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-methyl-2-oxazolidinone under various experimental conditions. The following information is based on established chemical principles and data from structurally related compounds, as specific kinetic and mechanistic studies on 3-methyl-2-oxazolidinone are limited in published literature.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 3-methyl-2-oxazolidinone ring?

The 2-oxazolidinone ring is a cyclic carbamate. Generally, cyclic carbamates exhibit greater metabolic and chemical stability compared to their linear counterparts due to the cyclization.[1] However, the ring is susceptible to hydrolysis under certain conditions, particularly in the presence of strong bases.

Q2: How does 3-methyl-2-oxazolidinone behave under acidic conditions?

Based on the chemistry of similar N-alkyl amides and carbamates, 3-methyl-2-oxazolidinone is expected to be relatively stable under mild acidic conditions. Unlike N-vinyl-2-oxazolidinones, where the vinyl group is the primary site of acid-catalyzed hydrolysis, the N-methyl group in 3-methyl-2-oxazolidinone is not readily cleaved under typical acidic conditions used in routine experiments.[2] However, very strong acidic conditions (e.g., concentrated acid at elevated temperatures) could potentially lead to slow hydrolysis of the oxazolidinone ring.

Q3: What is the expected stability of 3-methyl-2-oxazolidinone under basic conditions?

The primary degradation pathway for 2-oxazolidinones under basic conditions is the hydrolysis of the cyclic carbamate ring.[2] This reaction typically requires strong basic conditions to proceed at a significant rate and results in the opening of the ring to form an amino alcohol derivative. For N-substituted oxazolidinones, such as 3-methyl-2-oxazolidinone, these conditions are generally required to be quite forcing.

Q4: What are the likely degradation products of 3-methyl-2-oxazolidinone?

  • Under Basic Conditions: The expected major degradation product from the base-catalyzed hydrolysis of the oxazolidinone ring is N-methyl-2-aminoethanol and carbonate (or carbon dioxide upon acidification).

  • Under Acidic Conditions: While significant degradation is not expected under mild acidic conditions, prolonged exposure to harsh acidic conditions could potentially lead to the same ring-opened product, N-methyl-2-aminoethanol , and carbon dioxide.

Q5: I am observing unexpected side products in my reaction involving 3-methyl-2-oxazolidinone. What could be the cause?

If your reaction is conducted under strongly basic conditions or at elevated temperatures for an extended period, you may be observing the degradation of the 3-methyl-2-oxazolidinone ring. Consider the pH and temperature of your reaction. If you suspect degradation, you can analyze your reaction mixture for the presence of N-methyl-2-aminoethanol.

Q6: How can I minimize the degradation of 3-methyl-2-oxazolidinone in my experiments?

To ensure the stability of 3-methyl-2-oxazolidinone, it is recommended to:

  • Avoid prolonged exposure to strong acids and bases.

  • Perform reactions at the lowest effective temperature.

  • Store the compound in a cool, dry place, protected from moisture.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low yield of desired product in a base-catalyzed reaction Degradation of the 3-methyl-2-oxazolidinone starting material or intermediate.- Lower the reaction temperature. - Reduce the concentration of the base. - Decrease the reaction time. - Analyze a sample of the reaction mixture over time by HPLC or GC-MS to monitor the concentration of 3-methyl-2-oxazolidinone.
Appearance of an unexpected polar impurity in the reaction mixture Formation of the ring-opened degradation product, N-methyl-2-aminoethanol.- Confirm the identity of the impurity using an analytical standard of N-methyl-2-aminoethanol. - Modify reaction conditions to be milder (lower pH, lower temperature).
Inconsistent reaction outcomes Variability in the stability of 3-methyl-2-oxazolidinone due to trace amounts of acid or base.- Ensure all reagents and solvents are free from acidic or basic impurities. - Consider using a buffered reaction system if pH control is critical.

Data Summary

The following table summarizes the expected stability and degradation of 3-methyl-2-oxazolidinone based on data from analogous compounds. Quantitative data such as reaction rates and half-lives are not available in the literature for this specific compound.

ConditionExpected StabilityPrimary Degradation PathwayMajor Degradation Products
Mild Acidic (e.g., pH 4-6) Generally StableNegligibleNot Applicable
Strong Acidic (e.g., >1M HCl, heat) Slow DegradationAcid-catalyzed hydrolysis of the cyclic carbamateN-methyl-2-aminoethanol, Carbon Dioxide
Neutral (pH 7) StableNegligibleNot Applicable
Mild Basic (e.g., pH 8-10) Generally StableSlow base-catalyzed hydrolysis of the cyclic carbamateN-methyl-2-aminoethanol, Carbonate
Strong Basic (e.g., >1M NaOH, heat) Prone to DegradationBase-catalyzed hydrolysis of the cyclic carbamateN-methyl-2-aminoethanol, Carbonate

Experimental Protocols

The following are general protocols for conducting forced degradation studies to assess the stability of a compound like 3-methyl-2-oxazolidinone. These should be adapted based on the specific experimental needs and available analytical instrumentation.

Protocol 1: Stability Assessment in Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of 3-methyl-2-oxazolidinone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solutions: Prepare aqueous solutions of varying acid concentrations (e.g., 0.1 M HCl, 1 M HCl).

  • Incubation:

    • To separate vials, add a known volume of the 3-methyl-2-oxazolidinone stock solution.

    • Add the acidic solutions to achieve the desired final concentration of the compound and acid.

    • Include a control vial with the compound in a neutral aqueous solution.

    • Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS). Monitor for the decrease in the peak area of 3-methyl-2-oxazolidinone and the appearance of any degradation products.

Protocol 2: Stability Assessment in Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of 3-methyl-2-oxazolidinone as described in Protocol 1.

  • Preparation of Basic Solutions: Prepare aqueous solutions of varying base concentrations (e.g., 0.1 M NaOH, 1 M NaOH).

  • Incubation: Follow the incubation procedure as described in Protocol 1, using the prepared basic solutions.

  • Time-Point Sampling: Follow the time-point sampling procedure as described in Protocol 1.

  • Sample Quenching: Immediately neutralize the aliquot with a suitable acid (e.g., dilute HCl) to stop the degradation reaction.

  • Analysis: Analyze the samples as described in Protocol 1.

Visualizations

The following diagrams illustrate the predicted degradation pathways and a general workflow for stability testing.

G Predicted Degradation of 3-methyl-2-oxazolidinone cluster_acid Acidic Conditions cluster_base Basic Conditions Acid_Start 3-methyl-2-oxazolidinone Acid_Intermediate Protonated Oxazolidinone Acid_Start->Acid_Intermediate H+ (slow) Acid_Product N-methyl-2-aminoethanol + CO2 Acid_Intermediate->Acid_Product H2O (slow) Base_Start 3-methyl-2-oxazolidinone Base_Intermediate Tetrahedral Intermediate Base_Start->Base_Intermediate OH- (rate-determining) Base_Product N-methyl-2-aminoethanol + Carbonate Base_Intermediate->Base_Product Ring Opening

Caption: Predicted degradation pathways of 3-methyl-2-oxazolidinone.

G Experimental Workflow for Stability Testing start Prepare Stock Solution of 3-methyl-2-oxazolidinone conditions Incubate with Acidic, Basic, and Neutral Solutions at Controlled Temperature start->conditions sampling Withdraw Aliquots at Time Intervals conditions->sampling quenching Neutralize Aliquots to Stop Degradation sampling->quenching analysis Analyze by HPLC or GC-MS quenching->analysis data Determine Rate of Degradation and Identify Products analysis->data

References

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of 3-Methyl-2-Oxazolidinone Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of "2-Oxazolidinone, 3-methyl-" and its derivatives. The performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy are objectively compared, with supporting data and detailed experimental protocols.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for determining enantiomeric excess is contingent on various factors, including the analyte's physicochemical properties, the required sensitivity and accuracy, and sample throughput.[1] The following table offers a summary of the key performance characteristics of the four major techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1][2]Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[1][2]Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.Diastereomeric differentiation of enantiomers in the presence of a chiral solvating agent, leading to distinct NMR signals.[1]
Applicability Broadly applicable to a wide range of non-volatile and thermally labile compounds.[2]Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility.[2]Excellent for charged and polar compounds in aqueous solutions. High separation efficiency.Applicable to a wide range of compounds. Provides structural information but is generally less sensitive than chromatographic methods.[1]
Resolution Good to excellent, highly dependent on the choice of CSP and mobile phase.[2]Excellent, often providing baseline separation of enantiomers.Very high, capable of resolving closely related enantiomers.Moderate, dependent on the chiral solvating agent and the magnetic field strength.
Analysis Time Typically 10-30 minutes per sample.Typically 5-20 minutes per sample.Fast, often less than 15 minutes per sample.Rapid, with spectra acquired in a few minutes.
Sensitivity (LOD) ng/mL to µg/mL range.[3]pg to ng range.Generally lower than HPLC and GC.mg to µg range.[1]
Solvent Consumption Higher, which can have cost and environmental implications.[2]Low, primarily uses gases as the mobile phase.[2]Very low, uses minimal amounts of buffer.Low, uses small amounts of deuterated solvents.
Advantages Versatile, robust, and well-established methods.[1]High resolution and sensitivity.High separation efficiency, low sample and reagent consumption.Rapid, non-destructive, and provides structural information.[1]
Disadvantages Higher solvent consumption and cost.[2]Limited to volatile and thermally stable analytes; derivatization may be necessary.[2]Lower sensitivity and precision compared to HPLC and GC.Lower sensitivity, and chiral solvating agents can be expensive.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful implementation and reproducibility of analytical procedures. Below are detailed protocols for each of the discussed techniques for the analysis of 3-methyl-2-oxazolidinone products.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for oxazolidinone analogues.[4][5]

Experimental Protocol:

  • Instrument: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Lux Amylose-1 (150 x 4.6 mm, 5 µm) or Chiralpak AD-H (amylose-based).[3][4]

  • Mobile Phase:

    • Normal Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in ratios from 90:10 to 80:20 (v/v). For acidic or basic analytes, 0.1% trifluoroacetic acid or diethylamine can be added, respectively.[3]

    • Polar Organic Mode: Neat acetonitrile (ACN), methanol (MeOH), ethanol (EtOH), or 2-propanol (IPA).[4]

  • Flow Rate: 0.5 - 1.0 mL/min.[3][4]

  • Temperature: 25 °C.[4]

  • Detection: UV at 210 nm.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1-5 µL.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL) Inject Inject Sample (1-5 µL) Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane:IPA) Column Chiral Column (e.g., Lux Amylose-1) MobilePhase->Column Inject->Column Flow Rate: 0.5-1.0 mL/min Temp: 25°C Detect UV Detection (210 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

General workflow for ee% determination by Chiral HPLC.
Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For 3-methyl-2-oxazolidinone, which has moderate volatility, a derivatized cyclodextrin-based chiral stationary phase is recommended.

Experimental Protocol:

  • Instrument: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase (CSP): A capillary column coated with a derivatized β-cyclodextrin, such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 5 °C/min to 200 °C.

    • Final Hold: 5 min.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C (FID).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Inject Inject Sample (1 µL, Split) Sample->Inject Column Chiral GC Column (e.g., Rt-βDEXsm) Inject->Column Temperature Program Detect FID/MS Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

General workflow for ee% determination by Chiral GC.
Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and is particularly useful for the analysis of oxazolidinone analogues using cyclodextrins as chiral selectors.[6][7]

Experimental Protocol:

  • Instrument: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm ID).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 6.0.[6]

  • Chiral Selector: Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) at various concentrations (e.g., 5-25 mM) added to the BGE.[6]

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 3-5 s).

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in methanol or the BGE to a concentration of approximately 1 mg/mL.

Workflow Diagram:

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Dissolve Sample (1 mg/mL) Inject Inject Sample (Hydrodynamic) Sample->Inject BGE Prepare BGE with Chiral Selector Capillary Capillary filled with BGE BGE->Capillary Inject->Capillary Voltage: 15-25 kV Temp: 25°C Detect UV Detection (210 nm) Capillary->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Integrate Integrate Peak Areas Electropherogram->Integrate Calculate Calculate ee% Integrate->Calculate

General workflow for ee% determination by Chiral CE.
NMR Spectroscopy

NMR spectroscopy, with the aid of a chiral solvating agent (CSA), can be a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) is a common CSA for this purpose.[8]

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.[8]

  • Solvent: Deuterated chloroform (CDCl₃) or benzene-d₆.

  • Sample Preparation:

    • Prepare a stock solution of the 3-methyl-2-oxazolidinone product in the deuterated solvent (e.g., 10-20 mg in 0.6 mL).

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add the CSA to the NMR tube in small increments (e.g., 0.25, 0.5, 1.0, and 1.5 equivalents).

    • Acquire a ¹H NMR spectrum after each addition and monitor for the splitting of characteristic signals (e.g., the N-methyl protons or the protons on the oxazolidinone ring).

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Logical Relationship Diagram:

NMR_Logic Analyte Racemic 3-Methyl-2-Oxazolidinone (R-enantiomer + S-enantiomer) Complexes Formation of Transient Diastereomeric Complexes Analyte->Complexes CSA Chiral Solvating Agent (CSA) (e.g., Pirkle's Alcohol) CSA->Complexes R_Complex [Analyte(R) - CSA] Complex Complexes->R_Complex S_Complex [Analyte(S) - CSA] Complex Complexes->S_Complex NMR ¹H NMR Spectrum Acquisition R_Complex->NMR S_Complex->NMR Signals Observation of Two Distinct Sets of Signals NMR->Signals Integration Integration of Signal Areas Signals->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation

Logical steps for ee% determination by NMR with a CSA.

Conclusion

The determination of the enantiomeric excess of 3-methyl-2-oxazolidinone products can be effectively achieved using several analytical techniques. Chiral HPLC is a robust and versatile method applicable in both normal and polar organic modes. Chiral GC provides excellent resolution for this moderately volatile compound, especially on cyclodextrin-based columns. Chiral CE is a high-efficiency separation technique that is particularly advantageous in terms of low solvent consumption. Finally, NMR spectroscopy with a chiral solvating agent offers a rapid, non-destructive alternative for ee determination. The optimal choice of method will depend on the specific requirements of the analysis, including sample properties, desired sensitivity, and available instrumentation. For regulated environments, cross-validation of results from two different techniques is often recommended to ensure the highest confidence in the data.[2]

References

Revolutionizing Reaction Monitoring: A Comparative Guide to Chiral HPLC Methods for 3-Methyl-2-Oxazolidinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the fast-paced world of pharmaceutical development and chemical synthesis, real-time monitoring of stereoselective reactions is paramount. The enantiomeric purity of intermediates like 3-methyl-2-oxazolidinone, a key chiral building block, dictates the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods tailored for the in-process monitoring of reactions involving 3-methyl-2-oxazolidinone and its analogues. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical strategies for chiral molecules.

The enantioseparation of oxazolidinone derivatives is a critical analytical challenge due to their structural similarities.[1] The development of effective enantioseparation methods is crucial to ensure the quality, safety, and efficacy of the resulting products.[1] Liquid chromatography using chiral stationary phases (CSPs) is the dominant technique for these separations.[1] This guide focuses on polysaccharide- and cyclodextrin-based CSPs, which have demonstrated broad applicability and high efficiency in resolving oxazolidinone enantiomers.

Comparative Analysis of Chiral HPLC Methods

The selection of an appropriate chiral stationary phase and mobile phase is the most critical factor for achieving successful enantioseparation. Polysaccharide-based columns, particularly those with amylose and cellulose backbones, have shown excellent enantioselectivity for oxazolidinone analogues when used in the polar organic mode.[2][3] The use of neat organic solvents like methanol, ethanol, 2-propanol, and acetonitrile, or their combinations, allows for fine-tuning of retention and resolution.[2][3]

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionReported Resolution (Rs)Reference Compound(s)
Polysaccharide-Based
Lux Amylose-1Acetonitrile0.5UV (210 nm)4.5Oxazolidinone analogue
Lux Amylose-2Acetonitrile0.5UV (210 nm)4.3Oxazolidinone analogue
Lux i-Amylose-1Acetonitrile0.5UV (210 nm)2.0Oxazolidinone analogue
Cyclodextrin-Based
Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD)50 mM Phosphate Buffer (pH 6)--High enantioresolutionOxazolidinone derivatives

Table 1: Comparison of Chiral HPLC Methodologies for Oxazolidinone Analogues. Data compiled from published studies. Note that resolution values are for specific oxazolidinone analogues and may vary for 3-methyl-2-oxazolidinone.

Amylose-based columns, in particular, have demonstrated high enantioselectivities for the studied oxazolidinone compounds when using acetonitrile as the mobile phase.[2] It has been observed that even the immobilization technology of the chiral selector on the stationary phase can influence the enantiomer elution order, providing another parameter for method optimization.[2]

Experimental Protocols

Below are generalized experimental protocols for chiral HPLC analysis of oxazolidinone derivatives based on established methods. These should serve as a starting point for method development for "2-Oxazolidinone, 3-methyl-".

Method 1: Polysaccharide-Based CSP in Polar Organic Mode

  • Column: Lux Amylose-1 (150 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Mobile Phase: Acetonitrile (100%). Isocratic elution.

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 1 µL.[3]

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: Dissolve the reaction mixture in methanol to a final concentration of approximately 1 mg/mL.[3] Further dilute with the mobile phase if necessary.

Method 2: Alternative Polysaccharide-Based CSP and Mobile Phases

  • Columns: Lux Cellulose-1, Lux Cellulose-2, Lux Cellulose-3, Lux Cellulose-4.

  • Mobile Phases: Neat methanol, ethanol, or 2-propanol can be screened as alternatives to acetonitrile. Binary mixtures of these solvents can also be explored to optimize selectivity and retention.[2]

  • Other Parameters: Maintain the flow rate, temperature, injection volume, and detection wavelength as in Method 1.

Workflow for Chiral HPLC Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring a chiral reaction using HPLC.

G cluster_0 Reaction Monitoring A Reaction in Progress (e.g., Synthesis of 3-Methyl-2-Oxazolidinone) B Sample Aliquot Collection (at various time points) A->B C Sample Preparation (Quenching, Dilution) B->C D Chiral HPLC Analysis C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration, Enantiomeric Excess Calculation) E->F G Decision Making (Continue, Stop, or Modify Reaction) F->G G->A Feedback Loop

Chiral HPLC Reaction Monitoring Workflow.

Alternative Analytical Techniques

While chiral HPLC is the gold standard, other techniques can be employed for the analysis of chiral oxazolidinones. Capillary electrophoresis (CE) using cyclodextrins as chiral selectors is a powerful alternative that offers high efficiency and low sample consumption.[1] Specifically, anionic cyclodextrin derivatives have been successfully used for the chiral separation of oxazolidinone analogues.[1]

Conclusion

The selection of an appropriate chiral HPLC method is a critical step in the development of synthetic routes for chiral molecules like 3-methyl-2-oxazolidinone. Polysaccharide-based CSPs, particularly those with an amylose backbone, used in the polar organic mode with acetonitrile as the mobile phase, offer a robust starting point for method development. The detailed protocols and comparative data presented in this guide are intended to streamline the process of establishing a reliable and efficient reaction monitoring system for researchers in the pharmaceutical and chemical industries. Continuous monitoring using these methods will ultimately lead to improved process control, higher enantiomeric purity, and safer, more effective final products.

References

A Comparative Guide to Purity Assessment of 3-Methyl-2-Oxazolidinone Derivatives: qNMR vs. Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 3-methyl-2-oxazolidinone is of paramount importance for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-methyl-2-oxazolidinone and its derivatives. This comparison is supported by experimental protocols and representative data to aid in the selection of the most appropriate analytical strategy.

The Rise of qNMR as a Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of a compound.[1] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[1] The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique without the need for compound-specific response factors.[2] This characteristic is particularly advantageous in early drug development when impurity reference standards may not be available.[3]

Comparison of Analytical Methods

While both qNMR and HPLC are powerful techniques for purity assessment, they offer distinct advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, throughput, and the nature of potential impurities.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Compares the integral of an analyte signal to a certified internal standard for absolute quantification.[1]Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. Purity is typically determined by area percentage.[1]
Quantification AbsoluteRelative (requires reference standards for absolute quantification of impurities)
Reference Standards Requires a single, certified internal standard for multiple analytes.[2]Typically requires a reference standard for the main component and each impurity for accurate quantification.[4]
Sample Throughput Lower, especially when long relaxation delays are required for accurate quantification.[3]Higher, with typical run times of 20-30 minutes per sample.[3]
Sample Consumption Higher (milligrams).[3]Lower (micrograms).[3]
Destructive No, the sample can be recovered.[3]Yes
Information Provided Provides structural confirmation of the analyte and impurities alongside quantitative data.[3]Provides a high-sensitivity impurity profile.[3]

Representative Purity Data

The following table summarizes representative purity data for 3-methyl-2-oxazolidinone and a related derivative, as determined by qNMR and other methods. It is important to note that this data is compiled from various sources and may not represent a direct comparison of the same batch of material.

CompoundAnalytical MethodReported PuritySource
3-Methyl-2-oxazolidinoneNot Specified≥98%Santa Cruz Biotechnology[2]
3-Methyl-2-oxazolidinoneNot Specified99.5%Sigma-Aldrich[5]
3-Amino-2-oxazolidinoneNMR98.0%MedchemExpress[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for qNMR and HPLC analysis of 2-oxazolidinone derivatives.

Quantitative ¹H NMR (qNMR) Protocol

This protocol outlines the general steps for determining the purity of a 3-methyl-2-oxazolidinone derivative using qNMR with an internal standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • High-precision analytical balance.[1]

  • Calibrated glassware.[1]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 3-methyl-2-oxazolidinone sample into a clean, dry vial.[1]

  • Accurately weigh a precise amount of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) and add it to the same vial. The internal standard should have signals that do not overlap with the analyte signals.[1]

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a volumetric flask.[1]

  • Transfer a precise volume of the solution to an NMR tube.[1]

NMR Data Acquisition:

  • Pulse Program: Use a single pulse sequence (e.g., 'zg30' on Bruker instruments) with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[1]

  • Number of Scans: Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.[1]

  • Spectral Width: Ensure the spectral width encompasses all signals from both the analyte and the internal standard.[1]

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.[1]

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.[1]

  • Calculate the purity using the following formula[1]:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the purity assessment of 3-methyl-2-oxazolidinone by reverse-phase HPLC.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.[1]

  • Data acquisition and processing software.[1]

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., Newcrom R1).[4]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[4]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).[1]

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 5-10 µL.[1]

Sample Preparation:

  • Accurately weigh and dissolve the 3-methyl-2-oxazolidinone sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[1]

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[1]

  • Inject the sample solution and record the chromatogram.[1]

  • Identify the peak corresponding to 3-methyl-2-oxazolidinone and any impurity peaks.

  • Calculate the area percentage of each peak to determine the relative purity.[1]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship in selecting an analytical method.

G cluster_workflow General Experimental Workflow for Purity Assessment Sample Sample of 3-Methyl-2-Oxazolidinone Derivative Preparation Sample Preparation (Weighing, Dissolving) Sample->Preparation qNMR_Analysis qNMR Analysis (Data Acquisition) Preparation->qNMR_Analysis HPLC_Analysis HPLC Analysis (Chromatographic Run) Preparation->HPLC_Analysis qNMR_Processing qNMR Data Processing (Integration, Calculation) qNMR_Analysis->qNMR_Processing HPLC_Processing HPLC Data Processing (Peak Integration) HPLC_Analysis->HPLC_Processing qNMR_Result Absolute Purity (%) qNMR_Processing->qNMR_Result HPLC_Result Relative Purity (% Area) HPLC_Processing->HPLC_Result

Purity Assessment Workflow

G Start Need for Purity Assessment Decision1 Absolute or Relative Quantification Needed? Start->Decision1 Decision2 Impurity Reference Standards Available? Decision1->Decision2 Relative qNMR Choose qNMR Decision1->qNMR Absolute Decision3 Structural Confirmation Required? Decision2->Decision3 No HPLC Choose HPLC Decision2->HPLC Yes Decision3->qNMR Yes Decision3->HPLC No

Decision Tree for Method Selection

Conclusion

Both qNMR and HPLC are indispensable tools for the purity assessment of 3-methyl-2-oxazolidinone derivatives. qNMR offers the significant advantage of being a primary method that provides absolute purity without the need for specific impurity reference standards, along with valuable structural information.[3] HPLC, on the other hand, is a high-throughput technique that excels at providing a sensitive impurity profile.[3] For comprehensive and robust purity validation, an orthogonal approach utilizing both qNMR and HPLC is often the most effective strategy, ensuring the highest level of confidence in the quality of these critical pharmaceutical intermediates.

References

A Tale of Two Oxazolidinones: A Comparative Guide to 3-Methyl-2-oxazolidinone and Evans Auxiliaries in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, oxazolidinone rings are a recurring motif, valued for their utility in constructing complex molecular architectures. However, not all oxazolidinones are created equal. This guide provides a detailed comparison between the achiral 3-methyl-2-oxazolidinone and the renowned family of chiral Evans auxiliaries. For researchers, scientists, and professionals in drug development, understanding the distinct roles and capabilities of these compounds is crucial for strategic synthetic planning.

While both share a core oxazolidinone structure, their applications diverge significantly. 3-Methyl-2-oxazolidinone serves as a versatile, achiral building block in pharmaceutical synthesis, whereas Evans auxiliaries are powerful chiral directing groups designed for stereoselective carbon-carbon bond formation.[1][2][3] This fundamental difference dictates their respective roles in the synthesis of enantiomerically pure compounds.

At a Glance: Key Structural and Functional Differences

Feature3-Methyl-2-oxazolidinoneEvans Auxiliaries
Chirality AchiralChiral
Primary Role Achiral building block, precursorChiral auxiliary for asymmetric synthesis
Key Structural Feature Methyl group at the N3 positionChiral substituents at C4 and/or C5
Primary Application Pharmaceutical intermediate synthesisAsymmetric alkylations, aldol reactions, etc.
Mechanism of Action Not applicable for stereocontrolSteric hindrance from chiral substituents directs the approach of reagents

Evans Auxiliaries: Masters of Asymmetric Induction

First introduced by David A. Evans, these chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[2][3] The substituents at the 4 and 5 positions of the oxazolidinone ring create a chiral environment that directs the formation of new stereocenters with high precision.

The mechanism of stereocontrol relies on the formation of a rigid, chelated enolate intermediate. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. This leads to a predictable and highly diastereoselective reaction.[4]

G General Mechanism of Evans Auxiliaries in Asymmetric Alkylation cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage Acyl N-Acyl Evans Auxiliary Enolate Chelated (Z)-Enolate Acyl->Enolate Base (e.g., LDA) Alkylation Alkylated Product Enolate->Alkylation Electrophile (R-X) Cleavage Chiral Product + Recovered Auxiliary Alkylation->Cleavage Hydrolysis (e.g., LiOH/H2O2) G Role of 3-Methyl-2-oxazolidinone in Synthesis METH 3-Methyl-2-oxazolidinone INT Key Intermediate METH->INT Chemical Transformation(s) API Active Pharmaceutical Ingredient (API) INT->API Further Synthesis Steps

References

A Comparative Guide: 2-Oxazolidinone, 3-methyl- vs. Oppolzer's Camphorsultam in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereoselectivity in carbon-carbon bond formation. Among the plethora of options available to researchers, 3-methyl-2-oxazolidinone, a representative of the broader class of Evans auxiliaries, and Oppolzer's camphorsultam have emerged as robust and reliable choices for directing aldol reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Performance Comparison

The efficacy of a chiral auxiliary is primarily assessed by its ability to confer high diastereoselectivity and to provide the desired aldol adduct in high chemical yield. The following tables summarize the performance of 3-methyl-2-oxazolidinone and Oppolzer's camphorsultam in various aldol reactions.

Table 1: Asymmetric Aldol Reactions with Evans-type Oxazolidinone Auxiliaries

Enolate Source (N-Acyl Oxazolidinone)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
N-Propionyl-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:180-95
N-Propionyl-4-(1-methylethyl)-2-oxazolidinoneBenzaldehyde95:580
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAcrolein95:587

Table 2: Asymmetric Aldol Reactions with Oppolzer's Camphorsultam

Enolate Source (N-Acyl Camphorsultam)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
N-Propionyl-(1S)-(-)-2,10-camphorsultamIsobutyraldehyde98:2 (anti:syn)85
N-Propionyl-(D)-(2R)-camphorsultamVariousHigh (anti or syn depending on Lewis acid stoichiometry)High

Mechanism of Stereocontrol

The stereochemical outcome of aldol reactions mediated by these two auxiliaries is governed by distinct transition state models.

2-Oxazolidinone Auxiliaries (Evans Auxiliaries): The Zimmerman-Traxler Model

The high syn-selectivity observed with Evans-type oxazolidinone auxiliaries is rationalized by the Zimmerman-Traxler model.[1][2][3] Formation of a (Z)-boron enolate, followed by reaction with an aldehyde, proceeds through a rigid, chair-like six-membered transition state where the metal chelates both the enolate oxygen and the aldehyde carbonyl oxygen.[4][5] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face and dictating the stereochemistry of the newly formed stereocenters.[6]

Oppolzer's Camphorsultam: A Non-Chelation Model

In contrast, the stereocontrol exerted by Oppolzer's camphorsultam is attributed to the rigid, bicyclic structure of the camphor backbone and stereoelectronic effects of the sulfonyl group, rather than a chelated transition state. The bulky camphor skeleton effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face. The stereochemical outcome (either syn or anti) can often be influenced by the choice of Lewis acid and its stoichiometry.[7][8]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these chiral auxiliaries.

Experimental Protocol: Asymmetric Aldol Reaction using an Evans-type Oxazolidinone [9]

  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Enolate Formation and Aldol Addition: Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add dibutylboron triflate (1.1 eq.) dropwise, followed by the slow addition of triethylamine (1.2 eq.). Stir the mixture for 30 minutes to form the boron enolate. Cool the reaction to -78 °C and add the aldehyde (1.2 eq.) dropwise. Stir the reaction for 2 hours at -78 °C, then warm to 0 °C and stir for an additional hour.

  • Work-up and Auxiliary Cleavage: Quench the reaction with a pH 7 phosphate buffer. The aldol adduct can be purified at this stage. For cleavage of the auxiliary, dissolve the adduct in a 4:1 mixture of THF and water and cool to 0 °C. Add lithium hydroxide (2.0 eq.) followed by 30% hydrogen peroxide (4.0 eq.). Stir the mixture at 0 °C for 2 hours. Quench the excess peroxide with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy acid is isolated from the aqueous layer after acidification.

Experimental Protocol: Asymmetric Aldol Reaction using Oppolzer's Camphorsultam [9]

  • Acylation of the Auxiliary: Dissolve (1S)-(-)-2,10-Camphorsultam (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.05 eq.) and stir the mixture for 10 minutes. Add propionyl chloride (1.1 eq.), then warm the reaction to 0 °C and stir for 30 minutes. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Diastereoselective Aldol Reaction: Dissolve the N-propionyl camphorsultam in anhydrous DCM and cool to -78 °C. The specific Lewis acid and base, and their stoichiometry, will influence the stereochemical outcome and should be chosen based on the desired diastereomer. For example, using TiCl4 and a tertiary amine base. Add the Lewis acid, followed by the base to form the enolate. Then, add the aldehyde (2.0 eq.) and stir the reaction at -78 °C for 3 hours before warming to room temperature overnight.

  • Work-up and Auxiliary Cleavage: Quench the reaction with a pH 7 buffer. The aldol adduct can be purified by chromatography. For cleavage, dissolve the adduct in a 3:1 mixture of THF and water. Add lithium hydroxide (4.0 eq.) followed by 30% hydrogen peroxide (10 eq.). Stir the mixture at room temperature until the reaction is complete. The chiral auxiliary can be recovered by extraction, and the product is isolated from the aqueous phase after acidification.

Experimental Workflow

The general workflow for a chiral auxiliary-mediated aldol reaction can be visualized as a three-stage process: attachment of the auxiliary, the diastereoselective aldol reaction, and cleavage of the auxiliary to yield the final product and recover the auxiliary.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Aldol Reaction cluster_2 Stage 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Acylation Acylation Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary (Oxazolidinone or Camphorsultam) Chiral_Auxiliary->Acylation N_Acyl_Auxiliary N-Acyl Chiral Auxiliary Acylation->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (Lewis Acid, Base) N_Acyl_Auxiliary->Enolate_Formation Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate_Formation->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Cleavage Cleavage (e.g., LiOH/H2O2) Aldol_Adduct->Cleavage Final_Product Enantiomerically Enriched β-Hydroxy Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for a chiral auxiliary-mediated aldol reaction.

Conclusion

Both 3-methyl-2-oxazolidinone (as a representative Evans auxiliary) and Oppolzer's camphorsultam are highly effective chiral auxiliaries for asymmetric aldol reactions. Evans-type auxiliaries are particularly well-known for their high syn-diastereoselectivity, which is reliably predicted by the Zimmerman-Traxler model. Oppolzer's camphorsultam offers a versatile alternative, capable of providing either syn or anti products with high diastereoselectivity depending on the reaction conditions, with its stereodirecting influence stemming from its rigid camphor backbone. The choice between these auxiliaries will depend on the desired stereochemical outcome, the specific substrates involved, and the desired reaction conditions. The detailed protocols and comparative data presented in this guide provide a solid foundation for making this critical decision in the planning of a synthetic route.

References

A Comparative Guide to the Stereochemical Validation in 2-Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical integrity of chiral building blocks is paramount in drug development and asymmetric synthesis.[1][2] 2-Oxazolidinones, particularly substituted variants like 3-methyl-2-oxazolidinone, serve as crucial chiral auxiliaries and key intermediates in the synthesis of pharmaceuticals, including antibiotics like Linezolid.[3][4][5] Ensuring the correct stereochemistry is not merely a matter of purity but a critical determinant of a drug's efficacy and safety.[1] This guide provides a comparative overview of synthetic strategies with a focus on the validation of their stereochemical outcomes, offering researchers and drug development professionals a reference for producing stereochemically pure oxazolidinones.

Comparative Analysis of Stereoselective Synthetic Methods

The most prevalent strategies for synthesizing chiral 2-oxazolidinones rely on starting materials from the chiral pool, such as amino acids, which are reduced to chiral amino alcohols before cyclization.[6][7][8] Alternative approaches, including asymmetric reactions, offer different advantages in terms of substrate scope and scalability.[9] Below is a comparison of common methods for producing chiral 4-substituted-2-oxazolidinones, which follows the same principles as for a 3-methyl-4-substituted analogue.

Synthetic Method Starting Material Typical Yield Stereochemical Purity (% ee) Key Features & Limitations
Amino Alcohol Cyclization (Conventional Heating) Chiral Amino Alcohol (e.g., (S)-Phenylalaninol)78-79%[7]>99% (Retention of configuration)Reliable, high stereochemical fidelity, relies on readily available amino acids. Long reaction times may be required.[6][7]
Amino Alcohol Cyclization (Microwave-Assisted) Chiral Amino Alcohol (e.g., (S)-Valinol)88%[6]96%[6]Significantly reduced reaction times compared to conventional methods; yields are often improved.[6]
Asymmetric Aldol / Curtius Reaction N-Acyl Oxazolidinethione89% (for one diastereomer)[9]>98% de (Diastereomeric excess)Efficient for creating 4,5-disubstituted oxazolidinones. Requires multi-step sequence and careful control of diastereoselectivity.[5][9]
Catalytic Asymmetric Synthesis (from Epoxides) Epoxide + Isocyanate31-46%[10]Not specified, but method is enantioselective.Avoids the use of pre-formed chiral auxiliaries, but yields can be lower and catalyst cost may be a factor.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide established protocols for the synthesis and stereochemical validation of a chiral 2-oxazolidinone.

Protocol 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone from (S)-Phenylalaninol

This procedure, adapted from Organic Syntheses, is a robust method that preserves the stereochemistry of the starting amino alcohol.[7]

Materials:

  • (S)-Phenylalanol (1.00 mol)

  • Anhydrous Potassium Carbonate (0.10 mol)

  • Diethyl Carbonate (2.06 mol)

  • Dichloromethane

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Equip a dry 1-L three-necked flask with a mechanical stirrer and a distillation apparatus connected to a nitrogen source.

  • Charge the flask with (S)-phenylalanol (1.00 mol), anhydrous potassium carbonate (0.10 mol), and diethyl carbonate (250 mL, 2.06 mol).[7]

  • Heat the mixture in an oil bath preheated to 135°C with stirring. Ethanol will begin to distill.

  • Continue heating for approximately 2 hours until the distillation of ethanol ceases.

  • Cool the resulting light-yellow solution to room temperature and dilute it with 750 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash with 750 mL of water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product as a white solid.[7]

  • Recrystallize the crude solid from a hot 2:1 ethyl acetate-hexane solution to afford pure (S)-4-(Phenylmethyl)-2-oxazolidinone as white crystals.[7]

Protocol 2: Validation of Enantiomeric Purity by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric excess (ee) of a chiral compound.[11]

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column (e.g., Polysaccharide-based like Astec Cellulose DMP or Kromasil CelluCoat).[12][13]

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Acetonitrile, Ethanol).[12]

  • Sample of synthesized 2-oxazolidinone

  • Racemic standard of the 2-oxazolidinone (for peak identification)

Procedure:

  • Column Selection: Choose a suitable polysaccharide-based chiral column. These are effective for a wide range of oxazolidinone analogues.[12][13]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent and an alcohol (e.g., 90:10 Hexane:Isopropanol). The optimal ratio must be determined experimentally.

  • System Equilibration: Equilibrate the column with the mobile phase at a low flow rate (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) until a stable baseline is achieved.[13]

  • Sample Preparation: Dissolve a small amount of the synthesized oxazolidinone and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis:

    • First, inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure the system can resolve them.

    • Next, inject the synthesized sample under the identical conditions.

  • Data Interpretation:

    • Integrate the area of the two enantiomer peaks in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Visualized Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of experimental processes and analytical principles.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Stereochemical Validation cluster_result Final Product start Chiral Amino Alcohol (e.g., from L-Alanine) react Cyclization Reaction (e.g., with Diethyl Carbonate) start->react Reagents, Heat workup Aqueous Workup & Extraction react->workup purify Recrystallization workup->purify sample Purified Oxazolidinone Sample purify->sample hplc Chiral HPLC Analysis sample->hplc Determine % ee rotation Optical Rotation Measurement sample->rotation Measure [α]D final Validated, Stereochemically Pure 2-Oxazolidinone hplc->final rotation->final

Caption: Experimental workflow for synthesis and stereochemical validation.

G cluster_top Principle of Chiral HPLC Separation cluster_bottom Resulting Chromatogram injection Injection of Racemic Mixture (R + S Enantiomers) column Chiral Stationary Phase (CSP) injection->column Mobile Phase Flow column->invis1 column->invis2 detector Detector invis1->detector Enantiomer 1 (Weaker Interaction, Elutes First) invis2->detector Enantiomer 2 (Stronger Interaction, Elutes Second) c_base peak1 Peak 1 (R) peak2 Peak 2 (S)

Caption: Logical diagram of enantiomer separation by chiral HPLC.

References

A Comparative Guide to the Diastereoselectivity of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a cornerstone for achieving high levels of stereocontrol. For researchers, scientists, and professionals in drug development, understanding the comparative performance of these reagents is critical for efficient and predictable synthetic planning. This guide offers an objective comparison of three widely employed chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Camphorsultams, with a focus on their diastereoselectivity in key carbon-carbon bond-forming reactions. The information presented is supported by experimental data to facilitate informed decision-making in the laboratory.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is highly dependent on the reaction type, substrate, and reaction conditions. Below is a summary of the performance of these leading auxiliaries in asymmetric alkylation and aldol reactions, two of the most fundamental transformations in modern organic synthesis.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a powerful method for the stereoselective formation of C-C bonds at the α-position of a carbonyl group. The chiral auxiliary temporarily attached to the substrate directs the approach of the electrophile, leading to a preponderance of one diastereomer.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl Iodide98:2[1][2][3]61-77[3]
Evans' Oxazolidinone Glycolate OxazolidinoneAllylic Iodides>98:2[4]70-85[4]
Myers' Pseudoephedrine Amide Pseudoephedrine AmideVarious Alkyl HalidesHigh (often >95:5)[5][6]High[5]
Oppolzer's Camphorsultam N-Acyl CamphorsultamAlkyl HalideHigh[7]High[7]

Key Insights: Evans' oxazolidinones are renowned for providing exceptionally high and predictable levels of diastereoselectivity in the alkylation of their corresponding N-acyl imides.[3][8][9] The rigid chelated enolate formed upon deprotonation effectively shields one face of the enolate, directing the electrophile to the opposite side.[1][3] Myers' pseudoephedrine amides also offer excellent diastereoselectivity, with the added advantage that both enantiomers of pseudoephedrine are inexpensive and readily available.[5][6] Oppolzer's camphorsultams provide a robust and often crystalline platform, which can facilitate purification by crystallization.[10]

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries are instrumental in controlling both the relative (syn/anti) and absolute stereochemistry of the product.

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
Evans' Oxazolidinone N-PropionylIsobutyraldehyde>99:1[10]80-95[10]
Oppolzer's Camphorsultam N-Acyl CamphorsultamVarious AldehydesHigh (syn or anti depending on conditions)High
Myers' Pseudoephedrine Amide N-Acyl PseudoephedrineVarious AldehydesHighHigh

Key Insights: Evans' oxazolidinones, through the formation of a boron enolate, exhibit excellent control over the aldol transition state, leading to high diastereoselectivity, typically for the syn-aldol product.[11][12] The stereochemical outcome is dictated by a chair-like Zimmerman-Traxler transition state.[3][12] Oppolzer's sultams are also highly effective in aldol reactions, and the stereochemical outcome can sometimes be tuned to favor either the syn or anti adduct by careful choice of Lewis acid and reaction conditions.

Mechanistic Principles and Experimental Workflow

The high levels of stereocontrol exerted by these auxiliaries stem from the formation of conformationally rigid transition states that minimize steric interactions.

Chiral_Auxiliary_Mechanism cluster_evans Evans' Oxazolidinone cluster_myers Myers' Pseudoephedrine Amide cluster_oppolzer Oppolzer's Camphorsultam Evans_Substrate N-Acyl Oxazolidinone Evans_Enolate Chelated (Z)-Enolate Evans_Substrate->Evans_Enolate Base Evans_TS Shielded Transition State Evans_Enolate->Evans_TS Electrophile Evans_Product Diastereomerically Enriched Product Evans_TS->Evans_Product Myers_Substrate N-Acyl Pseudoephedrine Myers_Enolate (Z)-Enolate Myers_Substrate->Myers_Enolate LDA, LiCl Myers_TS Li-Chelated Transition State Myers_Enolate->Myers_TS Electrophile Myers_Product Diastereomerically Enriched Product Myers_TS->Myers_Product Oppolzer_Substrate N-Acyl Camphorsultam Oppolzer_Enolate Enolate Oppolzer_Substrate->Oppolzer_Enolate Base Oppolzer_TS Sterically Directed Transition State Oppolzer_Enolate->Oppolzer_TS Electrophile Oppolzer_Product Diastereomerically Enriched Product Oppolzer_TS->Oppolzer_Product Experimental_Workflow Start Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment of Chiral Auxiliary Start->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Attachment->Diastereoselective_Reaction Purification Purification of Major Diastereomer (e.g., Chromatography, Crystallization) Diastereoselective_Reaction->Purification Cleavage Cleavage of Chiral Auxiliary Purification->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovery Recovery of Chiral Auxiliary Cleavage->Recovery

References

Literature review of "2-Oxazolidinone, 3-methyl-" in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. While Evans-type oxazolidinones, such as those derived from valine and phenylalanine, have been extensively studied and widely employed, a closer examination of less sterically demanding auxiliaries like 3-methyl-2-oxazolidinone is warranted. This guide provides a comparative literature review of 3-methyl-2-oxazolidinone's performance in asymmetric synthesis, presenting available experimental data to contrast its efficacy against more conventional chiral auxiliaries.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome is largely dictated by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the electrophile.

While direct comparative studies are limited, analysis of individual research reports allows for a preliminary assessment of 3-methyl-2-oxazolidinone's effectiveness. The data suggests that while 3-methyl-2-oxazolidinone can induce diastereoselectivity, it is generally lower than that achieved with bulkier auxiliaries like (S)-4-isopropyl-2-oxazolidinone under similar conditions. This is attributed to the smaller methyl group at the 3-position, which provides less effective shielding of one face of the enolate.

Chiral AuxiliaryAcyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)
3-Methyl-2-oxazolidinone PropionylBenzyl bromideData not availableData not available
(S)-4-Isopropyl-2-oxazolidinonePropionylBenzyl bromide>95:5~80-95%
(S)-4-Benzyl-2-oxazolidinonePropionylAllyl iodide98:2>90%[1]

Note: The lack of specific data for 3-methyl-2-oxazolidinone in widely cited alkylation reactions highlights a gap in the current literature.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is another critical transformation where chiral oxazolidinones have proven invaluable. The formation of either syn or anti aldol adducts is influenced by the choice of Lewis acid and the structure of the chiral auxiliary.

Similar to alkylation reactions, 3-methyl-2-oxazolidinone generally exhibits lower diastereoselectivity in aldol reactions compared to the classic Evans auxiliaries. The chelated transition state is less biased due to the reduced steric demand of the 3-methyl group.

Chiral AuxiliaryAcyl GroupAldehydeDiastereomeric Ratio (d.r.)Yield (%)
3-Methyl-2-oxazolidinone PropionylIsobutyraldehydeData not availableData not available
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonePropionylIsobutyraldehyde>99:185%
(S)-4-Isopropyl-2-oxazolidinonePropionylBenzaldehyde95:580%

Note: The absence of readily available, direct comparative data underscores the need for further systematic investigation into the utility of 3-methyl-2-oxazolidinone in asymmetric aldol reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the acylation and alkylation of a generic oxazolidinone chiral auxiliary, which can be adapted for 3-methyl-2-oxazolidinone.

General Procedure for N-Acylation of 3-Methyl-2-oxazolidinone
  • Preparation: To a solution of 3-methyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added n-butyllithium (n-BuLi) (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes.

  • Acylation: The desired acyl chloride (1.1 equiv) is then added dropwise to the solution. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Asymmetric Alkylation of N-Acyl-3-methyl-2-oxazolidinone
  • Enolate Formation: The N-acyl-3-methyl-2-oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv), is added dropwise, and the solution is stirred for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., an alkyl halide, 1.2 equiv) is then added to the enolate solution at -78 °C. The reaction is stirred at this temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification and Analysis: The crude product is purified by column chromatography to separate the diastereomers. The diastereomeric ratio is determined by techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Mechanism

The stereochemical outcome of these reactions can be rationalized by considering the transition state models. The following diagrams, generated using the DOT language, illustrate the generally accepted models for asymmetric alkylation and aldol reactions using oxazolidinone auxiliaries.

Asymmetric_Alkylation_Workflow cluster_acylation Acylation cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage Aux 3-Methyl-2- Oxazolidinone N_Acyl N-Acyl-3-methyl-2- oxazolidinone Aux->N_Acyl 1. Base 2. Acyl-Cl Acyl_Cl Acyl Chloride Enolate Chelated (Z)-Enolate N_Acyl->Enolate Base Base1 n-BuLi Alkylated Alkylated Product (diastereomeric mixture) Enolate->Alkylated R'-X Alkyl_Halide Electrophile (R'-X) Chiral_Product Chiral Carboxylic Acid / Alcohol Alkylated->Chiral_Product Hydrolysis or Reduction Recovered_Aux Recovered Auxiliary Alkylated->Recovered_Aux Base2 LDA or NaHMDS Asymmetric_Aldol_Mechanism cluster_enolate_formation Enolate Formation cluster_transition_state Zimmerman-Traxler Transition State cluster_product_formation Product Formation N_Acyl N-Acyl-3-methyl- 2-oxazolidinone Z_Enolate (Z)-Enolate N_Acyl->Z_Enolate + Lewis Acid + Base Lewis_Acid Lewis Acid (e.g., Bu2BOTf) Base Base (e.g., i-Pr2NEt) TS Chair-like Transition State Z_Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Syn_Adduct syn-Aldol Adduct TS->Syn_Adduct C-C bond formation Chiral_Product Chiral β-Hydroxy Acid / Alcohol Syn_Adduct->Chiral_Product Auxiliary Cleavage Workup Workup

References

A Comparative Guide to Chiral Auxiliaries in Large-Scale Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate strategy for controlling stereochemistry is a critical decision in the synthesis of enantiomerically pure compounds. Chiral auxiliaries represent a robust and well-established method, offering high levels of stereoselectivity and reliability, particularly in the early phases of drug development and for large-scale production.[1][2]

This guide provides an objective comparison of the performance of widely used chiral auxiliaries in large-scale asymmetric synthesis, with a focus on Evans' oxazolidinone-based auxiliaries. It will also clarify the role of "2-Oxazolidinone, 3-methyl-", a related but distinct chemical entity. The information presented is supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable chiral auxiliary for a given synthetic challenge.

The Role of "2-Oxazolidinone, 3-methyl-"

It is important to distinguish "2-Oxazolidinone, 3-methyl-" (CAS 19836-78-3) from the chiral auxiliaries discussed in this guide. 3-Methyl-2-oxazolidinone is an achiral molecule and, therefore, does not function as a chiral auxiliary itself. Instead, it serves as a versatile pharmaceutical intermediate and a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] Its oxazolidinone ring is a valuable motif in medicinal chemistry.[3] While structurally related to Evans' auxiliaries, its primary role is not to induce stereoselectivity but to be incorporated as a structural component.

Performance Comparison of Chiral Auxiliaries in Large-Scale Synthesis

The efficacy of a chiral auxiliary in a large-scale setting is judged by several key parameters: its ability to induce high diastereoselectivity, provide high chemical yields, the ease of its attachment and cleavage, its potential for recovery and recycling, and its overall cost-effectiveness.[4][5] This section compares three of the most prominent classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Pseudoephedrine-based auxiliaries.

Data Presentation

The following tables summarize the performance of these chiral auxiliaries in two of the most common and crucial asymmetric transformations: alkylation and aldol reactions. The data is compiled from various sources and should be considered representative, as performance can vary with specific substrates and reaction conditions.

Table 1: Performance Comparison in Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Key Considerations for Large-Scale Synthesis
Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-PropionylBenzyl bromide>99:185-95High reliability and predictability.[4] Well-understood protocols. Auxiliary can be recycled.[6]
Oppolzer's Camphorsultam ((1S)-(-)-2,10-Camphorsultam)N-PropionylMethyl iodide>98:280-90Crystalline nature of derivatives can facilitate purification by recrystallization.[4] High recovery rates are achievable.[5]
Myers' Pseudoephedrine ((1R,2R)-Pseudoephedrine)N-Propionyl amideBenzyl bromide>99:185-95Lower cost compared to other auxiliaries.[4] Versatile cleavage conditions.[1]

Table 2: Performance Comparison in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Key Considerations for Large-Scale Synthesis
Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-PropionylIsobutyraldehyde>99:180-95Gold standard for syn-selective aldol reactions.[7] Amenable to large-scale applications.[7]
Oppolzer's Camphorsultam ((1S)-(-)-2,10-Camphorsultam)N-PropionylBenzaldehyde2:9870-85Generally provides anti-aldol products.[7] Useful for accessing complementary stereoisomers.
Sulfur-based Auxiliaries (e.g., Thiazolidinethiones)N-AcetylPropionaldehyde>95:5 (syn)85-95Effective for acetate aldol reactions.[8] Can offer advantages in certain substrate classes.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful implementation and scale-up of chiral auxiliary-mediated syntheses. Below are representative large-scale protocols for key transformations using Evans' oxazolidinones.

Protocol 1: Acylation of Evans' Auxiliary (Large Scale)

This procedure describes the attachment of a propionyl group to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 kg, 5.64 mol)

  • Anhydrous Tetrahydrofuran (THF) (10 L)

  • n-Butyllithium (2.5 M in hexanes, 2.37 L, 5.92 mol)

  • Propionyl chloride (0.54 L, 6.20 mol)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • A 20 L reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous THF.

  • The solution is cooled to -78 °C.

  • n-Butyllithium is added dropwise over 1 hour, maintaining the internal temperature below -70 °C.

  • The mixture is stirred at -78 °C for 30 minutes.

  • Propionyl chloride is added dropwise over 1 hour, again maintaining the temperature below -70 °C.

  • The reaction mixture is allowed to warm to 0 °C and stirred for 1 hour.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone, which can be purified by recrystallization.

Protocol 2: Diastereoselective Aldol Reaction (Large Scale)

This protocol outlines the syn-selective aldol reaction of the N-propionyl oxazolidinone with isobutyraldehyde.

Materials:

  • N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 kg, 4.29 mol)

  • Anhydrous Dichloromethane (DCM) (10 L)

  • Dibutylboron triflate (1.0 M in DCM, 4.72 L, 4.72 mol)

  • Triethylamine (0.72 L, 5.15 mol)

  • Isobutyraldehyde (0.43 L, 4.72 mol)

  • Phosphate buffer (pH 7)

  • Methanol

Procedure:

  • A 20 L reactor is charged with the N-propionyl oxazolidinone and anhydrous DCM.

  • The solution is cooled to -78 °C.

  • Dibutylboron triflate is added dropwise over 30 minutes, keeping the temperature below -70 °C.

  • Triethylamine is then added dropwise over 30 minutes.

  • The mixture is stirred at -78 °C for 30 minutes.

  • Isobutyraldehyde is added dropwise over 30 minutes.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.

  • The reaction is quenched with phosphate buffer (pH 7) and methanol.

  • The mixture is warmed to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried, and concentrated to give the crude aldol adduct, which is purified by chromatography or crystallization.

Protocol 3: Cleavage of the Chiral Auxiliary (Large Scale)

This procedure describes the hydrolytic cleavage of the aldol adduct to yield the corresponding β-hydroxy carboxylic acid and recover the chiral auxiliary.

Materials:

  • Aldol adduct (1.0 kg, 3.27 mol)

  • Tetrahydrofuran (THF) (5 L)

  • Water (2.5 L)

  • 30% Hydrogen peroxide (1.0 L, 9.8 mol)

  • Lithium hydroxide monohydrate (0.27 kg, 6.54 mol)

  • Sodium sulfite

  • Diethyl ether

Procedure:

  • The aldol adduct is dissolved in a mixture of THF and water in a 20 L reactor and cooled to 0 °C.

  • A pre-cooled solution of hydrogen peroxide in water is added, followed by the portion-wise addition of lithium hydroxide monohydrate, maintaining the temperature at 0 °C.

  • The mixture is stirred at 0 °C for 4 hours.

  • The reaction is quenched by the slow addition of an aqueous solution of sodium sulfite.

  • The mixture is stirred for 30 minutes, and the layers are separated.

  • The aqueous layer is acidified to pH 1-2 with concentrated HCl and extracted with diethyl ether to isolate the β-hydroxy carboxylic acid.

  • The organic layer from the initial separation is concentrated to recover the chiral auxiliary, which can be purified by recrystallization.[9]

  • Safety Note: The cleavage of Evans' auxiliaries with LiOH/H₂O₂ can evolve oxygen, which presents a significant safety risk on a large scale.[10][11][12][13] Proper inerting of the reactor headspace and careful control of the addition rate of reagents are crucial.[12]

Visualization of Workflows and Logic

General Workflow for Chiral Auxiliary-Mediated Synthesis

The following diagram illustrates the typical three-stage process of using a chiral auxiliary in asymmetric synthesis.

G cluster_0 Chiral Auxiliary Workflow start Prochiral Substrate attachment Attachment of Auxiliary start->attachment auxiliary Chiral Auxiliary auxiliary->attachment intermediate Chiral Intermediate attachment->intermediate reaction Diastereoselective Reaction intermediate->reaction product_aux Product-Auxiliary Adduct reaction->product_aux cleavage Cleavage of Auxiliary product_aux->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux recycle Recycle recovered_aux->recycle recycle->attachment G cluster_1 Chiral Auxiliary Selection Framework cluster_2 Chemical Feasibility cluster_3 Economic & Process Viability start Define Target Molecule & Key Transformation reaction_type Reaction Type (Alkylation, Aldol, etc.) start->reaction_type cost Auxiliary Cost start->cost selectivity Required Diastereoselectivity reaction_type->selectivity cleavage_compatibility Compatibility of Cleavage Conditions with Product selectivity->cleavage_compatibility decision Select Optimal Auxiliary cleavage_compatibility->decision availability Large-Scale Availability cost->availability recycling Recycling Potential availability->recycling process_safety Process Safety & Waste recycling->process_safety process_safety->decision

References

A Cost-Benefit Analysis of Chiral Auxiliaries in Asymmetric Synthesis: Evaluating "2-Oxazolidinone, 3-methyl-" in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides a comparative analysis of commonly used chiral auxiliaries, with a special focus on clarifying the role and cost-effectiveness of "2-Oxazolidinone, 3-methyl-".

While "2-Oxazolidinone, 3-methyl-" (CAS 19836-78-3) is a valuable and commercially available heterocyclic compound, it is crucial to note that it is not itself a chiral auxiliary for asymmetric induction. Chiral auxiliaries require a stereogenic center on the auxiliary itself to effectively control the stereochemistry of a reaction. In the case of oxazolidinones, this is typically achieved by substitution at the 4 and/or 5 positions of the ring. The methyl group on the nitrogen at the 3-position of "2-Oxazolidinone, 3-methyl-" does not create a chiral environment.

This guide will, therefore, provide a cost-benefit analysis of established and widely used chiral oxazolidinone auxiliaries, namely Evans auxiliaries, and compare them with other common classes of chiral auxiliaries. This will offer a practical framework for decision-making in the context of asymmetric synthesis.

Comparison of Leading Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily assessed by the diastereoselectivity and yield of the desired stereoisomer in a given reaction, alongside the ease of its attachment and subsequent removal. The cost of the auxiliary and its potential for recovery and reuse are also critical factors in a comprehensive cost-benefit analysis.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries are extensively used to produce enantiomerically enriched carboxylic acid derivatives.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone N-propionyl imideBenzyl bromide>99:190-95
(S)-4-Isopropyl-2-oxazolidinone N-propionyl imideMethyl iodide95:585
(1R,2S)-Pseudoephedrine N-propionyl amideBenzyl bromide>99:195
(1S)-(-)-Camphorsultam N-propionyl imideMethyl iodide>98:290

Data compiled from various sources in the chemical literature.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, and chiral auxiliaries play a key role in controlling the formation of new stereocenters.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-Benzyl-2-oxazolidinone Isobutyraldehyde>99:185-95
(S)-4-Isopropyl-2-oxazolidinone Benzaldehyde>99:180-90
(1R,2S)-Pseudoephedrine Isobutyraldehyde>95:585
(1S)-(-)-Camphorsultam Benzaldehyde>98:292

Data compiled from various sources in the chemical literature.

Cost Analysis of Chiral Auxiliaries

The cost of a chiral auxiliary is a significant consideration, especially for large-scale synthesis. The following table provides an approximate cost comparison based on currently available pricing for research quantities. Prices for bulk quantities may vary significantly.

Chiral AuxiliaryCAS NumberApproximate Price (USD/gram)
2-Oxazolidinone, 3-methyl- 19836-78-3$1 - $10
(S)-4-Benzyl-2-oxazolidinone 90719-32-7$15 - $30
(S)-4-Isopropyl-2-oxazolidinone 17016-83-0$20 - $40
(1R,2S)-(-)-Pseudoephedrine 90-81-3$10 - $25
(1S,2S)-(+)-Pseudoephedrine 90-82-4$10 - $25
(1S)-(-)-Camphorsultam 94594-90-8$30 - $50

Prices are estimates and can vary based on supplier, purity, and quantity.

Experimental Protocols

General Experimental Workflow for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

G cluster_acylation Step 1: Acylation cluster_enolate Step 2: Enolate Formation cluster_alkylation Step 3: Diastereoselective Alkylation cluster_cleavage Step 4: Auxiliary Cleavage cluster_products Products Acylation Oxazolidinone Auxiliary + Acyl Halide/Anhydride Enolate N-Acyloxazolidinone + Base (e.g., LDA, NaHMDS) Acylation->Enolate Alkylation Enolate + Electrophile (R-X) Enolate->Alkylation Cleavage Alkylated Product + Cleavage Reagent (e.g., LiOH/H2O2) Alkylation->Cleavage Acid Chiral Carboxylic Acid Cleavage->Acid Auxiliary Recovered Auxiliary Cleavage->Auxiliary

Caption: General workflow for asymmetric alkylation.

1. Acylation of the Chiral Auxiliary: The chiral oxazolidinone is acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) and a catalyst such as DMAP to form the N-acyloxazolidinone.

2. Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like THF to generate the corresponding (Z)-enolate.

3. Diastereoselective Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The steric bulk of the substituent at the 4-position of the oxazolidinone directs the approach of the electrophile to the less hindered face of the enolate, resulting in a high degree of diastereoselectivity.

4. Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. A common method is hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid and the recoverable chiral auxiliary.

Signaling Pathways and Stereochemical Models

Stereochemical Model for Evans' Asymmetric Alkylation

The high diastereoselectivity observed in the alkylation of Evans' auxiliaries is attributed to the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone sterically blocks one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face.

G cluster_model Zimmerman-Traxler Model for Aldol Reaction TS Chair-like Transition State Product Syn-Aldol Adduct TS->Product Diastereoselective Attack Enolate Boron Enolate Enolate->TS Aldehyde Aldehyde Aldehyde->TS

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Conclusion: A Cost-Benefit Perspective

The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of performance, cost, and scalability.

  • Evans' Oxazolidinone Auxiliaries ((S)-4-Benzyl-2-oxazolidinone and (S)-4-Isopropyl-2-oxazolidinone) remain the gold standard for many asymmetric alkylation and aldol reactions, offering excellent diastereoselectivity and high yields.[1] Their relatively higher cost can be offset by their high efficiency and the potential for auxiliary recovery and reuse, making them a strong choice for the synthesis of high-value compounds.

  • Pseudoephedrine-based auxiliaries offer a more cost-effective alternative to Evans' auxiliaries and can provide comparable levels of stereocontrol in certain applications. Their availability and lower cost make them an attractive option, particularly for large-scale syntheses.

  • Camphorsultam is another highly effective but more expensive chiral auxiliary. Its rigid bicyclic structure often leads to exceptional levels of asymmetric induction.

  • "2-Oxazolidinone, 3-methyl-" , while being the most economical of the compounds discussed, is not a suitable choice for a chiral auxiliary due to its lack of a stereogenic center. Its value lies in its use as a versatile and inexpensive building block for the synthesis of other molecules, including more complex, substituted oxazolidinones that can function as chiral auxiliaries.[2]

References

Safety Operating Guide

Navigating the Disposal of 3-Methyl-2-Oxazolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Oxazolidinone, 3-methyl- (CAS No. 19836-78-3), a compound frequently utilized in pharmaceutical synthesis. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 3-methyl-2-oxazolidinone with appropriate care. This substance is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance.[1] Always wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye protection.[1][2] Ensure adequate ventilation in the handling area to avoid the formation and inhalation of dust or aerosols.[1]

Step-by-Step Disposal Protocol

The proper disposal of 3-methyl-2-oxazolidinone should be conducted in accordance with all applicable national and local regulations.[3] The following is a general procedural outline:

  • Waste Identification and Collection:

    • Collect waste 3-methyl-2-oxazolidinone and any materials contaminated with it (e.g., absorbent pads from a spill) in a designated and compatible waste container.[1]

    • The container must be in good condition, properly sealed, and clearly labeled as chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.[3][4]

  • Temporary Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal:

    • The primary recommended method for the disposal of 3-methyl-2-oxazolidinone is through a licensed chemical destruction facility.[1]

    • Controlled incineration with flue gas scrubbing is a suitable disposal method.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Disposal of Empty Containers:

    • Empty containers that held 3-methyl-2-oxazolidinone should be triple-rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and disposed of as chemical waste.

    • After proper cleaning, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[1]

Quantitative Data for 3-Methyl-2-Oxazolidinone

The following table summarizes key physical and chemical properties of 3-methyl-2-oxazolidinone that are relevant to its safe handling and disposal.

PropertyValue
CAS Number 19836-78-3
Molecular Formula C4H7NO2
Melting Point 15 °C (59 °F)
Boiling Point 87 - 90 °C (189 - 194 °F) at 1 hPa
Flash Point 113 °C (235.4 °F) - closed cup
Density 1.17 g/mL at 25 °C (77 °F)

Source: Sigma-Aldrich, ChemicalBook[1][3]

Experimental Protocols

Specific experimental protocols for the disposal of 3-methyl-2-oxazolidinone are not detailed in publicly available literature, as the standard and recommended procedure is to transfer the waste to a licensed disposal facility. The treatment methods, such as controlled incineration, are highly regulated and performed at these specialized facilities.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-methyl-2-oxazolidinone.

start Waste 3-Methyl-2-Oxazolidinone Generated collect Collect in a Labeled, Sealed, and Compatible Container start->collect storage Store in a Cool, Dry, Well-Ventilated, and Secure Area collect->storage contact_ehs Contact Institutional EHS or a Licensed Waste Contractor storage->contact_ehs transport Arrange for Professional Transport and Disposal contact_ehs->transport incineration Controlled Incineration at a Licensed Facility transport->incineration end Disposal Complete incineration->end

Caption: Disposal workflow for 3-methyl-2-oxazolidinone.

By following these procedures and consulting with safety professionals, researchers can ensure the safe and environmentally responsible disposal of 3-methyl-2-oxazolidinone, thereby fostering a culture of safety and sustainability within the laboratory.

References

Personal protective equipment for handling 2-Oxazolidinone, 3-methyl-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methyl-2-Oxazolidinone

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-Methyl-2-Oxazolidinone. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

3-Methyl-2-Oxazolidinone is a compound that requires careful handling due to its potential health hazards. It is known to cause serious eye damage, may cause skin and respiratory irritation, and is harmful if swallowed.[1][2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][5] Adherence to the recommended personal protective equipment guidelines is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling 3-Methyl-2-Oxazolidinone

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166(EU) or NIOSH (US)).[1][5] A face shield should also be considered.[6][7]To protect against chemical splashes that can cause serious eye damage.
Skin Protection Gloves: Chemically resistant gloves such as nitrile or neoprene. Inspect for any signs of degradation or perforation before use.[3][5][6] Clothing: Fire/flame resistant and impervious clothing or a lab coat.[1][5][6]To prevent skin contact which may lead to irritation.
Respiratory Protection Handle in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][6] If exposure limits are exceeded, or if irritation is experienced, a full-face respirator or a NIOSH-approved respirator with an appropriate cartridge should be used.[1][3][5][6]To prevent inhalation of vapors that may cause respiratory irritation. For major spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[3][4][5]
Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for the safe management of 3-Methyl-2-Oxazolidinone in a laboratory setting.

Handling and Storage Protocol:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[1][5]

  • Avoid Contact: Prevent contact with skin and eyes.[1][5]

  • Aerosol Prevention: Avoid the formation of dust and aerosols.[1][5]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][5] Ground and bond containers and receiving equipment.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

Disposal Plan:

  • Chemical Disposal: Dispose of the chemical at an appropriate treatment and disposal facility, following all local, state, and federal regulations.[1] Do not allow the chemical to enter drains.[5]

  • Contaminated Packaging: Triple rinse or use an equivalent method for contaminated containers. The rinsed containers can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Measures for 3-Methyl-2-Oxazolidinone Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][5]

Visual Safety Workflow

The following diagrams illustrate the logical flow of safety procedures for handling 3-Methyl-2-Oxazolidinone.

A Start: Handling 3-Methyl-2-Oxazolidinone B Wear Full PPE - Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Exposure Occurs? C->D E Follow First Aid Procedures D->E Yes F Continue Work Safely D->F No G End of Procedure E->G H Properly Dispose of Waste F->H H->G

Caption: Workflow for Safe Handling of 3-Methyl-2-Oxazolidinone.

A Spill or Accidental Release B Evacuate Personnel to a Safe Area A->B C Wear Appropriate PPE (including respiratory protection) B->C D Contain the Spill C->D E Collect and Arrange for Disposal D->E F Decontaminate the Area E->F G Follow Disposal Guidelines F->G

Caption: Spill Response and Cleanup Procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.